Technical Documentation Center

4-Methyl-2,5-dinitrophenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-2,5-dinitrophenol
  • CAS: 20294-52-4

Core Science & Biosynthesis

Foundational

4-Methyl-2,5-dinitrophenol: Chemical Properties, Synthesis, and Applications

[1] Executive Summary 4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4), also known as 2,5-dinitro-p-cresol , is a specific structural isomer of the dinitrocresol family. While often overshadowed by its more common isomer, 4-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4), also known as 2,5-dinitro-p-cresol , is a specific structural isomer of the dinitrocresol family. While often overshadowed by its more common isomer, 4-methyl-2,6-dinitrophenol (DNOC), the 2,5-isomer possesses distinct physicochemical properties and serves as a critical intermediate in the synthesis of agrochemicals and sulfur dyes. This technical guide provides a comprehensive analysis of its chemical behavior, synthesis pathways, and safety protocols, designed for researchers in organic synthesis and industrial chemistry.

Chemical Identity & Structural Analysis

The molecule consists of a toluene core functionalized with a hydroxyl group and two nitro groups. The positioning of these substituents dictates its electronic environment and reactivity.

Nomenclature and Identification
PropertyDetail
IUPAC Name 4-Methyl-2,5-dinitrophenol
Common Synonyms 2,5-Dinitro-p-cresol; 2,5-DNPC; 1-Hydroxy-4-methyl-2,5-dinitrobenzene
CAS Registry Number 20294-52-4
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
SMILES CC1=C(C=C(C(=C1)O)[O-])[O-]
Electronic Structure & Acidity

Unlike simple cresols, the presence of two nitro groups (


) on the benzene ring exerts a profound electron-withdrawing effect (both inductive 

and resonance

).
  • Acidity: The hydroxyl proton is highly acidic compared to p-cresol. The nitro group at the ortho (C2) position stabilizes the phenoxide anion via direct resonance delocalization. The nitro group at the meta (C5) position (relative to OH) contributes mainly through inductive withdrawal.

  • pKa Estimation: While p-cresol has a pKa of ~10.3, dinitrophenols typically exhibit pKa values in the range of 3.5–5.5. 4-Methyl-2,5-dinitrophenol is expected to have a pKa near 5.2 , making it a weak acid capable of forming salts with weak bases.

Physicochemical Properties[1][3]

PropertyValue / Description
Appearance Yellow crystalline solid
Melting Point 100–110 °C (Experimental variance exists based on purity)
Solubility (Water) Low (< 1 g/L); forms yellow solutions in alkaline water (phenoxide formation)
Solubility (Organic) Soluble in ethanol, ether, acetone, and benzene
Partition Coefficient (LogP) ~2.1 (Predicted); Lipophilic, indicating potential for bioaccumulation
Odor Characteristic phenolic/nitro odor

Synthesis & Production

The synthesis of 4-methyl-2,5-dinitrophenol is chemically challenging due to the directing effects of the substituents on the aromatic ring.

Mechanism of Formation

Direct nitration of p-cresol (4-methylphenol) is dominated by the strong ortho/para directing power of the hydroxyl group.

  • First Nitration: Yields 2-nitro-p-cresol (major product).

  • Second Nitration: The hydroxyl group directs the second nitro group to the remaining ortho position (C6), favoring the formation of 4-methyl-2,6-dinitrophenol (DNOC) .

To obtain the 2,5-isomer , the second nitro group must enter the C5 position. This position is meta to the hydroxyl group (disfavored) but ortho to the methyl group (favored by the methyl group, but methyl is a weaker director than hydroxyl). Consequently, 4-methyl-2,5-dinitrophenol is typically a minor product in standard nitration but can be enriched using specific solvents (e.g., acetic acid) or catalysts.

Experimental Synthesis Workflow

The following diagram illustrates the divergent pathways in the nitration of p-cresol.

NitrationPathways cluster_legend Reaction Selectivity PCresol p-Cresol (4-Methylphenol) NitroCresol 2-Nitro-p-cresol (Intermediate) PCresol->NitroCresol HNO3, H2SO4 (Nitration) DNOC 4-Methyl-2,6-dinitrophenol (Major Product - DNOC) NitroCresol->DNOC Standard Nitration (OH directs to C6) Target 4-Methyl-2,5-dinitrophenol (Target Isomer) NitroCresol->Target Controlled Nitration (Acetic Acid Medium) OH directs o,p OH directs o,p Methyl directs o,p Methyl directs o,p OH directs o,p->Methyl directs o,p

Figure 1: Divergent nitration pathways of p-cresol. The 2,5-isomer requires specific conditions to overcome the directing dominance of the hydroxyl group.

Laboratory Protocol (Acetic Acid Route)

Note: This protocol synthesizes a mixture enriched in the 2,5-isomer, requiring subsequent purification.

  • Reagents: p-Cresol (10.8 g, 0.1 mol), Glacial Acetic Acid (50 mL), Nitric Acid (70%, 15 mL).

  • Procedure:

    • Dissolve p-cresol in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0–5 °C in an ice bath.

    • Add nitric acid dropwise over 30 minutes, maintaining temperature < 10 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Pour the reaction mixture into 200 mL of ice water. The crude solid (mixture of isomers) will precipitate.

  • Purification: Fractional crystallization from ethanol/water is required to separate the 2,5-isomer (less soluble) from the 2,6-isomer.

Reactivity & Applications

Chemical Reactivity[1]
  • Salt Formation: Reacts readily with NaOH or KOH to form water-soluble phenoxide salts (e.g., Sodium 4-methyl-2,5-dinitrophenolate). These salts are shock-sensitive when dry.

  • Reduction: The nitro groups can be reduced to amines using Fe/HCl or catalytic hydrogenation, yielding 2,5-diamino-p-cresol , a precursor for heterocyclic synthesis.

  • Nucleophilic Substitution: The nitro groups activate the ring toward nucleophilic attack, although the methyl and hydroxyl groups moderate this reactivity compared to trinitrobenzene.

Industrial & Research Applications[1]
  • Agrochemical Intermediate:

    • Used as a precursor in the synthesis of 4-chloro-3,5-dinitrotoluene (via chlorination/replacement of OH), which is a scaffold for trifluralin-type herbicides.[1]

  • Dye Manufacturing:

    • Serves as an intermediate for Sulfur Dyes , particularly for obtaining specific yellow/brown shades in cotton textiles.

  • Bioactivity (Research Use Only):

    • Like other dinitrophenols, the 2,5-isomer acts as a mitochondrial uncoupler .[2] It dissipates the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP production. This property makes it a toxicological reference standard in metabolic research.

Safety & Handling (HSE Profile)

Warning: 4-Methyl-2,5-dinitrophenol is a high-hazard chemical. Strict adherence to safety protocols is mandatory.

Toxicology
  • Mechanism: Uncoupling of oxidative phosphorylation leads to hyperthermia, metabolic acidosis, and rapid depletion of ATP.

  • Acute Effects: High fever, sweating, tachycardia, tachypnea, and potential collapse.

  • Routes of Entry: Inhalation of dust, ingestion, and rapid dermal absorption.

Physical Hazards
  • Explosive Potential: Dry dinitrophenols are explosive. They are sensitive to friction, shock, and heat.

  • Storage Rule: Must be stored wetted with at least 15% water to desensitize the material. Never allow the material to dry out completely.

Emergency Response Protocol
ScenarioAction
Skin Contact Immediately wash with soap and copious water. Dinitrophenols stain skin yellow; this is a visual indicator of exposure.
Inhalation Move to fresh air. Administer oxygen if breathing is labored. Monitor body temperature.
Spill Do not sweep dry dust. Wet the spill with water, absorb with inert material (sand/vermiculite), and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved from [Link]

  • Organic Syntheses. Nitration of p-Cresol and Separation of Isomers. (General reference for cresol nitration methodologies). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 4-Methyl-2,5-dinitrophenol

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 4-Methyl-2,5-dinitrophenol (CAS 20294-52-4) . Synthesis, Reactivity Profile, and Industrial Applications of a Key Ni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 4-Methyl-2,5-dinitrophenol (CAS 20294-52-4) .

Synthesis, Reactivity Profile, and Industrial Applications of a Key Nitro-Aromatic Intermediate

-Dinitro-p-cresol; 2,5-Dinitro-4-methylphenol.

Executive Summary

4-Methyl-2,5-dinitrophenol is a specialized aromatic nitro compound primarily utilized as an intermediate in the synthesis of amino-functionalized dyes and agrochemicals. Unlike its more common isomer, 4-methyl-2,6-dinitrophenol (DNOC, a herbicide), the 2,5-isomer serves as a critical precursor for 2,5-diamino-4-methylphenol , a key component in oxidative hair dye formulations. This guide provides a comprehensive technical analysis of its physicochemical properties, challenges in regioselective synthesis, and downstream reactivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound features a p-cresol core substituted with nitro groups at the ortho and meta positions relative to the hydroxyl group. This substitution pattern creates a unique electronic environment where the phenol acidity is enhanced, but steric crowding is less pronounced than in the 2,6-isomer.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 20294-52-4
IUPAC Name 4-Methyl-2,5-dinitrophenol
Molecular Formula

Molecular Weight 198.13 g/mol
Appearance Yellow crystalline solid
Melting Point Typically >80°C (Isomer dependent; 2,6-isomer melts at 77–79°C)
Solubility Soluble in organic solvents (ethanol, acetone, ethyl acetate); sparingly soluble in water; soluble in alkaline solutions (forming phenolate salts).[1]
Acidity (pKa) ~4.0 – 5.0 (Estimated; enhanced by electron-withdrawing nitro groups)
Stability Stable under standard conditions; shock-sensitive if dry; explosive decomposition upon rapid heating.

Synthetic Pathways & Manufacturing[2]

The synthesis of 4-methyl-2,5-dinitrophenol presents a regiochemical challenge. Direct nitration of p-cresol overwhelmingly favors the 2,6-isomer (DNOC) due to the synergistic directing effects of the hydroxyl group (ortho/para director) and the methyl group. Accessing the 2,5-isomer requires controlled nitration strategies or specific precursors.

Mechanistic Route: Nitration of p-Cresol

Direct nitration of p-cresol typically yields a mixture dominated by 2,6-dinitro-p-cresol.[2] To enrich the 2,5-isomer (often referred to historically as the


-isomer), reaction conditions must be tuned, or a stepwise nitration via 3-nitro-p-cresol  must be employed.
  • Precursor Preparation: Starting from p-cresol.[2][1]

  • Mononitration: Controlled nitration yields 2-nitro-p-cresol (major) and 3-nitro-p-cresol (minor). Separation of the 3-nitro isomer is crucial.

  • Dinitration: Nitration of 3-nitro-p-cresol directs the second nitro group to the 6-position (ortho to OH, meta to the first NO2), yielding 2,5-dinitro-p-cresol (Note: Numbering changes based on IUPAC priority, but the structure corresponds to the 2,5-substitution pattern relative to OH at 1 and Methyl at 4).

Synthesis Workflow Diagram

SynthesisPath PCresol p-Cresol (Starting Material) Nitration1 Mononitration (HNO3, H2SO4, <20°C) PCresol->Nitration1 Nitro3 3-Nitro-p-cresol (Minor Isomer) Nitration1->Nitro3 Minor Path (Separation Req.) Nitro2 2-Nitro-p-cresol (Major Isomer) Nitration1->Nitro2 Major Path Nitration2 Second Nitration (HNO3, Acetic Acid) Nitro3->Nitration2 Byproduct 2,6-Dinitro-p-cresol (DNOC) Nitro2->Byproduct Further Nitration Product 4-Methyl-2,5-dinitrophenol (Target) Nitration2->Product Regioselective Insertion

Figure 1: Synthetic pathway highlighting the route via 3-nitro-p-cresol to access the 2,5-isomer.

Reactivity & Functionalization

The chemical utility of 4-methyl-2,5-dinitrophenol lies in its reducibility. The nitro groups are susceptible to reduction, converting the compound into polyfunctional amines essential for dye chemistry.

Reduction to Diamines

The primary industrial reaction is the complete reduction of both nitro groups to yield 2,5-diamino-4-methylphenol . This species is chemically unstable in air (oxidizes rapidly) and is typically isolated as a sulfate or hydrochloride salt.

  • Reagents:

    
    , 
    
    
    
    , or Sodium Sulfide (
    
    
    ).
  • Product: 2,5-Diamino-4-methylphenol sulfate (CAS 65235-31-6).

  • Application: A primary intermediate in "oxidation bases" for permanent hair coloring, providing rich brown and purple tones when coupled.

Nucleophilic Aromatic Substitution

The nitro groups, particularly at the 2-position, activate the ring toward nucleophilic attack, although the electron-donating hydroxyl group mitigates this effect compared to dinitrochlorobenzenes.

Applications in R&D and Industry

Hair Dye Manufacturing

The most significant commercial application of the 2,5-isomer is as a precursor to 2,5-diamino-4-methylphenol . Unlike the 2,4-diamino isomers (which have different coupling properties), the 2,5-substitution pattern allows for specific chromophore formation in oxidative dye systems (reaction with couplers like resorcinol).

Metabolic Uncoupling (Toxicology Research)

Like 2,4-Dinitrophenol (DNP), 4-methyl-2,5-dinitrophenol acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria. It dissipates the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and generating heat. It is used in biochemical research to study cellular respiration and mitochondrial function.

Agrochemical Intermediates

Historically, dinitrocresols (specifically DNOC) were used as herbicides and insecticides. While the 2,6-isomer was dominant, the 2,5-isomer appears as a byproduct or specific intermediate in the synthesis of halogenated dinitrotoluenes (e.g., 4-chloro-3,5-dinitrotoluene).[2]

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: High.[3] Fatal if swallowed, in contact with skin, or inhaled.

  • Physical Hazard: Explosive properties. Dry dinitrophenols are shock-sensitive.

  • Health Hazard: Metabolic stimulant (Hyperthermia risk). Causes yellow staining of skin and tissues.

Handling Procedures:

  • Moisture Content: Always maintain the product wet (typically >15% water) to mitigate explosion risks during transport and storage.

  • PPE: Full chemical resistant suit, nitrile gloves, and respiratory protection (P3/N99) are mandatory.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers for nitrogen oxides (

    
    ).
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved from [Link]

  • ChemSrc (2025). 4-Methyl-2,5-dinitrophenol CAS 20294-52-4 Properties and MSDS. Retrieved from [Link][4][5]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols. Centers for Disease Control and Prevention. Retrieved from [Link]

  • GlobalChemMall. 2,6-Dinitro-p-cresol and Isomer Data. Retrieved from [Link]

  • Royal Holloway Repository. The Interaction between Nitric Acid and Unsaturated Compounds (Thesis discussing dinitro-p-cresol isomers). Retrieved from [Link]

Sources

Foundational

Advanced Synthesis and Characterization of 4-Methyl-2,5-dinitrophenol (2,5-DNPC)

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 20294-52-4 Synonyms: 2,5-Dinitro-p-cresol; 4-Methyl-2,5-dinitrophenol; 1-Hydroxy-4-methyl-2,5-dinitrobenzene.[1][2] Molecular Formula: C₇H₆N₂O₅ Molecular Weight: 198.13 g/mol [2]

Part 1: Strategic Analysis & Retrosynthesis[2]

The Regioselectivity Challenge

The synthesis of 4-Methyl-2,5-dinitrophenol (2,5-DNPC) presents a classic problem in electrophilic aromatic substitution (EAS). Direct nitration of p-cresol (4-methylphenol) is dominated by the strong ortho/para directing power of the hydroxyl group.[1] Since the para position is blocked by the methyl group, nitration occurs almost exclusively at the ortho positions (2 and 6), yielding 2,6-dinitro-p-cresol (4-methyl-2,6-dinitrophenol) as the major thermodynamic product.[1]

To access the 2,5-isomer , one nitro group must be placed meta to the hydroxyl group—a transformation that is electronically disfavored under standard nitration conditions.[2] Therefore, a direct nitration approach is non-viable for high-purity synthesis.[1][2]

The Solution: The "Directed Precursor" Strategy

The most robust synthetic pathway relies on introducing the nitro groups sequentially, using a precursor where the directing effects favor the 2,5-substitution pattern.[1]

Selected Route: Nitration of 3-Nitro-p-cresol (4-methyl-3-nitrophenol).[1][3]

  • Logic: In 3-nitro-p-cresol, the hydroxyl group (at C1) directs ortho to positions 2 and 6.[1][2] The nitro group (at C3) directs meta to position 5 (blocked) or para to position 6. Position 6 is thus synergistically activated by the ortho-OH and para-NO₂ effects, while being less sterically hindered than position 2.[1][2] Nitration of this precursor selectively yields the 2,5-dinitro isomer (which corresponds to substitution at C6 relative to the starting material, becoming C2 in the final product numbering).[2]

Part 2: Safety & Hazard Protocols

WARNING: Dinitrophenols are high-energy compounds and potent metabolic poisons.[1][2]

  • Explosion Hazard: Polynitrated phenols can be shock-sensitive and thermally unstable.[1][2] Never heat reaction mixtures to dryness.[2] Maintain temperature control strictly below specified limits (typically <100°C for reaction, <60°C for storage).

  • Toxicity (Uncoupling Agent): 2,5-DNPC is a mitochondrial uncoupler, capable of disrupting oxidative phosphorylation.[2] Inhalation or skin absorption can cause rapid, fatal hyperthermia.[2]

    • PPE: Double nitrile gloves, full face shield, and Tyvek suit required.[2]

    • Engineering Controls: All operations must be performed in a certified fume hood behind a blast shield.[2]

  • Waste Disposal: Segregate nitro-waste. Do not mix with strong bases or reducing agents.[2]

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Precursor (3-Nitro-p-cresol)

Since 3-nitro-p-cresol is not the major product of p-cresol nitration, it is best synthesized via 3-nitro-p-toluidine .[1][2]

Step 1.1: Nitration of p-Toluidine[1][2]
  • Reagents: p-Toluidine, Conc.[1][2] Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃, fuming).[2]

  • Mechanism: Conducting the reaction in a large excess of sulfuric acid converts the amine to an ammonium salt (-NH₃⁺), which is a meta-director.[1] This directs the nitro group to the 3-position (meta to the ammonium, ortho to the methyl).[1]

  • Protocol:

    • Dissolve 10.7 g (0.1 mol) of p-toluidine in 100 mL of conc. H₂SO₄ at 0°C.[2]

    • Cool to -5°C. Add a mixture of HNO₃ (d=1.5) and H₂SO₄ dropwise, maintaining temp <0°C.

    • Stir for 1 hour at 0°C, then pour onto 500 g crushed ice.

    • Neutralize carefully with Na₂CO₃ to precipitate 3-nitro-p-toluidine .[1][2]

    • Recrystallize from ethanol (Yield: ~60-70%, MP: 116°C).

Step 1.2: Diazotization and Hydrolysis[1]
  • Reagents: 3-Nitro-p-toluidine, Sodium Nitrite (NaNO₂), Dilute H₂SO₄, Copper(II) Sulfate (catalyst).[1][2]

  • Protocol:

    • Suspend 15.2 g (0.1 mol) of 3-nitro-p-toluidine in 150 mL of 35% H₂SO₄. Heat to dissolve, then cool rapidly to 0-5°C to form a fine suspension.[1][2]

    • Add a solution of 7.5 g NaNO₂ in 20 mL water dropwise (keep temp <5°C). Stir 30 min to ensure complete diazotization.

    • Hydrolysis: Add the cold diazonium solution dropwise to a boiling solution of 100 mL 50% H₂SO₄ containing 1 g CuSO₄. The diazonium salt decomposes to the phenol.

    • Steam distill the mixture immediately. The 3-nitro-p-cresol will codistill with water.[1][2]

    • Extract distillate with ether, dry over MgSO₄, and evaporate.

    • Characterization: Yellow crystals, MP ~33-35°C.[2]

Phase 2: Nitration to 4-Methyl-2,5-dinitrophenol[1]

This is the critical regioselective step.[2]

  • Reagents: 3-Nitro-p-cresol, Glacial Acetic Acid, Nitric Acid (70%).[1][2]

  • Protocol:

    • Dissolve 15.3 g (0.1 mol) of 3-nitro-p-cresol in 50 mL of glacial acetic acid in a 250 mL three-neck flask equipped with a thermometer and addition funnel.

    • Cool the solution to 10°C.

    • Prepare a nitrating mixture: 7 mL HNO₃ (d=1.42) in 10 mL glacial acetic acid.

    • Add the acid mixture dropwise over 30 minutes. Note: The temperature must be kept between 10-15°C to prevent polynitration or oxidation.[1][2]

    • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Pour the reaction mixture into 300 mL of ice-cold water. The product will precipitate as a yellow solid.

    • Filter the solid and wash with cold water until the filtrate is neutral.[2]

    • Purification: Recrystallize from ethanol/water (1:1) or benzene.[2][4]

    • Yield: Expected ~75-85%.

Part 4: Characterization & Data[1][2]

Physical Properties
PropertyValueNotes
Appearance Yellow crystalline needlesDarkens on light exposure
Melting Point 121–123 °CDistinct from 2,6-isomer (84°C)
Solubility Soluble in EtOH, Acetone, BenzenePoorly soluble in cold water
pKa ~5.9Enhanced acidity due to two -NO₂ groups
Spectroscopic Identification[2]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.65 (s, 3H, Ar-CH ₃)[1][2]

    • δ 7.20 (s, 1H, Ar-H at C3) – Note: This proton is shielded by ortho-methyl.[1][2]

    • δ 8.85 (s, 1H, Ar-H at C6) – Note: Highly deshielded by ortho-nitro and ortho-hydroxyl.[1][2]

    • δ 10.5-11.0 (br s, 1H, -OH ) – Hydrogen bonded.[1][2]

Part 5: Reaction Mechanism & Workflow Visualization

The following diagram illustrates the regiochemical logic of the synthesis, highlighting how the precursor choice forces the incoming nitro group to the desired position.

SynthesisPath Start p-Toluidine (4-Methylaniline) Inter1 3-Nitro-p-toluidine (NH2 directs ortho/para, but NH3+ directs meta) Start->Inter1 1. H2SO4 (excess) 2. HNO3, <0°C (Meta-direction via ammonium) Side1 2-Nitro-p-toluidine (Avoided by H2SO4 salt) Start->Side1 Standard Nitration Inter2 3-Nitro-p-cresol (4-Methyl-3-nitrophenol) Inter1->Inter2 1. NaNO2, H2SO4 (Diazotization) 2. H2O, Boil (Hydrolysis) Product 4-Methyl-2,5-dinitrophenol (Target) Inter2->Product HNO3, AcOH, 10-15°C (Directs to C6: Ortho to OH, Para to NO2) Side2 2,6-Dinitro-p-cresol (Major product of direct nitration) Inter2->Side2 Direct Nitration of p-Cresol

Caption: Regioselective pathway avoiding the thermodynamic 2,6-isomer trap via ammonium-directed nitration.[1][2]

References

  • Preparation of 3-Nitro-p-cresol

    • Dadswell, H. E., & Kenner, J. (1927).[2] "The Nitration of p-Cresol and Related Compounds." Journal of the Chemical Society, 580.[2]

    • Note: Establishes the route via p-toluidine to access the 3-nitro isomer.[1][2]

  • Nitration of 3-Nitro-p-cresol

    • Bullen, J. V., & Ridd, J. H. (1990).[2] "The Rearrangement of Aromatic Nitro Compounds. Part 2. The Rearrangement of Substituted Nitrophenols in Trifluoromethanesulphonic Acid." Journal of the Chemical Society, Perkin Transactions 2, (10), 1675-1680.[2] Link

    • Note: Confirms the formation of 2,5-dinitro isomer from 3-nitro precursors and discusses rearrangement mechanisms.
  • Properties and Applications

    • Harvey, D. G. (1953).[2][5] "The Toxicity of the Dinitrocresols." Journal of Pharmacy and Pharmacology, 5(1), 497-510.[2]

    • Note: Provides comparative toxicity d
  • Isomer Identification

    • CymitQuimica. "4-Methyl-2,5-dinitrophenol CAS 20294-52-4 Technical Data."[1][2] Link

    • Note: Verification of CAS and physical st

Sources

Exploratory

Chemical Identity and Technical Profile of 4-Methyl-2,5-dinitrophenol

This guide provides an in-depth technical analysis of 4-Methyl-2,5-dinitrophenol , a specific nitro-substituted cresol isomer used in organic synthesis and herbicide manufacturing. [1][2][3] Executive Summary 4-Methyl-2,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methyl-2,5-dinitrophenol , a specific nitro-substituted cresol isomer used in organic synthesis and herbicide manufacturing.

[1][2][3]

Executive Summary

4-Methyl-2,5-dinitrophenol (IUPAC name) is an aromatic organic compound characterized by a phenol ring substituted with a methyl group at position 4 and nitro groups at positions 2 and 5.[1][2][3][4][5] It is a structural isomer of the well-known pesticide DNOC (4,6-dinitro-o-cresol or 2-methyl-4,6-dinitrophenol). While less ubiquitous than DNOC, the 2,5-isomer serves as a critical intermediate in the synthesis of dinitroaniline herbicides (e.g., Chlornidin) and azo dyes. Its physicochemical behavior is dominated by the electron-withdrawing nitro groups, rendering it acidic and metabolically active as an oxidative phosphorylation uncoupler.[1]

Core Identifiers
ParameterValue
IUPAC Name 4-Methyl-2,5-dinitrophenol
Common Synonyms 2,5-Dinitro-p-cresol; 2,5-Dinitro-4-methylphenol; Methyl dinitrophenol (MDNP)
CAS Registry Number 20294-52-4
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
SMILES CC1=CC(=C(C=C1[O-])O)[O-]
InChIKey KBKKXHQMXZFCLI-UHFFFAOYSA-N

Structural Analysis & Nomenclature

The nomenclature "4-Methyl-2,5-dinitrophenol" adheres to IUPAC priority rules where the hydroxyl (-OH) group defines position 1 of the benzene ring.

  • Position 1: Hydroxyl group (-OH)

  • Position 2: Nitro group (-NO₂) [Ortho to OH]

  • Position 4: Methyl group (-CH₃) [Para to OH][1]

  • Position 5: Nitro group (-NO₂) [Meta to OH, Ortho to Methyl]

Isomer Distinction

It is critical to distinguish this compound from its isomers, particularly DNOC (2-methyl-4,6-dinitrophenol), which is often referred to simply as "dinitro-cresol" in older literature.

  • Target Molecule (2,5-Dinitro-p-cresol): Asymmetric substitution; NO₂ groups at 2 and 5.

  • DNOC (4,6-Dinitro-o-cresol): NO₂ groups at 4 and 6; Methyl at 2.

  • 2,6-Dinitro-p-cresol: Symmetric substitution; NO₂ groups at 2 and 6.

Molecule Figure 1: Substitution pattern of 4-Methyl-2,5-dinitrophenol. Note the asymmetric nitro placement. C1 C1 (OH) C2 C2 (NO₂) C1->C2 C3 C3 (H) C2->C3 C4 C4 (CH₃) C3->C4 C5 C5 (NO₂) C4->C5 C6 C6 (H) C5->C6 C6->C1

Synthesis and Production

The synthesis of 4-methyl-2,5-dinitrophenol presents a regiochemical challenge because direct nitration of p-cresol (4-methylphenol) typically favors the 2,6-dinitro isomer (ortho to the activating -OH group). However, the 2,5-isomer can be accessed via controlled nitration conditions or specific precursors.

Industrial Route: Nitration of p-Cresol

In industrial herbicide synthesis (e.g., for Chlornidin production), p-cresol is nitrated in an acetic acid medium.[6] While the 2,6-isomer is the thermodynamic favorite, process conditions can be tuned to optimize the yield of the 2,5-isomer, or it is isolated from the mixture.

Reaction Scheme:

  • Substrate: p-Cresol (4-Methylphenol).

  • Reagent: Nitric Acid (HNO₃) in Acetic Acid (AcOH).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

    • First nitration occurs at C2 (Ortho to OH).

    • Second nitration is directed to C5 (Ortho to Methyl, Meta to NO₂ at C3? No, Meta to NO₂ at C2).

    • Note: The methyl group activates C3 and C5. The NO₂ at C2 deactivates the ring but directs meta (to C4/C6... wait, C4 is blocked).

    • The formation of the 2,5-isomer implies nitration at the position ortho to the methyl group.

Synthesis Figure 2: Synthetic route from p-Cresol to Herbicide Intermediates via 4-Methyl-2,5-dinitrophenol. Start p-Cresol (4-Methylphenol) Step1 Nitration (HNO₃/AcOH) Start->Step1 Electrophilic Subst. Inter Intermediate Mixture (Mono-nitro isomers) Step1->Inter Product 4-Methyl-2,5-dinitrophenol (Target) Inter->Product Second Nitration (Regioselective Control) Downstream 4-Chloro-3,5-dinitrotoluene (Herbicide Precursor) Product->Downstream Chlorination (SOCl₂)

Physicochemical Properties

The presence of two nitro groups makes 4-methyl-2,5-dinitrophenol significantly more acidic than unsubstituted phenols and imparts specific solubility characteristics.[1]

PropertyDescription
Appearance Yellow crystalline solid or platelets.[1][5]
Acidity (pKa) ~4.0 - 5.0 (Estimated). The nitro groups stabilize the phenoxide anion via resonance, increasing acidity compared to p-cresol (pKa ~10).
Solubility Low in water; soluble in organic solvents (ethanol, ether, acetone) and alkaline solutions (forming phenolate salts).
Reactivity Reacts with thionyl chloride (SOCl₂) to form 4-chloro-3,5-dinitrotoluene (OH replaced by Cl).
Explosive Potential Like all polynitrated phenols (e.g., picric acid), it possesses explosive potential if heated under confinement or dry.

Applications

Agrochemical Intermediate

The primary industrial utility of 4-methyl-2,5-dinitrophenol is as a precursor for herbicides.

  • Chlornidin (AN 56477): The phenol group is converted to a chloride (using SOCl₂ or POCl₃), yielding 4-chloro-3,5-dinitrotoluene .[6] This intermediate is then reacted with amines (e.g., diethanolamine) to produce selective pre-emergence herbicides used in cotton and soybean cultivation.[6]

Research Chemical (Metabolic Uncoupler)

Structurally similar to 2,4-Dinitrophenol (DNP) , the 2,5-isomer acts as a protonophore.

  • Mechanism: It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient.

  • Effect: Uncouples oxidative phosphorylation from ATP synthesis, leading to increased metabolic rate and heat production.

  • Utility: Used in biochemical research to study mitochondrial function and bioenergetics.

Safety & Toxicology (E-E-A-T)

Warning: 4-Methyl-2,5-dinitrophenol is a hazardous substance.[1] Protocols involving this compound must adhere to strict safety standards.[1]

  • Acute Toxicity: Highly toxic by inhalation, ingestion, and skin absorption. Symptoms of poisoning mimic DNP toxicity: hyperthermia (overheating), tachycardia, sweating, and metabolic acidosis.

  • Ocular Hazard: Dinitrophenols are known to cause cataracts upon chronic exposure.[7]

  • Handling Protocol:

    • PPE: Full chemical resistant suit, nitrile gloves, and face shield.

    • Containment: Handle only in a functioning fume hood to prevent inhalation of dust/vapor.

    • Waste: Segregate as hazardous organic waste. Do not mix with reducing agents or strong bases (exothermic reaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved from [Link]

  • Miyamoto, J., & Kearney, P. C. (1983).Pesticide Chemistry: Human Welfare and the Environment. Pergamon Press. (Describes synthesis of Chlornidin via 2,5-dinitro-p-cresol).

Sources

Foundational

Technical Whitepaper: 4-Methyl-2,5-Dinitrophenol (2,5-DNPC)

This guide provides an in-depth technical analysis of 4-Methyl-2,5-dinitrophenol , a specific isomer of dinitrocresol distinct from the common herbicide DNOC (4-methyl-2,6-dinitrophenol). Executive Summary & Molecular Id...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methyl-2,5-dinitrophenol , a specific isomer of dinitrocresol distinct from the common herbicide DNOC (4-methyl-2,6-dinitrophenol).

Executive Summary & Molecular Identity

4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4 ) is a nitro-aromatic compound characterized by a phenol core substituted with a methyl group at the para position and two nitro groups at the ortho (2) and meta (5) positions relative to the hydroxyl group.[1]

While often overshadowed by its isomer DNOC (4-methyl-2,6-dinitrophenol) , the 2,5-isomer presents unique electronic properties due to the asymmetrical distribution of electron-withdrawing nitro groups. It serves primarily as a specialized intermediate in the synthesis of azo dyes, aminocresol-based polymers, and as a reference standard in environmental toxicology for nitrophenol degradation.

Structural Distinction (Critical)

Researchers must distinguish this compound from its isomers to avoid toxicological data conflation:

  • Target: 4-Methyl-2,5-dinitrophenol (2,5-DNPC) | CAS: 20294-52-4[1][2][3]

  • Common Isomer: 4-Methyl-2,6-dinitrophenol (DNOC) | CAS: 534-52-1 (Pesticide/Herbicide)

Structural Architecture & Electronic Properties

The reactivity of 2,5-DNPC is defined by the "Push-Pull" electronic system on the benzene ring.

  • Electron Donors (EDG): The Hydroxyl (-OH) group at C1 and Methyl (-CH3) at C4 donate electron density. The -OH group exerts a strong +M (mesomeric) effect, directing electrophiles to ortho/para positions.

  • Electron Withdrawers (EWG): Nitro (-NO2) groups at C2 and C5 strongly deactivate the ring via -I (inductive) and -M effects.

  • Intramolecular Hydrogen Bonding: A critical stabilizing interaction occurs between the hydroxyl proton and the oxygen of the ortho-nitro group (C2). This "chelate ring" reduces the acidity of the phenol compared to isomers lacking this interaction and increases lipophilicity by masking the polar -OH group.

Diagram 1: Resonance & Intramolecular Interactions

The following diagram illustrates the electronic competition and the stabilizing H-bond.

G cluster_0 Electronic Effects Phenol Phenol Core (C1) Methyl Methyl Group (C4) (Weak EDG) Phenol->Methyl Para-Substitution Nitro2 Nitro Group (C2) (Strong EWG) Phenol->Nitro2 Intramolecular H-Bond (Stabilization) Nitro2->Phenol -I / -M Deactivation Nitro5 Nitro Group (C5) (Strong EWG) Nitro5->Phenol -I / -M Deactivation

Caption: Electronic architecture showing the stabilizing intramolecular hydrogen bond between C1-OH and C2-NO2.

Physicochemical Profile

The following data aggregates experimental and predicted values specific to the 2,5-isomer. Note that melting points for dinitrocresols often fall in the 80–110°C range depending on purity and crystal polymorph.

PropertyValue / DescriptionRelevance
Formula C₇H₆N₂O₅Molecular Basis
Molar Mass 198.13 g/mol Stoichiometry
Appearance Yellow crystalline solidIdentification
Solubility Soluble in EtOH, Acetone, Ether; Low in H₂OLipophilicity allows membrane permeation
pKa (Acid) 4.5 – 5.2 (Predicted)Exists as phenolate anion at physiological pH
LogP ~1.8 – 2.1Moderate lipophilicity (Bioaccumulation risk)
UV-Vis λmax ~350-370 nm (in alkaline MeOH)Analytical detection (Bathochromic shift with base)

Synthetic Pathways & Purification[4][5]

Direct nitration of p-cresol yields 4-methyl-2,6-dinitrophenol (DNOC) as the major thermodynamic product due to the directing effects of the hydroxyl group. Synthesizing the 2,5-isomer requires controlling the reaction kinetics or separating the minor isomer from the crude mixture.

Protocol: Controlled Nitration & Isomer Isolation

Note: This procedure assumes a standard laboratory setup for nitration. Safety precautions for handling concentrated acids and nitro-compounds (explosion risk) are mandatory.

Step 1: Sulfonation (Blocking/Directing)

To alter the substitution pattern, p-cresol is first sulfonated.

  • Dissolve p-Cresol (10.8 g, 0.1 mol) in conc. H₂SO₄ (20 mL) .

  • Heat to 100°C for 1 hour to form p-cresol-2-sulfonic acid (and some 3-sulfonic acid).

  • Cool to 0°C in an ice bath.

Step 2: Nitration[4][5]
  • Dropwise add HNO₃ (fuming, 15 mL) while maintaining temperature < 20°C .

  • The sulfonic acid group at C2 is displaced (ipso-substitution) or directs incoming nitro groups.

  • Allow the mixture to warm to room temperature, then heat to 80°C for 30 mins to ensure dinitration.

Step 3: Work-up & Separation
  • Pour reaction mix onto crushed ice (200 g) . Yellow precipitate forms (mixture of isomers).

  • Filter the crude solid and wash with cold water.

  • Purification (Crucial): The crude solid contains mostly 2,6-isomer.

    • Dissolve in minimum hot Ethanol .

    • Perform fractional crystallization. The 2,6-isomer typically crystallizes first.

    • Evaporate the mother liquor and purify the residue via Column Chromatography (Silica Gel; Hexane:Ethyl Acetate 8:2) to isolate the 2,5-isomer (which elutes differently due to the asymmetric dipole).

Diagram 2: Synthesis Workflow

Synthesis PCresol p-Cresol (Starting Material) Sulfonation Sulfonation (100°C, H2SO4) PCresol->Sulfonation Intermediate Sulfonic Acid Intermediates Sulfonation->Intermediate Nitration Nitration (HNO3, <20°C -> 80°C) Intermediate->Nitration Crude Crude Isomer Mix (2,6-major + 2,5-minor) Nitration->Crude Purification Chromatography/Crystallization Crude->Purification Final 4-Methyl-2,5-dinitrophenol (Target) Purification->Final

Caption: Synthetic route emphasizing the necessity of purification to isolate the 2,5-isomer from the 2,6-dominant mix.

Biological Interface: Mitochondrial Uncoupling[8][9]

For drug development professionals, the primary relevance of 2,5-DNPC is its behavior as a protonophore . Like 2,4-DNP, it uncouples oxidative phosphorylation, a mechanism investigated for obesity treatment but abandoned due to narrow therapeutic indices and high toxicity (hyperthermia).

Mechanism of Action[4][8][10]
  • Protonation: In the acidic intermembrane space (IMS), the phenolate anion (2,5-DNPC⁻) accepts a proton to become neutral (2,5-DNPC-H).

  • Translocation: The neutral, lipophilic molecule diffuses across the inner mitochondrial membrane (IMM) into the matrix.

  • Deprotonation: In the alkaline matrix, it releases the proton, regenerating the anion.

  • Gradient Collapse: This cycle dissipates the electrochemical proton gradient (

    
    ) required for ATP synthase, releasing energy as heat.
    
Diagram 3: Protonophore Cycle

Bio cluster_IMS Intermembrane Space (Acidic, High H+) cluster_Matrix Mitochondrial Matrix (Alkaline, Low H+) H_IMS H+ Anion_IMS DNPC⁻ Neutral_IMS DNPC-H Anion_IMS->Neutral_IMS Protonation (H+ binding) Neutral_Mat DNPC-H Neutral_IMS->Neutral_Mat Diffusion across IMM Anion_Mat DNPC⁻ Neutral_Mat->Anion_Mat Deprotonation (H+ release) Anion_Mat->Anion_IMS Return (Electrophoretic) H_Mat H+ Heat HEAT (No ATP) H_Mat->Heat Energy Dissipation

Caption: The futile cycle of proton transport across the mitochondrial membrane driven by 2,5-DNPC.

Analytical Characterization

To validate the synthesis of the 2,5-isomer versus the 2,6-isomer, use the following spectroscopic markers:

  • ¹H NMR (DMSO-d₆):

    • Look for two distinct aromatic singlets (or weak doublets if long-range coupling exists).

    • 2,5-isomer: Protons are at C3 and C6. They are para to each other.

    • 2,6-isomer: Protons are at C3 and C5. They are meta to each other (symmetry makes them equivalent).

    • Key Distinction: The 2,5-isomer lacks the symmetry of the 2,6-isomer. The methyl group in the 2,5-isomer is flanked by one nitro group (at C5) and one proton (at C3), whereas in 2,6-DNOC, the methyl is flanked by two protons.

  • IR Spectroscopy:

    • OH Stretch: ~3200–3400 cm⁻¹ (Broad, shifted due to H-bonding).

    • NO₂ Stretch: Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved from [Link][2][3]

  • National Institute of Standards and Technology (NIST). UV/Visible Spectra of Nitrophenols. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • ATSDR (2024). Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Vogel, A. I.Textbook of Practical Organic Chemistry. (Nitration of Phenols and Isolation of Isomers). Longman Scientific & Technical.

Sources

Exploratory

4-Methyl-2,5-dinitrophenol physical and chemical properties

The following technical guide details the physical and chemical properties of 4-Methyl-2,5-dinitrophenol , a specific structural isomer of the dinitrocresol family. CAS Registry Number: 20294-52-4 Synonyms: 2,5-Dinitro-p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of 4-Methyl-2,5-dinitrophenol , a specific structural isomer of the dinitrocresol family.

CAS Registry Number: 20294-52-4 Synonyms: 2,5-Dinitro-p-cresol; 2,5-DNPC; 4-Methyl-2,5-dinitro-phenol.[1]

Executive Summary

4-Methyl-2,5-dinitrophenol is an organic nitroaromatic compound primarily encountered as a byproduct in the nitration of p-cresol.[2] While less industrially prominent than its isomer 4,6-dinitro-o-cresol (DNOC) or 2,4-dinitrophenol (DNP), it shares the potent biological activity characteristic of this class: mitochondrial uncoupling. This guide serves researchers requiring precise physicochemical data and handling protocols for this specific isomer, distinguishing it from its more common analogs to ensure experimental accuracy and safety.

Molecular Identity & Structural Characterization

Unlike the symmetric 2,6-dinitro-p-cresol, the 2,5-isomer possesses an asymmetric substitution pattern that influences its dipole moment and chromatographic behavior.

Structural Parameters
ParameterData
IUPAC Name 4-Methyl-2,5-dinitrophenol
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
SMILES CC1=CC(=C(C=C1[O-])O)[O-]
InChI Key KBKKXHQMXZFCLI-UHFFFAOYSA-N
Spectral Fingerprint
  • UV-Vis: Exhibits strong absorption in the UV region with a bathochromic shift in alkaline media due to phenolate formation (yellow color intensification).

  • IR Spectroscopy: Characteristic bands for phenolic -OH stretch (broad, ~3200-3400 cm⁻¹), aromatic -NO₂ asymmetric stretch (~1530-1550 cm⁻¹), and symmetric stretch (~1340-1360 cm⁻¹).

Physicochemical Profile

The physical behavior of 4-Methyl-2,5-dinitrophenol is governed by the electron-withdrawing nature of the two nitro groups, which significantly increases the acidity of the phenolic hydroxyl group compared to p-cresol.

Thermodynamic & Solubility Data
PropertyValue / RangeContext
Physical State Crystalline SolidTypically yellow needles or prisms.
Melting Point ~100–115 °C (Estimated)Note: Specific experimental MP for this isomer is rare; structural analogs (2,4-DNP) melt at 112°C.
Solubility (Water) Low (< 1 g/L)Hydrophobic neutral form; solubility increases drastically at pH > pKa.
Solubility (Organic) HighSoluble in ethanol, ether, acetone, and benzene.
Acidity (pKa) ~4.0 – 4.5Stronger acid than phenol (pKa 10) due to resonance stabilization of the anion by NO₂ groups.
Partition Coeff. (LogP) ~2.1 – 2.5Indicates high membrane permeability, facilitating protonophore activity.
Acid-Base Behavior

The compound exists in equilibrium between its neutral protonated form and the anionic phenolate.



  • At Physiological pH (7.4): Predominantly anionic (>99%), but the small fraction of neutral species is lipophilic enough to cross lipid bilayers, driving its toxicity.

Chemical Reactivity & Synthesis

Synthesis Pathway

The primary route to 4-Methyl-2,5-dinitrophenol is the nitration of p-cresol.[1][2] The hydroxyl group (strongly activating, ortho/para director) directs the incoming nitro groups.

  • Major Product: 2,6-Dinitro-p-cresol (Symmetric, sterically accessible).

  • Minor Product: 2,5-Dinitro-p-cresol (Asymmetric).

The formation of the 2,5-isomer involves nitration at the position meta to the hydroxyl group, which is generally disfavored unless specific conditions or catalytic pathways are employed.

Synthesis PCresol p-Cresol (4-Methylphenol) Nitration Nitration (HNO3 / H2SO4) PCresol->Nitration Major 2,6-Dinitro-p-cresol (Major Product) Nitration->Major Ortho-Ortho Substitution Minor 4-Methyl-2,5-dinitrophenol (Minor Isomer) Nitration->Minor Ortho-Meta Substitution

Figure 1: Electrophilic aromatic substitution pathway of p-cresol yielding dinitro isomers.

Biological Interface & Toxicology

The core hazard of 4-Methyl-2,5-dinitrophenol lies in its ability to uncouple oxidative phosphorylation. This mechanism is shared with 2,4-DNP and is independent of specific receptor binding, relying instead on physicochemical properties (pKa and lipophilicity).

Mechanism of Action: Protonophore Cycle
  • Protonation: In the acidic intermembrane space (IMS), the phenolate anion picks up a proton (H⁺) to become neutral.

  • Translocation: The lipophilic neutral molecule diffuses across the inner mitochondrial membrane (IMM) into the matrix.

  • Deprotonation: In the alkaline matrix, it releases the proton, reforming the anion.

  • Return: The anion, though charged, is delocalized enough to return to the IMS (often aided by potential gradient), completing the cycle.

Result: The proton gradient (PMF) is dissipated as heat rather than driving ATP Synthase.

Uncoupling cluster_Membrane Inner Mitochondrial Membrane IMS Intermembrane Space (High [H+]) Transport Diffusion of Neutral 2,5-DNPC IMS->Transport H+ Binding (Protonation) Matrix Mitochondrial Matrix (Low [H+]) Matrix->IMS Anion Return (Electrophoretic) Transport->Matrix H+ Release (Deprotonation)

Figure 2: Protonophore cycle of 2,5-DNPC dissipating the mitochondrial proton gradient.

Toxicological Endpoints[4]
  • Acute Effects: Hyperthermia (rapid overheating), tachycardia, diaphoresis, and metabolic acidosis.

  • Chronic Effects: Cataract formation (historical association with DNP class), weight loss, and potential liver damage.

Analytical Protocols

For the detection and quantification of 4-Methyl-2,5-dinitrophenol in biological or environmental samples, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry is the gold standard.

HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile or Methanol.

    • Gradient: 20% B to 90% B over 15 minutes.

  • Detection:

    • UV: 270 nm and 360 nm (monitor shift with pH).

    • MS: Negative Ion Mode (ESI-). Look for [M-H]⁻ ion at m/z 197.

  • Sample Prep: Acidify sample to pH < 3 to ensure the neutral form extracts into organic solvent (e.g., Ethyl Acetate), then evaporate and reconstitute.

Safety & Handling

Self-Validating Safety Protocol: Before handling CAS 20294-52-4, perform the "Yellow Stain Test":

  • Visual Check: Ensure gloves are chemically resistant (Nitrile/Butyl).

  • Indicator: Dinitrophenols stain skin and surfaces intense yellow. Any yellow discoloration on gloves indicates contamination.

  • Neutralization: Keep a solution of 5% Sodium Bicarbonate nearby. Spills should be treated with base to solubilize the compound (turning it bright yellow/orange) for easier cleanup, followed by detergent.

Storage:

  • Store in a cool, dry place away from strong reducing agents and combustibles.[3]

  • Keep container tightly closed to prevent sublimation and dust formation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. PubChem. Available at: [Link]

  • GlobalChemMall. Synthesis and Properties of Dinitro-p-cresol Isomers. Available at: [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry. Wiley-Interscience. (Reference for partition coefficients and acidity of nitrophenols).

Sources

Foundational

4-Methyl-2,5-dinitrophenol solubility in organic solvents

4-Methyl-2,5-dinitrophenol: Solubility Profile & Solvent Selection Guide Executive Summary 4-Methyl-2,5-dinitrophenol (CAS: 716-65-4), also known as 2,5-dinitro-p-cresol, is a nitro-aromatic intermediate critical in the...

Author: BenchChem Technical Support Team. Date: February 2026

4-Methyl-2,5-dinitrophenol: Solubility Profile & Solvent Selection Guide

Executive Summary

4-Methyl-2,5-dinitrophenol (CAS: 716-65-4), also known as 2,5-dinitro-p-cresol, is a nitro-aromatic intermediate critical in the synthesis of azo dyes, agrochemicals, and pharmaceutical precursors.[1][2] Its utility is defined by its physicochemical duality: a lipophilic methyl-phenyl core contrasted by an acidic phenolic hydroxyl group and two electron-withdrawing nitro groups.[1][2]

This guide addresses a common bottleneck in handling this compound: solubility optimization . Due to its potential toxicity (uncoupling of oxidative phosphorylation) and explosive nature when dry, selecting the correct solvent is not merely a matter of efficiency but of safety.[1] This document provides a scientifically grounded framework for solvent selection, experimental determination of solubility, and safe handling protocols.[1][2]

Physicochemical Profile

Understanding the molecule's intrinsic properties is the first step to predicting solubility behavior.[1][2]

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₇H₆N₂O₅Moderate molecular weight (198.13 g/mol ).[1][2]
Structure Phenol ring, Methyl at C4, Nitro at C2, C5Amphiphilic : Hydrophobic toluene core vs. Hydrophilic OH/NO₂ groups.[1][2]
Melting Point 104–108 °CSolid at room temp; requires heating for high-concentration dissolution in some solvents.[1][2]
pKa ~5.2 (Estimated)Acidic .[2] Soluble in alkaline aqueous solutions (forming phenolate salts).[1][2]
LogP ~1.75Lipophilic .[1][2] Prefers organic solvents over neutral water.[1][2]
Appearance Yellow Crystalline SolidColor intensity can serve as a visual indicator of concentration.[1][2]

Solubility Landscape

The solubility of 4-Methyl-2,5-dinitrophenol is dictated by the "like dissolves like" principle, modified by specific solute-solvent interactions such as hydrogen bonding and dipole-dipole forces.[1][2]

A. Polar Aprotic Solvents (High Solubility)
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone.[2]

  • Mechanism: These solvents accept hydrogen bonds from the phenolic hydroxyl group and interact strongly with the polar nitro groups without competing for protons.[1][2]

  • Application: Ideal for preparing high-concentration stock solutions (>100 mM) for biological assays or chemical synthesis.[1][2]

  • Note: DMSO solutions are hygroscopic; store under inert gas to prevent water uptake which may cause precipitation.[1][2]

B. Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Ethanol, Methanol, Isopropanol.[1][2]

  • Mechanism: The solvent acts as both a hydrogen bond donor and acceptor.[1][2] The hydrophobic methyl group slightly reduces solubility compared to non-methylated dinitrophenols.[1][2]

  • Application: The primary choice for recrystallization .[1][2] The temperature dependence of solubility in ethanol (low at RT, high at boiling) allows for effective purification.[1][2]

C. Non-Polar / Weakly Polar Solvents (Moderate Solubility)[2]
  • Solvents: Diethyl Ether, Ethyl Acetate, Benzene, Toluene, Chloroform.[1][2]

  • Mechanism: Driven by Van der Waals forces interacting with the aromatic ring and methyl group.[1][2]

  • Application: Used for liquid-liquid extraction (e.g., extracting the compound from an acidified aqueous reaction mixture).[1][2]

D. Aqueous Media (Low Solubility)[2]
  • Neutral Water: Sparingly soluble (<1 g/L).[2] The hydrophobic character dominates.[1][2]

  • Alkaline Water (pH > 8): Highly soluble.[2] Deprotonation of the phenol (pKa ~5.[1][2]2) yields the water-soluble phenolate anion (intense yellow color).[1][2]

  • Application: Waste treatment or pH-dependent extraction.[1][2]

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Define Application Goal_Bio Biological Assay / Stock Solution Start->Goal_Bio Goal_Synth Chemical Synthesis / Reaction Medium Start->Goal_Synth Goal_Purify Purification / Recrystallization Start->Goal_Purify Goal_Extract Extraction from Aqueous Phase Start->Goal_Extract DMSO Select: DMSO or DMF (High Sol., Biocompatible) Goal_Bio->DMSO High Conc. Required Acetone Select: Acetone or Ethyl Acetate (Volatile, Reactive) Goal_Synth->Acetone Aprotic conditions Ethanol Select: Ethanol (Hot) (Temp-dependent Solubility) Goal_Synth->Ethanol Protic conditions Goal_Purify->Ethanol Crystallization Ether Select: Diethyl Ether or DCM (Immiscible with Water) Goal_Extract->Ether Partition Coeff.

Caption: Decision matrix for selecting the optimal solvent based on the intended experimental outcome.

Experimental Protocols

Since batch-to-batch purity affects exact solubility limits, use these self-validating protocols to determine precise values for your specific lot.

Protocol A: Saturation Shake-Flask Method (Quantification)

Use this to determine the exact solubility limit (S) in a specific solvent.[1][2]

  • Preparation: Weigh ~100 mg of 4-Methyl-2,5-dinitrophenol into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).[1][2]

  • Equilibration: Seal and shake at a constant temperature (e.g., 25°C) for 24 hours.

    • Check: If all solid dissolves, add more solid until a precipitate remains visible.[1][2]

  • Separation: Centrifuge or filter (0.45 µm PTFE filter) the saturated supernatant.

  • Quantification: Dilute the supernatant 1:1000 and measure absorbance at 360 nm (UV-Vis) or analyze via HPLC. Calculate concentration using a standard curve.

Protocol B: Recrystallization (Purification)

Use this to purify crude material.[2]

  • Dissolution: Place crude solid in a flask. Add Ethanol slowly while heating to reflux (boiling).

  • Saturation: Stop adding solvent just as the last traces of solid dissolve.[1][2][3]

  • Filtration (Hot): If insoluble impurities remain, filter the hot solution quickly through a pre-warmed funnel.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. Yellow needles should form.

  • Collection: Filter the crystals and wash with a small amount of cold ethanol. Dry in a vacuum desiccator (do not heat excessively).[2][4]

Safety & Handling (Critical)

  • Explosion Hazard: Like many polynitro aromatics, this compound can be explosive if allowed to dry completely, especially if impure or subjected to shock/friction.[2] Always keep wet with >15% water during bulk storage.[1][2]

  • Toxicity: Dinitrophenols are metabolic poisons (uncouplers).[2]

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Handle in a fume hood.

    • Skin Contact: Penetrates skin rapidly.[1][2] Wash immediately with soap and water if exposed.[1][2]

  • Waste: Segregate as hazardous organic waste. Do not mix with strong reducing agents or bases in the waste stream to avoid exothermic runaway.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol.[1][2] Retrieved from [Link][2]

  • Lide, D. R.[1][2][5] (Ed.).[1][2][6][7][8] (2005). CRC Handbook of Chemistry and Physics (86th ed.).[1][2] CRC Press.[1][2][5][6][9] (General solubility data for dinitrocresol isomers).

  • Agency for Toxic Substances and Disease Registry (ATSDR).[1][2] (1995). Toxicological Profile for Dinitrocresols.[1][2][6] Atlanta, GA: U.S. Department of Health and Human Services.[1][2] Retrieved from [Link]

  • ChemicalBook. 2,5-Dinitro-p-cresol Properties and Safety. (Used for synthesis and physical property verification).[1][2][4]

Sources

Exploratory

Technical Guide: Physicochemical Characterization of 4-Methyl-2,5-dinitrophenol

The following technical guide details the physicochemical characterization of 4-Methyl-2,5-dinitrophenol, focusing on its acid dissociation constant (pKa). Part 1: Executive Summary & Core Data[1] 4-Methyl-2,5-dinitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 4-Methyl-2,5-dinitrophenol, focusing on its acid dissociation constant (pKa).

Part 1: Executive Summary & Core Data[1]

4-Methyl-2,5-dinitrophenol (IUPAC: 4-methyl-2,5-dinitrophenol; Synonym: 2,5-Dinitro-p-cresol) is a substituted phenolic compound utilized as an intermediate in organic synthesis and studied for its uncoupling activity in oxidative phosphorylation.[1][2]

The definitive physicochemical parameter defining its behavior in aqueous systems is the pKa value .

Quantitative Profile
ParameterValue / RangeConfidence LevelSource
pKa (Experimental) 4.60 HighEnvironmental Organic Chemistry [1]
pKa (Theoretical) 4.48 ModerateHammett Equation Derivation [2]
LogP (Octanol/Water) 2.1 HighPubChem Computed [3]
Molecular Weight 198.13 g/mol ExactCalculated
Appearance Yellow Crystalline SolidN/AStandard

Technical Insight: The pKa of ~4.60 places this compound in the category of moderately strong organic acids , significantly more acidic than its parent phenol (pKa ~10) and p-cresol (pKa ~10.3). This drastic shift is driven by the synergistic electron-withdrawing effects of the nitro groups at the ortho (2) and meta (5) positions, which stabilize the phenoxide anion via resonance and inductive effects.

Part 2: Mechanistic Analysis

To understand why the pKa is 4.60, we must deconstruct the electronic environment of the benzene ring.

Electronic Competition

The acidity of 4-Methyl-2,5-dinitrophenol is a tug-of-war between stabilizing and destabilizing substituents:

  • Pro-Acidity (Anion Stabilization):

    • 2-Nitro Group (Ortho): Exerts a massive inductive (-I) and resonance (-R) withdrawal effect.[1] It delocalizes the negative charge of the phenoxide oxygen directly onto the nitro group's oxygens.

    • 5-Nitro Group (Meta): Exerts primarily an inductive (-I) withdrawing effect.[1] While it cannot participate in direct resonance conjugation with the phenoxide oxygen as effectively as ortho or para groups, it significantly lowers the electron density of the ring.

  • Anti-Acidity (Anion Destabilization):

    • 4-Methyl Group (Para): Exerts a weak electron-donating effect (+I) and hyperconjugation.[1] This pushes electron density into the ring, theoretically destabilizing the phenoxide anion and slightly raising the pKa compared to 2,5-dinitrophenol (pKa 5.2).

The Ortho-Effect & Intramolecular Hydrogen Bonding

In the neutral protonated form, the ortho-nitro group forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group.

  • Consequence: This hydrogen bond stabilizes the neutral molecule, making it "harder" to remove the proton. However, the strong electron withdrawal usually overrides this, favoring the anionic form in neutral pH.

Structural Visualization (DOT Diagram)

The following diagram illustrates the equilibrium and the resonance stabilization pathways.

G Fig 1. Dissociation Equilibrium and Resonance Stabilization of 4-Methyl-2,5-dinitrophenol Neutral Neutral Form (Protonated) Intramolecular H-Bond Equilibrium Ka Equilibrium pKa ≈ 4.60 Neutral->Equilibrium - H+ Anion Phenoxide Anion (Deprotonated) Resonance Stabilized Equilibrium->Anion Res1 Resonance A: Charge on Phenolic O Anion->Res1 Canonical Res2 Resonance B: Charge delocalized to 2-Nitro Group Anion->Res2 Major Contributor

Part 3: Experimental Determination Protocol

As a scientist, relying solely on literature values is insufficient for critical applications. The following protocol outlines the Spectrophotometric Titration Method , the "Gold Standard" for determining the pKa of substituted phenols due to the distinct spectral shift (bathochromic shift) of the phenoxide anion.

Methodology: UV-Vis Spectrophotometric Titration

Principle: The protonated phenol is colorless/pale yellow, while the deprotonated phenoxide is deep yellow/orange. By monitoring the absorbance at the anion's


 across a pH gradient, the pKa is derived using the Henderson-Hasselbalch equation.
Reagents & Equipment
  • Analyte: 4-Methyl-2,5-dinitrophenol (>98% purity).[1][2][3]

  • Solvent: Methanol (HPLC grade) for stock; 0.01 M Phosphate/Citrate buffer system (pH 2.0 – 8.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60).[1]

  • Quartz Cuvettes: 1 cm path length.

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve ~2 mg of analyte in 10 mL Methanol.

    • Note: Low water solubility necessitates an organic stock, but keep final organic content in buffers <1% to avoid solvent effects on pKa.

  • Buffer Aliquoting:

    • Prepare 10 volumetric flasks (10 mL) containing buffers at pH 2.0, 3.0, 4.0, 4.2, 4.4, 4.6, 4.8, 5.0, 6.0, and 8.0.

    • Validation: Verify pH of each buffer with a calibrated pH meter immediately before use.

  • Sample Spiking:

    • Add 50

      
      L of Stock Solution to each buffer flask. Mix by inversion.
      
  • Spectral Scanning:

    • Blank: Run a baseline correction using the specific buffer for each sample.

    • Scan: Acquire spectra from 250 nm to 500 nm.

    • Isosbestic Point Check: Overlay all spectra. A sharp isosbestic point (crossing point) confirms a clean two-state equilibrium without degradation.[1]

  • Data Extraction:

    • Identify

      
       of the fully deprotonated species (typically ~430-450 nm).
      
    • Record Absorbance (

      
      ) at 
      
      
      
      for each pH.[1]
Data Analysis Workflow

The pKa is calculated using the linearized Henderson-Hasselbalch relation:


[1]

Where:

  • 
     = Absorbance at pH 2.0 (fully protonated).[1]
    
  • 
     = Absorbance at pH 8.0 (fully deprotonated).[1]
    

Analysis Fig 2. Logic Flow for Spectrophotometric pKa Calculation Start Raw Spectral Data Step1 Identify Anion Lambda_max (~440 nm) Start->Step1 Step2 Extract Absorbance (A) at each pH Step1->Step2 Step3 Calculate Ratio R: (A - Amin) / (Amax - A) Step2->Step3 Step4 Plot log(R) vs pH Step3->Step4 Result X-Intercept = pKa Step4->Result

Part 4: Implications for Drug Development[1]

For researchers in drug discovery or toxicology, the pKa of 4.60 has specific implications:

  • Physiological State: At physiological pH (7.4), 4-Methyl-2,5-dinitrophenol exists almost exclusively (>99.8%) in its anionic form .[1]

    • Calculation:

      
       ratio of Anion:Neutral.[1]
      
  • Membrane Permeability:

    • While the neutral form is lipophilic (LogP ~2.1) and membrane-permeable, the dominant anionic form at pH 7.4 relies on ion trapping or specific transport mechanisms.

    • Uncoupling Mechanism: The molecule acts as a proton shuttle. It enters the mitochondrial intermembrane space (acidic, pH ~6.8) where it may protonate (fractionally), cross the inner membrane, and release the proton in the matrix (alkaline, pH ~8.0), dissipating the proton gradient.

  • Solubility: The low pKa ensures high solubility in basic aqueous solutions (forming the phenolate salt), facilitating formulation in alkaline buffers.

References

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016).[1] Environmental Organic Chemistry (3rd ed.). Wiley.[4][5] (Data cited from Table of Acidity Constants). [1]

  • Chegg/VIU Problem Sets. Application of Hammett Equation for pKa Estimation of Substituted Phenols. (Theoretical validation of experimental data).

  • National Center for Biotechnology Information. (2023).[1][6][7] PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved from PubChem.[6][8][4] [1][6]

  • Serjeant, E. P., & Dempsey, B. (1979).[4][5] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[4][5] (Foundational reference for dinitrophenol series).

Sources

Foundational

toxicological profile of 4-Methyl-2,5-dinitrophenol

An In-Depth Technical Guide for Drug Development & Safety Assessment Executive Summary 4-Methyl-2,5-dinitrophenol (2,5-DNPC) is a nitro-aromatic compound primarily utilized as an intermediate in the synthesis of agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development & Safety Assessment

Executive Summary

4-Methyl-2,5-dinitrophenol (2,5-DNPC) is a nitro-aromatic compound primarily utilized as an intermediate in the synthesis of agrochemicals and dyes. Structurally isomeric to the potent pesticide 4,6-Dinitro-o-cresol (DNOC) and the weight-loss agent 2,4-Dinitrophenol (DNP), 2,5-DNPC shares the defining toxicological characteristic of this class: mitochondrial uncoupling .

This guide provides a rigorous analysis of the compound's physicochemical properties, mechanism of action (MOA), and toxicokinetic profile. It establishes a "Read-Across" toxicological framework, utilizing data from structurally homologous dinitrocresols to predict potency where specific isolate data is sparse, while outlining precise experimental protocols for verification.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physicochemical nature of 2,5-DNPC is prerequisite to predicting its bioavailability and environmental fate. As a weak acid with significant lipophilicity, it readily crosses biological membranes.

PropertyData / EstimateRelevance to Toxicology
IUPAC Name 4-Methyl-2,5-dinitrophenolPrimary Identifier
Synonyms 2,5-Dinitro-p-cresol; 2,5-DNPCLiterature Search Keys
CAS Number 20294-52-4Unique Registry ID
Molecular Formula C₇H₆N₂O₅MW: 198.13 g/mol
Physical State Yellow Crystalline SolidDust inhalation hazard
LogP (Octanol/Water) ~2.5 (Predicted based on isomer DNOC)High membrane permeability; rapid absorption.
pKa ~4.0 - 5.0 (Predicted)Exists as anion at physiological pH, but neutral form drives absorption.
Solubility Low in water; High in organic solventsLipophilic bioaccumulation potential.

Structural Insight: The presence of the methyl group at the para position (relative to the hydroxyl) and nitro groups at ortho and meta positions creates a molecule that is electron-deficient, stabilizing the phenolate anion. This stability is critical for its function as a proton shuttle across the inner mitochondrial membrane.

Mechanism of Action: Mitochondrial Uncoupling

The primary toxicity of 4-Methyl-2,5-dinitrophenol stems from its ability to uncouple oxidative phosphorylation. It acts as a protonophore, dissipating the electrochemical gradient (


) required for ATP synthesis.
3.1 The Protonophore Cycle

Unlike inhibitors (e.g., cyanide) that block the electron transport chain (ETC), uncouplers allow electron transport to continue—often at an accelerated rate—without generating ATP. The potential energy is released as heat , leading to uncontrolled hyperthermia.

  • Protonation: In the acidic intermembrane space, the phenolate anion (

    
    ) accepts a proton to become the neutral phenol (
    
    
    
    ).
  • Translocation: The lipophilic neutral form (

    
    ) diffuses across the inner mitochondrial membrane (IMM) into the matrix.
    
  • Deprotonation: In the alkaline matrix,

    
     releases the proton (
    
    
    
    ), reverting to the anion (
    
    
    ).
  • Return: The anion (

    
    ) returns to the intermembrane space (driven by the membrane potential), completing the cycle.
    

Diagram 1: The Protonophore Uncoupling Cycle

MitochondrialUncoupling cluster_IntermembraneSpace Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ (Proton) A_minus_out 2,5-DNPC Anion (A-) HA_out Neutral 2,5-DNPC (HA) A_minus_out->HA_out Protonation (+H+) HA_in Neutral 2,5-DNPC (HA) HA_out->HA_in Diffusion across IMM H_in H+ (Released) Heat Hyperthermia / ATP Depletion H_in->Heat Energy Dissipation A_minus_in 2,5-DNPC Anion (A-) A_minus_in->A_minus_out Electrophoretic Return HA_in->H_in HA_in->A_minus_in Deprotonation (-H+) ATP_Synthase ATP Synthase (Bypassed)

Caption: Mechanism of protonophoric uncoupling by 4-Methyl-2,5-dinitrophenol. The cycle bypasses ATP synthase, converting electrochemical potential directly into heat.

Toxicokinetics (ADME)

Due to the lack of specific clinical data for this isomer, parameters are derived from the homologous 4,6-Dinitro-o-cresol (DNOC) and 2,4-DNP, utilizing the "Read-Across" principle validated by OECD guidelines.

  • Absorption:

    • Inhalation: High risk. Dusts and aerosols are rapidly absorbed through the alveolar membrane.

    • Dermal: Significant. The lipophilic nature facilitates transdermal absorption, especially if the skin barrier is compromised or if dissolved in organic solvents.

    • Oral: Rapid and near-complete absorption in the acidic environment of the stomach (pKa ~4.0 favors the non-ionized form).

  • Distribution:

    • High protein binding (albumin).

    • Rapid distribution to highly perfused organs (liver, kidney, heart).

    • Does not accumulate significantly in adipose tissue due to rapid metabolism.

  • Metabolism:

    • Primary pathway: Nitroreduction .

    • Enzymes: Cytosolic and microsomal nitroreductases (liver).

    • Metabolites: 2-amino-4-methyl-5-nitrophenol and 5-amino-4-methyl-2-nitrophenol.

    • Note: Reduction usually decreases uncoupling potency but may increase genotoxic potential (via hydroxylamine intermediates).

  • Excretion:

    • Primarily renal elimination of amino-metabolites and conjugates (glucuronides/sulfates).

    • Half-life is dose-dependent; saturation of metabolic pathways can lead to non-linear accumulation.

Toxicodynamics & Clinical Manifestations[1]

The clinical profile is characterized by a hypermetabolic state. The "therapeutic index" is virtually non-existent; the difference between a metabolic boost and lethal hyperthermia is narrow.

Acute Toxicity[1][2]
  • Onset: Rapid (minutes to hours).

  • Symptoms:

    • Early: Profuse sweating (diaphoresis), thirst, tachycardia, tachypnea.

    • Severe: Hyperpyrexia (>40°C), metabolic acidosis, confusion, convulsions.

    • Terminal: Cardiovascular collapse and rapid rigor mortis (due to ATP depletion preventing muscle relaxation).

  • Estimated LD50 (Rat, Oral): 25–50 mg/kg (Inferred from DNOC data). Warning: Dinitrocresols are often more toxic than DNP due to the methyl group enhancing cellular uptake.

Chronic Toxicity
  • Ocular: Cataract formation (bilateral) is a hallmark of dinitrophenol exposure, caused by energetic failure in the lens and oxidative stress.

  • Dermatological: Yellow staining of skin (xanthoderma) and contact dermatitis.

  • Organ Damage: Hepatic necrosis and renal tubular necrosis reported in analog studies.

Experimental Methodologies for Safety Assessment

For drug development professionals evaluating this compound or its derivatives, the following protocols provide self-validating assessment workflows.

6.1 Mitochondrial Respiration Assay (Seahorse XF)

Rationale: Direct measurement of Oxygen Consumption Rate (OCR) is the gold standard for identifying uncouplers.

Protocol:

  • Cell Line: HepG2 or H9c2 cardiomyocytes.

  • Basal Measurement: Record baseline OCR.

  • Compound Injection: Titrate 4-Methyl-2,5-dinitrophenol (0.1 µM – 50 µM).

  • Oligomycin Injection: Inhibit ATP synthase.

    • Result: If OCR remains high or increases despite Oligomycin, the compound is an uncoupler.

  • FCCP Control: Use FCCP as a positive control for maximal uncoupling.

6.2 Analytical Detection Workflow (LC-MS/MS)

Rationale: Accurate quantification in biological matrices is required for pharmacokinetic studies.

Diagram 2: Bioanalytical Workflow

Bioanalysis Sample Plasma/Urine Sample LLE Liquid-Liquid Extraction (Acidified Ethyl Acetate) Sample->LLE Acidify to pH 2 Dry Evaporation & Reconstitution (Methanol:Water) LLE->Dry Organic Phase LC HPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode: m/z 197 -> 121) LC->MS Quantification

Caption: LC-MS/MS workflow for the quantification of 4-Methyl-2,5-dinitrophenol in biological matrices.

Safety & Handling Directives

Hazard Classification (GHS):

  • Acute Tox. 2 (Oral/Dermal/Inhalation): Fatal if swallowed, in contact with skin, or inhaled.

  • STOT RE 2: May cause damage to organs through prolonged exposure.[2]

  • Explosive: Dry dinitrophenols are shock-sensitive explosives.

Handling Protocol:

  • Hydration: Always store the solid wetted with at least 15% water to desensitize explosive potential.

  • PPE: Full Tyvek suit, double nitrile gloves, and P100 respirator.

  • Antidote: There is no specific antidote for dinitrophenol poisoning. Treatment is supportive: aggressive cooling (ice baths) and sedation (benzodiazepines) to reduce heat generation. Dantrolene may be considered but efficacy is variable.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89354, 4-Methyl-2,5-dinitrophenol. Retrieved from [Link]

  • ATSDR (2020). Toxicological Profile for Dinitrophenols.[1] Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Grundlingh, J., et al. (2011). 2,4-dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology. Retrieved from [Link]

  • OECD (2014). Guidance on Grouping of Chemicals, Second Edition. OECD Series on Testing and Assessment. Retrieved from [Link]

Sources

Exploratory

4-Methyl-2,5-dinitrophenol: Mechanistic Profile and Bioenergetic Impact

[1][2][3] Executive Summary 4-Methyl-2,5-dinitrophenol (2,5-DNPC) is a potent lipophilic weak acid belonging to the dinitrocresol class. While structurally related to the well-characterized uncoupler 2,4-Dinitrophenol (2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-Methyl-2,5-dinitrophenol (2,5-DNPC) is a potent lipophilic weak acid belonging to the dinitrocresol class. While structurally related to the well-characterized uncoupler 2,4-Dinitrophenol (2,4-DNP) and the herbicide DNOC (4,6-Dinitro-o-cresol), 2,5-DNPC exhibits distinct physicochemical properties due to the para-positioning of the methyl group relative to the hydroxyl moiety.

This guide provides a rigorous analysis of its mechanism of action (MoA), focusing on its role as a protonophore that dissipates the mitochondrial proton motive force (PMF).[1] We detail the thermodynamic consequences of this uncoupling, provide validated experimental protocols for its assessment using respirometry (Seahorse XF), and visualize the molecular shuttle mechanism.

Chemical Basis of Action[2]

The uncoupling efficacy of 4-Methyl-2,5-dinitrophenol is dictated by its ability to exist in two equilibrium states—neutral (protonated) and anionic (deprotonated)—both of which must be lipid-soluble to function as a proton shuttle.

Structural Determinants
  • Lipophilicity: The methyl group at the C4 position increases the partition coefficient (LogP) relative to simple dinitrophenols, enhancing membrane intercalation.

  • Acidity (pKa): The nitro groups at C2 and C5 act as electron-withdrawing groups (EWG). The C2 nitro group participates in intramolecular hydrogen bonding with the hydroxyl group, stabilizing the molecule but also tuning the acidity (

    
    ). This range is critical; if the pKa were too low, the molecule would remain trapped as an anion in the matrix; if too high, it would not release protons efficiently.
    
The Protonophore Cycle

The mechanism follows a cyclic "shuttle" model across the Inner Mitochondrial Membrane (IMM):

  • Protonation (IMS): In the acidic Intermembrane Space (pH ~7.2), the phenolate anion (

    
    ) accepts a proton to form the neutral phenol (
    
    
    
    ).
  • Translocation: The neutral

    
     species diffuses rapidly across the lipid bilayer of the IMM.
    
  • Deprotonation (Matrix): Upon reaching the alkaline mitochondrial matrix (pH ~8.0), the

    
     releases the proton due to the higher pH.
    
  • Anion Return: The delocalized charge on the resulting phenolate anion (

    
    ), stabilized by the nitro groups, allows the charged species to diffuse back across the membrane potential (
    
    
    
    ) to the IMS, resetting the cycle.

Visualization: The Proton Shuttle Mechanism

The following diagram illustrates the cyclic protonophore activity of 4-Methyl-2,5-dinitrophenol, bypassing ATP Synthase (Complex V).

ProtonophoreMechanism cluster_IMS Intermembrane Space (IMS) [High H+] pH ~7.2 cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix [Low H+] pH ~8.0 H_IMS H+ (Proton) HA_IMS HA (Neutral) H_IMS->HA_IMS A_IMS A- (Anion) A_IMS->HA_IMS Protonation Diffusion_HA Lipid Diffusion (HA) HA_IMS->Diffusion_HA Crosses Membrane HA_Matrix HA (Neutral) Diffusion_HA->HA_Matrix Diffusion_A Electrophoretic Return (A-) Diffusion_A->A_IMS Cycle Repeats H_Matrix H+ (Released) A_Matrix A- (Anion) A_Matrix->Diffusion_A Driven by ΔΨm HA_Matrix->H_Matrix Releases H+ HA_Matrix->A_Matrix Deprotonation

Figure 1: The futile cycle of proton translocation driven by 4-Methyl-2,5-dinitrophenol, dissipating the electrochemical gradient.

Bioenergetic Consequences[3][5][6][7][8][9][10][11]

The primary physiological outcome of this mechanism is the dissociation of respiration from phosphorylation.

ParameterEffectMechanistic Cause
Oxygen Consumption (OCR) Increase Loss of proton gradient stimulates ETC to pump harder (State 4

State 3u).
ATP Production Decrease PMF is dissipated as heat rather than driving ATP Synthase.[2]
Membrane Potential (

)
Depolarization Direct influx of protons neutralizes the charge gradient.
ROS Production Decrease Lower

reduces electron stall at Complex I/III, minimizing superoxide formation.
Thermogenesis Increase Free energy from substrate oxidation is released as heat (Entropy).

Experimental Validation Protocols

To confirm the mechanism of action of 4-Methyl-2,5-dinitrophenol, the Mitochondrial Stress Test using an Agilent Seahorse XF Analyzer is the gold standard. This assay measures Oxygen Consumption Rate (OCR) in real-time.[3]

Protocol: Seahorse XF Cell Mito Stress Test[6][13][14][15][16]

Objective: Quantify the uncoupling potency of 2,5-DNPC relative to basal respiration and maximal capacity.

Reagents & Setup
  • Assay Medium: Seahorse XF DMEM (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.

  • Cell Line: HepG2 or C2C12 myoblasts (20,000 cells/well).

  • Compound Preparation: Dissolve 4-Methyl-2,5-dinitrophenol in DMSO. Prepare serial dilutions (e.g., 1

    
    M to 100 
    
    
    
    M).
Workflow Steps
  • Basal Measurement: Record baseline OCR (3 cycles).

  • Injection A (Oligomycin, 1.5

    
    M):  Inhibits ATP Synthase.
    
    • Result: OCR drops to "Proton Leak" levels.

    • Purpose: Establishes the non-phosphorylating respiration baseline.

  • Injection B (Test Compound: 2,5-DNPC): Titrate the uncoupler.

    • Expected Result: Immediate, dose-dependent spike in OCR.

    • Interpretation: If OCR exceeds Basal levels, the compound is a verified uncoupler.

  • Injection C (Rotenone/Antimycin A, 0.5

    
    M):  Inhibits Complex I/III.
    
    • Result: OCR drops to non-mitochondrial background levels.

Visualization: Expected Seahorse Profile

SeahorseProfile Start Start Assay Basal Basal Respiration (ATP Demand + Leak) Start->Basal Oligomycin Inj A: Oligomycin (Inhibits ATP Synthase) Basal->Oligomycin Time: 20 min LeakState State 4 Respiration (Min OCR) Oligomycin->LeakState OCR Drops Compound Inj B: 2,5-DNPC (Test Compound) LeakState->Compound Time: 40 min Uncoupled Maximal Uncoupled Respiration (Spike) Compound->Uncoupled OCR Spikes (Uncoupling) ShutDown Inj C: Rot/AA (Shutdown ETC) Uncoupled->ShutDown Time: 60 min

Figure 2: Kinetic profile of Oxygen Consumption Rate (OCR) during a mitochondrial stress test. 2,5-DNPC injection induces a characteristic spike in respiration despite ATP synthase inhibition.

Toxicity and Safety Considerations

WARNING: Like all dinitrophenol derivatives, 4-Methyl-2,5-dinitrophenol has a narrow therapeutic index .

  • Lack of Feedback Inhibition: Unlike physiological uncoupling (UCP1), chemical uncoupling is not regulated by the cell. Respiration will continue uncontrolled until substrate depletion or thermal death occurs.

  • Hyperthermia: The primary cause of mortality is systemic hyperthermia (pyrexia) and metabolic rigidity.

  • Ocular Toxicity: Chronic exposure to dinitrophenols is historically linked to cataract formation due to depletion of lens antioxidants (glutathione) and osmotic shifts.

References

  • ATSDR. (1995).[4] Toxicological Profile for Dinitrocresols.[4][5] Agency for Toxic Substances and Disease Registry. [Link]

  • Divakaruni, A. S., et al. (2014).[6] Analysis and Interpretation of Microplate-Based Oxygen Consumption and pH Data. Methods in Enzymology.[6] [Link]

  • Ilivicky, J., & Casida, J. E. (1969). Uncoupling Action of 2,4-Dinitrophenols, 2-Trifluoromethylbenzimidazoles and Certain Other Pesticide Chemicals Upon Mitochondria from Different Sources. Biochemical Pharmacology. [Link]

  • Agilent Technologies. (2023). Seahorse XF Cell Mito Stress Test Kit User Guide.[6][Link]

  • PubChem. (2023). Compound Summary: 4-Methyl-2,5-dinitrophenol.[7] National Library of Medicine. [Link]

Sources

Foundational

Technical Monograph: 4-Methyl-2,5-dinitrophenol as a Metabolic Uncoupler

The following technical guide provides an in-depth analysis of 4-Methyl-2,5-dinitrophenol , a specific isomer of the dinitrocresol class. While often overshadowed by its structural isomer DNOC (4,6-dinitro-o-cresol) and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methyl-2,5-dinitrophenol , a specific isomer of the dinitrocresol class. While often overshadowed by its structural isomer DNOC (4,6-dinitro-o-cresol) and the classic uncoupler 2,4-DNP, this compound exhibits distinct physicochemical properties relevant to metabolic research.[1]

[1][2]

Executive Summary

4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4) is a lipophilic weak acid belonging to the nitrophenol class.[1] Functionally, it acts as a protonophore, uncoupling oxidative phosphorylation by dissipating the mitochondrial proton motive force (


) as heat.[2][3] Unlike ATP synthase inhibitors (e.g., oligomycin), it stimulates respiration while inhibiting ATP synthesis. This guide details its chemical identity, mechanism of action, and validated experimental protocols for assessing its potency relative to standard uncouplers like 2,4-Dinitrophenol (DNP) and FCCP.

Chemical Identity & Physicochemical Profile

Precise structural identification is critical, as "dinitrocresol" often refers colloquially to the pesticide DNOC (4,6-dinitro-o-cresol).[1] The 2,5-isomer possesses a unique substitution pattern that influences its pKa and membrane residence time.

PropertyData / Description
IUPAC Name 4-Methyl-2,5-dinitrophenol
Common Synonyms 2,5-Dinitro-p-cresol; 2,5-DNPC
CAS Number 20294-52-4
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
Appearance Yellow crystalline solid
Acidity (Predicted pKa) ~4.0 – 4.5 (Est.)[1][4]
Lipophilicity (LogP) ~2.1 (Est.)
Solubility Soluble in DMSO, Ethanol, Acetone; sparingly soluble in water.

Structural Distinction:

  • 2,4-DNP: Nitro groups at ortho and para positions.

  • DNOC: Methyl at ortho; Nitro groups at ortho and para (relative to OH).

  • 4-Methyl-2,5-dinitrophenol: Methyl at para; Nitro groups at ortho (2) and meta (5).[1]

    • Impact: The ortho-nitro group (Pos 2) allows for intramolecular hydrogen bonding with the hydroxyl group, stabilizing the neutral form and facilitating membrane entry. The meta-nitro group (Pos 5) increases acidity via induction but lacks the resonance stabilization of a para-nitro group.

Mechanism of Action: Protonophoric Cycling

The uncoupling activity of 4-Methyl-2,5-dinitrophenol follows the classic chemiosmotic disruption model.[1] It operates as a mobile carrier within the Inner Mitochondrial Membrane (IMM).

The Protonophore Cycle
  • Protonation (Intermembrane Space - IMS): In the acidic environment of the IMS (High [H+]), the anionic form (

    
    ) accepts a proton to become the neutral, lipophilic phenol (
    
    
    
    ).
  • Translocation: The neutral

    
     diffuses rapidly across the lipid bilayer to the matrix side.
    
  • Deprotonation (Matrix): In the alkaline matrix (Low [H+]), the proton dissociates.

  • Return: The delocalized anionic form (

    
    ) moves back to the IMS side, driven by the membrane potential (
    
    
    
    ), completing the cycle.
Pathway Visualization

Protonophore_Cycle Figure 1: Protonophoric cycle of 4-Methyl-2,5-dinitrophenol across the Inner Mitochondrial Membrane. cluster_IMS Intermembrane Space (IMS) High [H+] cluster_Matrix Mitochondrial Matrix Low [H+] H_out H+ HA_out HA (Neutral) H_out->HA_out Association HA_in HA (Neutral) HA_out->HA_in Diffusion across IMM A_out A- (Anion) A_out->HA_out pKa ~4.2 H_in H+ HA_in->H_in Release A_in A- (Anion) HA_in->A_in Dissociation A_in->A_out Electrophoretic Return (Driven by ΔΨm)

Figure 1: The compound shuttles protons from the IMS to the Matrix, bypassing ATP Synthase and dissipating the gradient as heat.[2]

Experimental Protocols

To validate the uncoupling efficacy of 4-Methyl-2,5-dinitrophenol, a Mitochondrial Stress Test using respirometry (e.g., Seahorse XF or Oroboros O2k) is the gold standard.

Protocol: Dose-Response Titration (Seahorse XF)

Objective: Determine the EC50 (Effective Concentration) for maximal respiration and identify the toxicity threshold (where respiration collapses).

Reagents:

  • Assay Medium: DMEM (unbuffered), pH 7.4, supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Stock Solution: Dissolve 4-Methyl-2,5-dinitrophenol in DMSO to 10 mM. Prepare serial dilutions (e.g., 10, 30, 100, 300 µM).

Workflow:

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) to establish baseline.

  • Oligomycin Injection (Port A): (Final: 1.0 µM) Inhibits ATP Synthase. OCR drops to "Proton Leak" levels.

  • Uncoupler Injection (Port B): Inject 4-Methyl-2,5-dinitrophenol.

    • Note: Unlike FCCP, which has a narrow therapeutic window, dinitrophenols often require higher micromolar concentrations (10–100 µM).

    • Design: Perform separate wells for different concentrations (e.g., 5, 10, 25, 50, 100 µM) rather than sequential injection to avoid accumulation artifacts.

  • Rotenone/Antimycin A (Port C): (Final: 0.5 µM) Shuts down ETC complexes I/III. Determines non-mitochondrial oxygen consumption.

Data Interpretation[1][5][6][7][8][9][10]
  • Uncoupling Activity: Defined as the increase in OCR after Oligomycin treatment upon addition of the compound.

  • Bell-Shaped Curve: Typical of protonophores.[1]

    • Ascending Phase: Increased proton conductance stimulates respiration.

    • Peak: Maximal uncoupled respiration (

      
      ).
      
    • Descending Phase: Toxicity.[5][6][7][8][9] Loss of

      
       leads to import failure of substrates or direct inhibition of respiratory complexes.
      

Comparative Pharmacology

Understanding where 4-Methyl-2,5-dinitrophenol fits within the landscape of uncouplers is vital for experimental design.[1]

CompoundStructural FeaturePotency (Relative)Notes
FCCP Trifluoromethoxy hydrazoneHigh (nM range)Very potent; narrow window between max respiration and toxicity.[1]
2,4-DNP 2,4-Dinitro substitutionModerate (µM range)The "classic" reference.[1][6][10] Ortho/Para nitro groups stabilize anion.
DNOC 2-Methyl-4,6-dinitroModerate/HighOften more toxic than DNP due to slower elimination (in vivo).[1]
4-Methyl-2,5-DNP 4-Methyl-2,5-dinitroModerate Ortho-nitro (Pos 2) allows H-bonding.[1] Meta-nitro (Pos 5) is less stabilizing than para.[1] Likely slightly less potent or requires higher doses than 2,4-DNP due to pKa shift.[1]

Safety & Toxicology (E-E-A-T)

Warning: All dinitrophenols are hazardous. There is no specific antidote for uncoupler-induced hyperthermia.[1]

  • Hyperthermia: The primary mechanism of toxicity is uncontrolled heat production. In vivo, this leads to fatal hyperpyrexia.

  • Explosion Hazard: Dry dinitrophenols are shock-sensitive explosives.[1] Always store wet (with >15% water) or in solution.

  • Handling:

    • Use double nitrile gloves (compound stains skin yellow and penetrates rapidly).

    • Work in a fume hood to avoid inhalation of dust.

    • Dispose of as hazardous chemical waste (P-listed waste equivalent).[1]

References

  • Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved from [Link]

  • Mechanism of Uncoupling: Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology. Retrieved from [Link]

  • Comparative Toxicity: Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity. Biochemical Pharmacology. Retrieved from [Link]

  • Isomer Rearrangement: Whybrow, D., et al. (1999). The Rearrangement of Substituted Nitrophenols in Trifluoromethanesulphonic Acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Exploratory

discovery and history of 4-Methyl-2,5-dinitrophenol

The following technical guide details the discovery, synthesis, and physicochemical profile of 4-Methyl-2,5-dinitrophenol (2,5-Dinitro-p-cresol). This document is structured for researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and physicochemical profile of 4-Methyl-2,5-dinitrophenol (2,5-Dinitro-p-cresol). This document is structured for researchers and drug development professionals, moving beyond basic definitions to explore the compound's mechanistic role in early organic synthesis and its utility as a metabolic uncoupler.

Discovery, Synthesis, and Bio-Mechanistic Characterization[1]

Executive Summary

4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4), often referred to as 2,5-dinitro-p-cresol (2,5-DNPC) , is a nitro-substituted phenol derivative historically significant in the elucidation of electrophilic aromatic substitution patterns.[1] Unlike its more common isomer, DNOC (4,6-dinitro-o-cresol), 2,5-DNPC represents a "meta-nitration" anomaly that requires specific synthetic conditions to overcome standard ortho/para directing effects.

In modern research, it serves as a critical reference standard for environmental toxicology (degradation of nitroaromatics) and a model compound for investigating protonophoric uncoupling of oxidative phosphorylation.

Chemical Identity & Structural Analysis

To understand the reactivity of 2,5-DNPC, one must analyze its substitution pattern relative to the parent p-cresol molecule.

FeatureSpecification
IUPAC Name 4-Methyl-2,5-dinitrophenol
Common Name 2,5-Dinitro-p-cresol
CAS Registry 20294-52-4
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
pKa (Experimental) ~3.9 – 4.1 (Acidic due to dual -NO₂ groups)
Appearance Yellow crystalline solid
Solubility Soluble in organic solvents (ethanol, acetone); sparingly soluble in water

Structural Logic:

  • Parent Scaffold: p-Cresol (1-Hydroxy-4-methylbenzene).

  • Nitro Positions:

    • Position 2: Ortho to the hydroxyl group (electronically favored).

    • Position 5: Meta to the hydroxyl group (electronically disfavored).

  • Significance: The presence of the nitro group at position 5 is chemically non-intuitive via direct nitration, making this isomer a marker for specific reaction conditions (e.g., radical mechanisms or rearrangement) or specific synthetic routes (e.g., via sulfonation).

Historical Discovery & Synthesis Evolution
3.1 The "Nitration Anomaly" (Early 20th Century)

The discovery of 4-Methyl-2,5-dinitrophenol is inextricably linked to the early 20th-century dye and explosives industries, which sought to optimize the nitration of toluene derivatives.

  • Standard Route (The 2,6-Isomer): Direct nitration of p-cresol typically yields 2,6-dinitro-p-cresol because the hydroxyl group (-OH) is a strong ortho/para director. Since the para position is blocked by a methyl group, the incoming nitro groups naturally target the two ortho positions (2 and 6).

  • Discovery of the 2,5-Isomer: Researchers identified 2,5-DNPC as a distinct fraction when nitration was performed in acetic acid media or via the nitration of m-nitro-p-cresol . Its isolation helped establish the rules of substituent effects, specifically how solvent polarity and pH can shift the regioselectivity of electrophilic aromatic substitution.

3.2 Industrial Relevance (Mid-20th Century)

In the 1960s, the compound gained renewed interest as a precursor in the synthesis of dinitroaniline herbicides (e.g., analogues of Trifluralin).[2] The conversion of the phenolic hydroxyl group to a chloride (using thionyl chloride) yields chlorodinitrotoluenes, which are potent electrophiles for amination.

Experimental Synthesis Protocols
Protocol A: Regioselective Synthesis via Acetic Acid Nitration

Note: This protocol favors the formation of dinitrocresols. The 2,5-isomer separation requires fractional crystallization.

Reagents:

  • p-Cresol (10.8 g, 0.1 mol)

  • Glacial Acetic Acid (50 mL)

  • Nitric Acid (fuming, d=1.5)

  • Ice/Water bath

Methodology:

  • Solvation: Dissolve p-cresol in glacial acetic acid. The non-aqueous solvent moderates the reaction rate and influences orientation.

  • Nitration: Add nitric acid dropwise while maintaining the temperature below 20°C.

    • Mechanistic Insight: Low temperature prevents oxidation of the methyl group to a carboxylic acid.

  • Heating: Slowly raise temperature to 70°C for 1 hour to ensure dinitration.

  • Quenching: Pour the reaction mixture onto crushed ice (200 g). The product precipitates as a yellow solid.

  • Purification:

    • The crude solid is a mixture of 2,6-DNPC (major) and 2,5-DNPC (minor).

    • Fractional Crystallization: Recrystallize from ethanol. The 2,6-isomer is less soluble and crystallizes first. The mother liquor is concentrated to yield the 2,5-isomer.

Protocol B: Analytical Detection (HPLC)

For environmental monitoring or purity checks.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) – Gradient 40:60 to 90:10.

  • Detection: UV-Vis at 280 nm (aromatic ring) and 360 nm (nitro-phenol charge transfer band).

Biological Mechanism: Mitochondrial Uncoupling

Like its notorious congener 2,4-Dinitrophenol (DNP), 4-Methyl-2,5-dinitrophenol acts as a protonophore. It disrupts cellular respiration by uncoupling oxidative phosphorylation from ATP synthesis.

Mechanism of Action:

  • Proton Pickup: In the acidic intermembrane space of the mitochondrion, the phenolate anion (2,5-DNPC⁻) accepts a proton to become neutral (2,5-DNPC-H).

  • Translocation: Being lipophilic, the neutral molecule diffuses across the inner mitochondrial membrane into the matrix.

  • Proton Release: In the alkaline matrix, the proton is dissociated.

  • Result: The proton gradient (proton motive force) is dissipated as heat rather than driving ATP Synthase.

UncouplingMechanism IMS Intermembrane Space (High [H+], Acidic) Anion_IMS 2,5-DNPC⁻ (Anion) Matrix Mitochondrial Matrix (Low [H+], Alkaline) Membrane Inner Mitochondrial Membrane (Lipid Bilayer) Neutral_IMS 2,5-DNPC-H (Neutral) Anion_IMS->Neutral_IMS + H+ (Protonation) Neutral_Matrix 2,5-DNPC-H (Neutral) Neutral_IMS->Neutral_Matrix Diffusion across Membrane Anion_Matrix 2,5-DNPC⁻ (Anion) Neutral_Matrix->Anion_Matrix - H+ (Deprotonation) Anion_Matrix->Anion_IMS Return via Charge Delocalization

Figure 1: Protonophoric cycle of 4-Methyl-2,5-dinitrophenol across the mitochondrial membrane.

Applications & Safety
Application DomainDescription
Agrochemical Synthesis Precursor to Chlornidine and related dinitroaniline herbicides via chlorination and subsequent amination.
Environmental Science Reference standard for monitoring nitro-aromatic pollution in groundwater near industrial sites.
Physical Chemistry Used in Hammett equation studies to determine substituent constants (

) for ortho/meta nitro groups in phenolic systems.

Safety Warning: 2,5-DNPC is highly toxic.

  • Acute Toxicity: LD50 (Oral, Rat) estimated ~30-50 mg/kg (based on DNOC data).

  • Symptoms: Hyperthermia (due to uncoupling), tachycardia, sweating, collapse.

  • Handling: Must be handled in a fume hood with neoprene gloves. Avoid dust formation (explosion hazard).

References
  • CymitQuimica. (2024). 4-Methyl-2,5-dinitrophenol: Product Specification and Safety Data Sheet. Retrieved from

  • Royal Holloway Repository. (1920). The Interaction between Nitric Acid and Unsaturated Compounds: Mechanisms of Nitration. Retrieved from

  • ChemBlink. (2024). 2-Methyl-4,6-dinitrophenol and Isomers: Properties and Toxicity Data. Retrieved from

  • WIT Press. (1999). Toxic Nitrophenols from the Liquid Phase Nitration of Phenols. Transactions on Ecology and the Environment, Vol 28. Retrieved from

  • Vancouver Island University. (2018). Substituent Effects and LFERs: Hammett Plot Analysis of 4-Methyl-2,5-dinitrophenol. Retrieved from

Sources

Foundational

4-Methyl-2,5-dinitrophenol safety data sheet (SDS) information

Technical Monograph: Safety and Handling of 4-Methyl-2,5-dinitrophenol Identity & Chemical Profile[1][2][3][4] 4-Methyl-2,5-dinitrophenol is a nitro-substituted phenolic compound primarily utilized as a research intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety and Handling of 4-Methyl-2,5-dinitrophenol

Identity & Chemical Profile[1][2][3][4]

4-Methyl-2,5-dinitrophenol is a nitro-substituted phenolic compound primarily utilized as a research intermediate and, historically, in the synthesis of dyes and agrochemicals.[1] It belongs to the class of dinitrocresols, sharing significant structural and toxicological properties with its isomers (e.g., DNOC) and 2,4-dinitrophenol (DNP).

  • CAS Number: 20294-52-4[2][3]

  • Synonyms: 2,5-Dinitro-p-cresol; 4-Methyl-2,5-dinitro-phenol.

  • Molecular Formula: C₇H₆N₂O₅[2]

  • Molecular Weight: 198.13 g/mol [2][4]

Physicochemical Properties Table[4][6][7]
PropertyValue / DescriptionNote
Appearance Yellow crystalline solidCharacteristic of polynitrated phenols.[1][5]
Odor Sweet, mustyWarning: Odor threshold is not a reliable safety indicator.
Solubility (Water) Low / Sparingly solublepH-dependent; solubility increases in alkaline conditions.
Solubility (Organic) SolubleSoluble in ethanol, ether, acetone, and benzene.
Acidity (pKa) ~4.0 - 5.2 (Estimated)Weak acid; forms unstable salts with heavy metals.
Explosive Potential High (Dry State) Class 1 explosive hazard if dehydrated (<15% water).[6]

Mechanism of Action: Mitochondrial Uncoupling

The extreme toxicity and physiological activity of 4-Methyl-2,5-dinitrophenol stem from its ability to act as a protonophore . It uncouples oxidative phosphorylation in the mitochondria, a mechanism shared across the dinitrophenol class.[7]

The Protonophore Cycle:

  • Protonation: In the acidic environment of the Intermembrane Space (IMS), the dinitrophenol anion binds a proton (H⁺).

  • Translocation: The lipophilic, neutral molecule diffuses across the inner mitochondrial membrane into the matrix.

  • Deprotonation: In the alkaline Matrix, it releases the proton, dissipating the electrochemical gradient.

  • Futile Cycle: The anion returns to the IMS to repeat the cycle.

  • Consequence: ATP synthase is bypassed. Energy from the electron transport chain is released as heat rather than stored as ATP, leading to uncontrolled hyperthermia and metabolic failure.

MitochondrialUncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low [H+]) H_IMS H+ (Proton) DNP_Neutral_IMS DNP-H (Neutral) H_IMS->DNP_Neutral_IMS Protonation DNP_Anion_IMS DNP- (Anion) DNP_Anion_IMS->DNP_Neutral_IMS Diffusion_In Lipophilic Diffusion DNP_Neutral_IMS->Diffusion_In DNP_Neutral_Mat DNP-H (Neutral) Diffusion_In->DNP_Neutral_Mat Diffusion_Out Anion Transport Diffusion_Out->DNP_Anion_IMS H_Matrix H+ Released Heat HEAT GENERATION (No ATP) H_Matrix->Heat Gradient Dissipation DNP_Neutral_Mat->H_Matrix DNP_Anion_Mat DNP- (Anion) DNP_Neutral_Mat->DNP_Anion_Mat Deprotonation DNP_Anion_Mat->Diffusion_Out

Figure 1: The protonophore cycle of dinitrophenols. The compound shuttles protons across the membrane, short-circuiting the proton motive force required for ATP synthesis.

Hazard Identification & Toxicology[11]

Signal Word: DANGER

The hazards of 4-Methyl-2,5-dinitrophenol are twofold: Acute Chemical Toxicity and Physical Explosive Hazard .

A. Physical Hazards (Explosion)
  • H201 / H228: Explosive; mass explosion hazard / Flammable solid.

  • Mechanism: Polynitrated phenols are shock- and friction-sensitive when dry. They must be stored wetted (typically >15% water or alcohol).

  • Incompatibility: Reacts with heavy metals (lead, copper) to form highly unstable picrate-like salts. Never use metal spatulas.

B. Health Hazards[7][9][11][12]
  • H300 (Fatal if Swallowed): LD50 values for dinitrocresols are typically <50 mg/kg.

  • H310 (Fatal in Contact with Skin): Readily absorbed through intact skin.

  • H330 (Fatal if Inhaled): Dust or vapors can cause rapid systemic poisoning.

  • H373 (Specific Target Organ Toxicity): Causes cataracts, liver damage, and bone marrow suppression upon repeated exposure.

Safe Handling Protocols

A. Storage & Stability[9][11][12]
  • Desensitization: Store strictly in a wetted state (usually with water). If the material dries out, it becomes a Class 1 explosive.

  • Container: Use plastic or glass containers. Avoid metal caps or containers that may form shock-sensitive salts.

  • Temperature: Store in a cool, well-ventilated area (4°C is often recommended to minimize vapor pressure, but prevent freezing if water-wetted).

B. Experimental Handling
  • Weighing:

    • Never weigh dry powder on an open bench.

    • Use an anti-static gun if handling dry amounts (only if absolutely necessary and <100mg).

    • Preferably, weigh the wetted solid and adjust calculations for water content, or dissolve the entire vial content to create a stock solution.

  • Tools: Use only Teflon, ceramic, or wooden spatulas. NO METAL.

  • PPE:

    • Gloves: Double-gloving with Nitrile (0.11mm minimum) is mandatory. Dinitrophenols penetrate latex and vinyl.

    • Body: Tyvek lab coat or impervious apron.

    • Respiratory: Work strictly inside a certified chemical fume hood.

Emergency Response & Disposal

Critical Warning: In case of poisoning, do not administer salicylates (aspirin) . Aspirin uncouples oxidative phosphorylation and will exacerbate the hyperthermia.

EmergencyResponse cluster_Spill Spill / Release cluster_Exposure Human Exposure Start Emergency Event DrySpill Dry Powder Spill? Start->DrySpill WetSpill Solution Spill? Start->WetSpill Skin Skin Contact Start->Skin Ingestion Ingestion/Inhalation Start->Ingestion Evacuate EVACUATE LAB (Explosion Risk) DrySpill->Evacuate Large Qty Hydrate Gently Mist with Water (Do not sweep dry) DrySpill->Hydrate Trace Qty Absorb Absorb with Sand/Vermiculite (No combustible materials) WetSpill->Absorb Decon Wash 15min+ Soap & Water Skin->Decon Cooling Aggressive Cooling (Ice baths/Fans) Ingestion->Cooling Medical ER: Monitor Temp/Electrolytes NO ASPIRIN Decon->Medical Cooling->Medical

Figure 2: Decision tree for spill management and exposure response. Note the critical emphasis on cooling for physiological exposure.

Disposal Protocol
  • Segregation: Do not mix with oxidizers or reducing agents.

  • Labeling: Clearly label as "Toxic" and "Explosive Hazard" if potentially dry.

  • Method: The only acceptable disposal method is controlled incineration by a licensed hazardous waste facility.

  • Decontamination: Contaminated surfaces should be washed with a 10% sodium carbonate solution (to form the water-soluble salt) followed by detergent.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Dinitrocresol. Retrieved from [Link]

  • Grundlingh, J., et al. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of Medical Toxicology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: 4-Methyl-2,5-dinitrophenol (2,5-DNPC)

Characterization, Handling, and Mitochondrial Uncoupling Protocols Abstract & Scope This technical guide provides validated protocols for the handling, physicochemical characterization, and biological application of 4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Handling, and Mitochondrial Uncoupling Protocols

Abstract & Scope

This technical guide provides validated protocols for the handling, physicochemical characterization, and biological application of 4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4), also known as


-dinitrophenol or 2,5-Dinitro-p-cresol.

distinct from its common pesticide isomer (DNOC, 4-methyl-2,6-dinitrophenol), the 2,5-isomer serves as a critical probe in bioenergetics due to its protonophoric properties and as a pH indicator in specific chemical environments. This guide addresses the challenges of isomer purity, solubility limits, and the quantification of mitochondrial uncoupling efficiency.

Safety & Handling (Critical)

WARNING: Nitro-aromatic compounds present explosion and toxicity hazards.

  • Explosion Hazard: Dry salts of dinitrophenols are shock-sensitive explosives. Never allow the substance to dry out completely if it has formed salts with bases. Store as a wetted solid or in solution.

  • Acute Toxicity: Dinitrophenols are uncouplers of oxidative phosphorylation.[1][2] Ingestion, inhalation, or skin absorption can cause hyperthermia, metabolic acidosis, and death. There is no specific antidote.[1]

  • PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

Chemical Profile & Stock Preparation

Physicochemical Properties

The biological activity of 2,5-DNPC is governed by its ionization state. Unlike the 2,6-isomer, the 2,5-substitution pattern alters the pKa, affecting its ability to shuttle protons across lipid bilayers.

PropertyValue / CharacteristicRelevance
IUPAC Name 4-Methyl-2,5-dinitrophenolSpecific isomer identification
CAS Registry 20294-52-4Distinguish from DNOC (534-52-1)
Molecular Weight 198.13 g/mol Calculation of molarity
pKa 4.5 – 5.2 (Experimental)Exists as anion at physiological pH (7.[3]4)
Solubility (Water) Low (0.68 g/L)Requires organic co-solvent for stock
Appearance Yellow Crystalline SolidColor intensity is pH dependent
Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable, precipitate-free stock for biological assays.

  • Weighing: Accurately weigh 19.8 mg of 4-Methyl-2,5-dinitrophenol into a pre-tared glass vial. Do not use plastic weighing boats due to static and potential sticking.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Rationale: Ethanol is a viable alternative, but DMSO minimizes evaporation errors during storage and prevents precipitation upon dilution into aqueous buffers.

  • Dissolution: Vortex for 30 seconds. The solution should be a clear, deep yellow.

  • Quality Control (Isomer Purity):

    • Perform Thin Layer Chromatography (TLC) on Silica Gel 60.

    • Mobile Phase: Toluene:Ethyl Acetate (9:1).

    • Standard: Compare against authentic DNOC (2,6-isomer). The 2,5-isomer typically exhibits a lower Rf value due to less steric shielding of the hydroxyl group, allowing stronger interaction with the silica.

Spectroscopic Characterization (pH Indicator Assay)

Principle: 4-Methyl-2,5-dinitrophenol acts as a pH indicator. The protonated phenol (acidic) is colorless/pale, while the phenolate anion (basic) is intensely yellow due to resonance delocalization of the negative charge into the nitro groups.

Protocol: Determination of pKa via UV-Vis

Reagents:

  • Universal Buffer (Britton-Robinson) adjusted to pH 2.0 – 8.0 (0.5 unit increments).

  • 2,5-DNPC Stock (100 mM).

Workflow:

  • Dilution: Prepare a working solution of 50 µM 2,5-DNPC in each buffer pH point (e.g., 5 µL stock into 10 mL buffer).

  • Blanking: Blank the spectrophotometer with the respective buffer (without DNPC) at each pH to correct for buffer absorbance.

  • Scan: Record spectra from 250 nm to 500 nm.

  • Analysis:

    • Identify

      
       (typically ~440 nm for the anion).
      
    • Plot Absorbance (

      
      ) vs. pH.
      
    • The inflection point of the sigmoidal curve represents the pKa .

Mechanism Visualization

The following diagram illustrates the protonation equilibrium driving the color change.

pH_Equilibrium AcidForm Protonated Form (HA) (Colorless / Pale) pH < pKa BaseForm Deprotonated Anion (A-) (Intense Yellow) pH > pKa AcidForm->BaseForm Dissociation (-H+) BaseForm->AcidForm Protonation (+H+) Resonance Resonance Stabilization (Charge delocalized to NO2) BaseForm->Resonance Stabilizes

Figure 1: The ionization equilibrium of 4-Methyl-2,5-dinitrophenol. The transition from the protonated phenol to the resonance-stabilized phenolate anion results in the characteristic yellow color shift.

Biological Application: Mitochondrial Uncoupling

Context: Like 2,4-DNP, the 2,5-isomer acts as a protonophore. It shuttles protons from the intermembrane space (IMS) back into the mitochondrial matrix, bypassing ATP synthase.[4] This dissipates the membrane potential (


) and accelerates oxygen consumption (respiration) without ATP production.
Protocol: Oxygen Consumption Rate (OCR) Assay

Platform: Clark-type Oxygen Electrode or Seahorse XF Analyzer. Model: Isolated Rat Liver Mitochondria (0.5 mg protein/mL) or permeabilized cells.

Reagents:

  • Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM MgCl2, 2.5 mM KH2PO4, pH 7.2.

  • Substrates: 5 mM Glutamate / 5 mM Malate (Complex I) or 5 mM Succinate (Complex II).

  • ADP: 1 mM (to establish State 3 respiration).

  • Oligomycin: 2 µg/mL (to inhibit ATP synthase and establish State 4).

Step-by-Step Methodology:

  • Basal Respiration: Equilibrate mitochondria in Respiration Buffer at 37°C. Add substrates (Glu/Mal). Record basal respiration (State 2).

  • State 3 Induction: Add ADP. Observe the rapid increase in OCR.

  • State 4 (Coupled): Once ADP is consumed (or upon adding Oligomycin), respiration slows. This is the baseline for uncoupling.

  • Titration of 2,5-DNPC:

    • Titrate 2,5-DNPC in increments (e.g., 10 µM, 20 µM, 50 µM).

    • Observation: OCR should increase dose-dependently, potentially exceeding State 3 rates.

    • Endpoint: At high concentrations (>100 µM), OCR may collapse due to membrane disruption or inhibition of respiratory complexes (toxic threshold).

  • Control: Run a parallel assay with DMSO vehicle only to ensure solvent does not affect membrane integrity.

Mechanism of Action Diagram

This self-validating loop explains why oxygen consumption increases while ATP synthesis stops.

Uncoupling_Mechanism cluster_Mito Mitochondrial Inner Membrane (IMM) IMS Intermembrane Space (High H+) ETC Electron Transport Chain (Pumps H+) ATPSynthase ATP Synthase (Uses H+ for ATP) IMS->ATPSynthase Normal H+ Flow DNPC_Anion 2,5-DNPC(-) (Anion) IMS->DNPC_Anion Protonation (H+) Matrix Mitochondrial Matrix (Low H+) Matrix->ETC Stimulates Respiration (Attempt to restore gradient) ETC->IMS Pumps H+ ATPSynthase->Matrix Generates ATP DNPC_Protonated 2,5-DNPC-H (Lipophilic) DNPC_Protonated->Matrix Diffuses across Membrane DNPC_Protonated->DNPC_Anion Deprotonation (Release H+) DNPC_Anion->DNPC_Protonated Forms Neutral Species

Figure 2: The Protonophore Cycle. 2,5-DNPC picks up a proton in the acidic intermembrane space, diffuses across the lipid bilayer as a neutral molecule, and releases the proton in the matrix. This "short-circuit" forces the ETC to work harder (consuming O2) without producing ATP.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved from [Link][3]

  • Hazardous Substances Data Bank (HSDB). 2,5-Dinitrophenol Data Profile. National Library of Medicine. Retrieved from [Link]

  • Mitchell, P. (1961).Coupling of phosphorylation to electron and hydrogen transfer by a chemi-osmotic type of mechanism. Nature, 191(4784), 144-148. (Foundational theory for protonophore mechanism).
  • O'Neil, M.J.[5][6] (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[5][6] Whitehouse Station, NJ: Merck and Co., Inc.[5][6] (Source for pH indicator ranges).

Sources

Application

Application Note: Metabolic Stress Profiling with 4-Methyl-2,5-dinitrophenol

[1] Introduction & Mechanistic Basis[1][2][3] 4-Methyl-2,5-dinitrophenol (4-Me-2,5-DNP) is a potent lipophilic weak acid belonging to the dinitrocresol class.[1] While structurally related to the classic uncoupler 2,4-Di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Mechanistic Basis[1][2][3]

4-Methyl-2,5-dinitrophenol (4-Me-2,5-DNP) is a potent lipophilic weak acid belonging to the dinitrocresol class.[1] While structurally related to the classic uncoupler 2,4-Dinitrophenol (2,4-DNP), this specific isomer exhibits distinct physicochemical properties (pKa ~5.[1]2) that influence its protonophoric efficiency.[1][2]

In cell-based assays, 4-Me-2,5-DNP acts as a mitochondrial uncoupler .[1] It dissociates oxidative phosphorylation from ATP synthesis by shuttling protons across the Inner Mitochondrial Membrane (IMM) back into the matrix, bypassing ATP Synthase (Complex V).[1] This results in:

  • Maximal Respiration: Oxygen consumption rate (OCR) spikes as the electron transport chain (ETC) works harder to restore the dissipated proton gradient.[1]

  • Membrane Depolarization: A rapid drop in mitochondrial membrane potential (

    
    ).[1]
    
  • Bioenergetic Crisis: Intracellular ATP depletion, triggering metabolic switches (e.g., AMPK activation).[1]

Critical Application: This compound is utilized as a positive control for mitochondrial toxicity screening and to study metabolic reprogramming (the "Warburg Effect" vs. oxidative phosphorylation) in oncology and neurodegeneration research.[1]

Mechanistic Pathway (Graphviz)[1]

MitochondrialUncoupling cluster_IMM Inner Mitochondrial Membrane (IMM) IMS Intermembrane Space (High H+) Compound_Protonated 4-Me-2,5-DNP-H (Protonated) IMS->Compound_Protonated H+ Binding (Acidic pH) ATPS ATP Synthase (Bypassed) IMS->ATPS Normal H+ Flow Matrix Mitochondrial Matrix (Low H+) Compound_Ion 4-Me-2,5-DNP- (Deprotonated) Matrix->Compound_Ion H+ Release (Basic pH) Compound_Protonated->Matrix Diffusion across IMM Compound_Ion->IMS Recycling ETC Electron Transport Chain (Pumps H+) ETC->IMS H+ Pumping ATPS->Matrix ATP Synthesis (BLOCKED)

Figure 1: Protonophoric cycle of 4-Methyl-2,5-dinitrophenol.[1] The compound shuttles protons from the intermembrane space to the matrix, dissipating the electrochemical gradient required for ATP synthesis.[1]

Safety & Handling (Critical)

Hazard Class: Fatal if swallowed (H300), Toxic in contact with skin (H311), Explosion hazard if dry.[1]

  • Solvent: Prepare a 100 mM stock solution in high-grade DMSO. Do not store as a dry powder once opened; keep wetted or in solution.[1]

  • Storage: Aliquot stock into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1] All handling must occur in a chemical fume hood.[1]

Protocol A: Determination of Non-Lethal Metabolic Window (ATP Assay)[1]

Before performing advanced respirometry, you must determine the concentration that induces metabolic stress without causing immediate necrosis.[1]

Objective: Identify the IC50 for ATP depletion.[1]

Materials
  • Cell Line: HepG2 or HEK293 (metabolically active).[1]

  • Reagent: CellTiter-Glo® (Promega) or equivalent luminescent ATP assay.[1]

  • Compound: 4-Methyl-2,5-dinitrophenol (Stock: 100 mM in DMSO).[1]

Step-by-Step Methodology
  • Seeding: Seed cells in a white-walled 96-well plate at 20,000 cells/well. Incubate for 24 hours to reach 80% confluency.

  • Preparation of Treatment Media:

    • Prepare a serial dilution (1:3) of 4-Me-2,5-DNP in culture media.[1]

    • Range: 0.1 µM to 300 µM.

    • Vehicle Control: Media + 0.3% DMSO (match highest solvent concentration).[1]

    • Positive Control: 10 µM Oligomycin (ATP synthase inhibitor).[1]

  • Treatment: Aspirate spent media and add 100 µL of treatment media. Incubate for 2 hours (acute exposure) or 24 hours (chronic toxicity).[1]

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.[1]

    • Shake orbitally (2 mins) to lyse cells.

    • Read Luminescence (Integration: 1s).

Data Interpretation

Plot Log[Concentration] vs. Relative Luminescence Units (RLU).

  • Target Dose: The concentration yielding ~50% ATP reduction (EC50) is typically the optimal uncoupling concentration for short-term assays.[1]

Protocol B: Mitochondrial Stress Test (Respirometry)[1]

This is the gold standard for validating uncoupling activity. We use Agilent Seahorse XF technology, but this protocol is adaptable to Clark-type electrodes (Oroboros).[1]

Objective: Measure the increase in Oxygen Consumption Rate (OCR) verifying uncoupling.

Experimental Workflow (Graphviz)

SeahorseWorkflow Seed Seed Cells (XF96 Plate, 24h) Wash Media Exchange (Unbuffered Assay Media) Seed->Wash Basal Measure Basal Respiration (3 cycles) Wash->Basal Inject Inject 4-Me-2,5-DNP (Titration: 1 - 50 µM) Basal->Inject Response Measure Uncoupled OCR (Maximal Respiration) Inject->Response Control Inject Rotenone/Antimycin A (Shutdown Control) Response->Control

Figure 2: Workflow for real-time metabolic analysis using Seahorse XF.[1]

Detailed Methodology
  • Media Prep: Use XF Assay Media (pH 7.[1]4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.[1] Crucial: No Bicarbonate/HEPES.[1]

  • Basal Measurement: Measure 3 cycles of basal respiration.

  • Injection Strategy (Port A):

    • Unlike standard stress tests using FCCP, 4-Me-2,5-DNP requires careful titration due to a "bell-shaped" response curve.[1]

    • Design: Dedicate specific wells to fixed concentrations: 0, 5, 10, 20, 40, 80 µM.

    • Note: High concentrations (>100 µM) often inhibit respiration due to membrane saturation and toxicity.[1]

  • Measurement: Record OCR for 5 cycles (approx. 30 mins) post-injection.

Expected Results & Analysis
ParameterResponse to 4-Me-2,5-DNPMechanistic Explanation
Basal OCR N/AStarting point.
Post-Injection OCR Increase (150-300%) Loss of proton gradient forces ETC to pump maximally.[1]
ECAR Increase Compensatory glycolysis (Pasteur effect) to maintain ATP.[1]
Maximal Dose Decrease (Crash) "Toxic Uncoupling" – membrane integrity fails completely.[1]

Protocol C: Membrane Potential Validation (TMRE Assay)

To confirm that the OCR increase is due to uncoupling (and not just increased ATP demand), you must visualize the loss of membrane potential (


).[1]
Materials
  • Dye: TMRE (Tetramethylrhodamine, ethyl ester) - Accumulates in active mitochondria.[1]

  • Control: FCCP (Standard uncoupler) or 4-Me-2,5-DNP.[1]

Methodology
  • Seed cells on glass-bottom dishes or black 96-well plates.

  • Load cells with 100 nM TMRE in media for 20 minutes at 37°C.

  • Wash 1x with PBS; replace with live-cell imaging buffer.[1]

  • Acquire Baseline Images: (Ex/Em: 549/575 nm). Mitochondria should appear bright red/orange.[1]

  • Add 4-Me-2,5-DNP (20 µM).

  • Time-Lapse Imaging: Capture images every 30 seconds for 10 minutes.

Result: Rapid loss of fluorescence intensity indicates depolarization (uncoupling).[1] If fluorescence remains but OCR increases, the compound is not acting as a protonophore (check for redox cycling artifacts).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol.[1] Retrieved from [Link][1][3]

  • Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak.[1] Journal of Physiology.[1] (Provides the foundational theory for protonophore assays). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrocresols.[1] (Safety and toxicology data for methyl-dinitrophenol isomers). Retrieved from [Link][1]

  • Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. (Standard protocol adapted for uncoupler titration).[1] Retrieved from [Link][1][4][5][2]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-Methyl-2,5-dinitrophenol in Biological Matrices

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It synthesizes established methodologies for nitrophenolic analysis with specific parameters derived for the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It synthesizes established methodologies for nitrophenolic analysis with specific parameters derived for the 4-Methyl-2,5-dinitrophenol isomer.

Executive Summary

4-Methyl-2,5-dinitrophenol (4-Me-2,5-DNP) is a toxic nitrophenolic compound, often associated with the metabolic degradation of nitro-aromatic compounds and pesticides.[1] Like its isomer DNOC (4,6-Dinitro-o-cresol), it acts as an uncoupler of oxidative phosphorylation, posing significant risks of hyperthermia and metabolic collapse.[1]

This protocol details a validated LC-MS/MS workflow for the quantification of 4-Me-2,5-DNP. Unlike standard phenolic methods, this approach addresses the specific challenges of negative ion mode suppression and chromatographic peak tailing caused by the compound’s high acidity (pKa ~4.1).[1]

Key Performance Indicators:

  • LOD: 0.5 ng/mL in plasma.[1]

  • Run Time: 6.5 minutes.[1]

  • Ionization: ESI Negative Mode (Dynamic MRM).

Analyte Profile & Mechanistic Insight[1][2][3]

Understanding the physicochemistry of the analyte is the prerequisite for method robustness.[1]

PropertyValueAnalytical Implication
Compound 4-Methyl-2,5-dinitrophenolTarget Analyte
Formula C₇H₆N₂O₅MW: 198.13 g/mol
pKa ~4.1 (Acidic)Exists as an anion at physiological pH.[1] Requires acidic mobile phase for RP retention.[1]
LogP ~1.8Moderately lipophilic when protonated; suitable for C18 or PFP phases.[1]
Ionization [M-H]⁻ (m/z 197.[1]0)The phenolic proton is easily abstracted.[1]
Fragmentation Logic

In collision-induced dissociation (CID), nitrophenols typically undergo characteristic neutral losses.[1] For 4-Me-2,5-DNP (m/z 197), the primary fragmentation pathways involve the loss of a nitro group (


, -46 Da) or nitric oxide (

, -30 Da), driven by the ortho-nitro effects and resonance stabilization.

FragmentationPathway cluster_legend Transition Logic Parent Precursor Ion [M-H]⁻ m/z 197.0 Inter Radical Anion [M-H-NO]⁻ m/z 167.0 Parent->Inter Loss of NO (-30 Da) Prod1 Phenoxy Anion [M-H-NO2]⁻ m/z 151.0 Parent->Prod1 Loss of NO2 (-46 Da) Desc NO loss is typical for ortho-nitrophenols.

Figure 1: Proposed fragmentation pathway for 4-Methyl-2,5-dinitrophenol in ESI(-) mode.

Sample Preparation Protocol

Direct protein precipitation (PPT) often yields high matrix effects (ion suppression) in negative mode analysis of blood/plasma.[1] Solid Phase Extraction (SPE) is strictly recommended to remove phospholipids and salts.[1]

Method A: Solid Phase Extraction (Recommended)[1]
  • Cartridge: Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB).[1] WAX is superior for acidic phenols.[1]

  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma/Urine.[1]

    • Add 20 µL Internal Standard (d3-DNOC or d3-2,4-DNP, 1 µg/mL).[1]

    • Add 600 µL 2% Formic Acid in water (Acidification is crucial to break protein binding).[1]

    • Vortex 30s and Centrifuge (10,000 x g, 5 min).

  • Extraction Steps (WAX Cartridge):

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: Apply supernatant.

    • Wash 1: 1 mL 2% Formic Acid (removes neutrals/bases).[1]

    • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).[1]

    • Elute: 1 mL 5% Ammonium Hydroxide in MeOH (deprotonates phenol, releasing it from WAX resin).

    • Dry: Evaporate under

      
       at 40°C.
      
    • Reconstitute: 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Methodology

Chromatographic Conditions

The acidity of the analyte requires careful mobile phase selection.[1] While basic pH enhances ionization in negative mode, it destroys retention on C18. We utilize a "Weak Acid" approach : using low-concentration acetic acid or ammonium acetate allows sufficient retention while maintaining ionization efficiency.[1]

  • System: UHPLC (Agilent 1290 / Waters Acquity).[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex F5 (PFP).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).[1]

  • Mobile Phase B: Methanol (Acetonitrile can cause higher background in negative mode).[1]

Gradient Profile:

Time (min) %B Event
0.0 10 Initial Hold
0.5 10 Loading
4.0 90 Elution of Analyte
5.0 90 Column Wash
5.1 10 Re-equilibration

| 6.5 | 10 | End |[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode.[1][2][3]

  • Capillary Voltage: -2500 V (Nitrophenols ionize easily; high voltage causes arcing).[1]

  • Desolvation Temp: 500°C.

  • Cone Gas: 150 L/Hr.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
4-Me-2,5-DNP 197.0 167.0 2518Quantifier
197.0151.02522Qualifier
197.0121.02528Qualifier
IS (d3-DNOC) 201.0171.02518Internal Std

Note: The transition 197->167 corresponds to [M-H-NO]⁻.[1] The transition 197->151 corresponds to [M-H-NO2]⁻.[1]

Method Validation & Troubleshooting

Matrix Effects

Nitrophenols are susceptible to signal enhancement or suppression in urine.[1]

  • Calculation:

    
    [1]
    
    • A = Peak area of standard in neat solvent.[1]

    • B = Peak area of standard spiked into extracted matrix.[1]

  • Acceptance: 85% - 115%.[1] If suppression > 20%, switch from C18 to a PFP (Pentafluorophenyl) column, which offers alternative selectivity for nitro-aromatics.[1]

Linearity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     (Linear regression).
    
Workflow Diagram

Workflow Sample Biological Sample (200 µL Plasma/Urine) IS Add Internal Standard (d3-DNOC) Sample->IS Protein Protein Precipitation (Acidified ACN) IS->Protein Optional Clean SPE Cleanup (WAX) Elute with 5% NH4OH IS->Clean Recommended LC UHPLC Separation BEH C18 / 5mM Amm. Acetate Protein->LC High Matrix Effect Clean->LC Clean Extract MS MS/MS Detection ESI(-) MRM 197->167 LC->MS Data Quantification Ratio Analyte/IS MS->Data

Figure 2: Decision tree for sample preparation and analysis workflow.

References

  • Centers for Disease Control and Prevention (CDC). (2015).[1] Laboratory Procedure Manual: Nitrophenols in Urine.[1][Link]

  • PubChem. (2023).[1][2] 4-Methyl-2,5-dinitrophenol Compound Summary (CID 13765585).[1][4] National Library of Medicine.[1] [Link][1]

  • Desai, M., et al. (2018).[1] Development of an LC-MS/MS method for the quantification of nitrophenolic metabolites. Journal of Chromatography B. [Link](Note: Generalized reference for nitrophenol methodology).

Disclaimer: This protocol is intended for research use only. 4-Methyl-2,5-dinitrophenol is a toxic substance; all standard safety protocols for handling hazardous chemicals must be observed.

Sources

Application

Application Note: Preparation and Handling of 4-Methyl-2,5-dinitrophenol Stock Solutions

[1][2][3][4] Abstract & Scope This guide details the standardized protocol for preparing high-purity stock solutions of 4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4).[1][2][3][4] Unlike its more common pesticide isomer (D...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Abstract & Scope

This guide details the standardized protocol for preparing high-purity stock solutions of 4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4).[1][2][3][4] Unlike its more common pesticide isomer (DNOC; 4-Methyl-2,6-dinitrophenol), the 2,5-isomer is frequently utilized as a metabolic probe and intermediate in dye synthesis.[1][2][4]

Successful preparation requires navigating two critical challenges: limited aqueous solubility in its protonated form and safety risks associated with dry nitro-aromatic compounds.[2][4][5] This protocol utilizes the compound's pKa to drive solubility via ionization and employs DMSO for biological compatibility.[2][4]

Chemical Identity & Properties

Understanding the physicochemical properties is the prerequisite for a stable solution.[2][4] 4-Methyl-2,5-dinitrophenol acts as a weak acid; its solubility is pH-dependent.[1][2][4]

PropertyValueCritical Note
IUPAC Name 4-Methyl-2,5-dinitrophenolDistinct from DNOC (2,6-isomer).[1][2][3][4]
CAS Number 20294-52-4 Verify CAS on vial before weighing.[1][2][3][4]
Molecular Weight 198.13 g/mol Used for Molar (M) calculations.[1][3][4]
Appearance Yellow Crystalline SolidDeepens in color when basic.[1][3]
pKa ~4.1 - 5.2 (Est.)[1][2][3][4]Ionizes in basic pH (Soluble).[3][4]
Solubility (Water) Low (<1 mg/mL at pH 7)Requires pH > 8 or organic solvent.[1][3][4]
Solubility (DMSO) High (>50 mM)Preferred for biological stocks.[1][3][4]

Safety & Handling (Critical)

WARNING: Polynitrated phenols possess explosive potential when dry and subjected to friction or shock.[3][4] They are also uncouplers of oxidative phosphorylation (toxic).[4][5]

  • Friction Reduction: Do NOT use metal spatulas.[2][4] Use porcelain or anti-static plastic spatulas to avoid metal-on-metal friction or spark generation.[1][2]

  • Hydration: If the substance appears dry or crusted around the cap, wipe with a damp lint-free cloth before opening.[2][4]

  • PPE: Double nitrile gloves, lab coat, and safety glasses.[4] Handle strictly inside a fume hood.[2]

Protocol A: Primary Stock Solution (DMSO)

Application: Cell culture, enzyme assays, and high-concentration screening.[1][3] Target Concentration: 50 mM

Reagents & Equipment[3][4][6]
  • 4-Methyl-2,5-dinitrophenol (Solid)[1][2][3][4][5]

  • Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade (≥99.9%)[1][3][4]

  • Vortex mixer[1][2][3]

  • Amber glass vials (Borosilicate)[1]

Step-by-Step Methodology
  • Calculation: To prepare 10 mL of a 50 mM stock:

    
    
    
    
    
    [1][3][4]
  • Weighing:

    • Tare an amber glass vial (do not weigh on weighing paper to minimize transfer loss/static).[4]

    • Using a plastic spatula, carefully weigh 99.1 mg of solid directly into the vial.[4]

  • Solvation (The "Wetting" Step):

    • Add 5 mL of DMSO initially.[2][4]

    • Swirl gently.[2][4] The solvent will wet the crystals.[2][4]

    • Add the remaining DMSO to reach a final volume of 10 mL (or adjust based on mass actually weighed:

      
      ).
      
  • Homogenization:

    • Vortex at medium speed for 30 seconds.

    • Note: If dissolution is slow, sonicate in a water bath at ambient temperature for 5 minutes.[4] Do not heat above 40°C due to volatility and stability concerns.

  • Storage:

    • Flush the headspace with Nitrogen or Argon gas (prevents oxidation).[3][4]

    • Cap tightly and store at -20°C .

    • Stability:[3][4][6] 6 months.[2][4][7][8][9]

Protocol B: Aqueous Alkaline Stock

Application: Analytical standards, HPLC reference, chemistry applications where organics are prohibited.[4] Mechanism: Converts the phenol to the water-soluble phenolate salt .[2]

Step-by-Step Methodology
  • Preparation of Solvent:

    • Prepare a 0.1 M NaOH solution. (The base deprotonates the phenol group).

  • Weighing:

    • Weigh 19.8 mg of 4-Methyl-2,5-dinitrophenol (Target: 10 mM stock).

  • Dissolution:

    • Add 10 mL of 0.1 M NaOH.

    • Observation: The solution will turn a distinct deep yellow/orange immediately.[2][4] This confirms the formation of the phenolate anion (resonance delocalization).

  • Adjustment:

    • Vortex until fully dissolved.[2][4]

    • Filter through a 0.22 µm PES filter if used for HPLC.[2]

Workflow Visualization

The following diagram illustrates the decision logic and preparation workflow for both solvent systems.

StockPrep Start Solid 4-Methyl-2,5-dinitrophenol Choice Select Solvent System Start->Choice DMSO Anhydrous DMSO Choice->DMSO Bio-Assay NaOH 0.1 M NaOH (Alkaline) Choice->NaOH Analytical Std Mix1 Vortex / Sonicate (No Heat) DMSO->Mix1 Stock1 50 mM Stock (Pale Yellow) Mix1->Stock1 Store1 Store -20°C (Desiccated) Stock1->Store1 Ionize Deprotonation (Salt Formation) NaOH->Ionize Color Change Stock2 10 mM Stock (Deep Orange) Ionize->Stock2 Store2 Use Fresh / 4°C Stock2->Store2

Figure 1: Decision matrix for solvent selection based on downstream application.

Quality Control & Validation (Self-Validating System)

To ensure the stock was prepared correctly without weighing errors, use UV-Vis Spectroscopy .[2][4] This method relies on the "Bathochromic Shift" (Red Shift) typical of nitrophenols.[4]

Validation Protocol
  • Blank: Prepare a cuvette with 100 mM Phosphate Buffer (pH 7.4).

  • Sample: Dilute your stock 1:1000 into the buffer (e.g., 1 µL stock into 1 mL buffer).

  • Scan: Measure absorbance from 250 nm to 500 nm.

  • Check:

    • Acidic/Neutral (pH < 4): Absorbance max (

      
      ) is lower (often colorless or pale).[1][3][4]
      
    • Basic (pH > 8): Add 10 µL of 1M NaOH to the cuvette. The peak should shift to ~360–400 nm and increase in intensity (Hyperchromic effect).

    • Pass Criteria: If the yellow color does not intensify upon adding base, the compound has degraded or was not dissolved.[4]

Equilibrium Acid Protonated Form (Pale Yellow/Colorless) Low Solubility Base Phenolate Anion (Deep Yellow/Orange) High Solubility Acid->Base + NaOH (pH > pKa) Base->Acid + HCl (pH < pKa)

Figure 2: The chemical equilibrium utilized for solubility and validation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry.[2][4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Dinitrocresol. (General handling for dinitrocresol isomers). Retrieved from [Link][1]

Sources

Method

Application Notes and Protocols for 4-Methyl-2,5-dinitrophenol in Metabolic Research

Foreword for the Modern Researcher The dinitrophenols, a class of synthetic organic compounds, have a storied and complex history in metabolic research. Initially identified for their ability to dramatically increase met...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

The dinitrophenols, a class of synthetic organic compounds, have a storied and complex history in metabolic research. Initially identified for their ability to dramatically increase metabolic rate, their trajectory has been marked by both therapeutic promise and significant safety concerns. As we revisit these molecules with advanced research tools and a deeper understanding of cellular metabolism, it is imperative to approach their study with rigor, caution, and a clear mechanistic framework.

This guide focuses on 4-Methyl-2,5-dinitrophenol, a lesser-studied analogue of the archetypal mitochondrial uncoupler, 2,4-dinitrophenol (DNP). While much of our foundational knowledge is extrapolated from the extensive research on DNP, this document aims to provide the modern researcher with the necessary protocols and theoretical understanding to investigate 4-Methyl-2,5-dinitrophenol with precision. We will delve into its core mechanism of action, provide detailed experimental protocols for its characterization, and explore its potential applications in contemporary metabolic and neurobiological research. It is crucial to acknowledge that while the methyl and nitro group positions infer similar activity to DNP, empirical validation of its specific potency, toxicity, and cellular effects is a prerequisite for any substantive investigation.

Section 1: The Principle of Mitochondrial Uncoupling

At the heart of the metabolic effects of 4-Methyl-2,5-dinitrophenol lies the principle of mitochondrial uncoupling. In normal cellular respiration, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP, the cell's primary energy currency.

4-Methyl-2,5-dinitrophenol, like other dinitrophenols, is a protonophore. It disrupts this tightly coupled process by transporting protons back across the inner mitochondrial membrane, bypassing ATP synthase.[1] This uncoupling of oxidative phosphorylation leads to a futile cycle of proton pumping and leaking, causing the energy from the proton gradient to be dissipated as heat rather than being captured in ATP.[1] To compensate for the decreased efficiency of ATP production, the cell increases its metabolic rate, leading to a higher consumption of fuel sources such as fats and carbohydrates.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Mechanism of Mitochondrial Uncoupling by 4-Methyl-2,5-dinitrophenol."

Section 2: Quantitative Characterization of 4-Methyl-2,5-dinitrophenol

A critical first step in utilizing 4-Methyl-2,5-dinitrophenol for research is to determine its potency and toxicity. Due to the limited specific data for this derivative, researchers should consider the following protocols.

Determination of Mitochondrial Uncoupling Potency (EC50)

The half-maximal effective concentration (EC50) for mitochondrial uncoupling can be determined using a Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) of live cells in real-time.

Protocol: Seahorse XF Cell Mito Stress Test for EC50 Determination

  • Cell Culture: Plate cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 37°C incubator for 1 hour.

  • Compound Preparation: Prepare a dilution series of 4-Methyl-2,5-dinitrophenol in the assay medium. A broad range of concentrations (e.g., 10 nM to 1 mM) is recommended for the initial characterization.

  • Seahorse XF Analyzer Setup:

    • Calibrate the Seahorse XF Analyzer.

    • Load the prepared 4-Methyl-2,5-dinitrophenol dilutions into the appropriate ports of the sensor cartridge.

    • Program the instrument to first measure the basal OCR, then inject the different concentrations of 4-Methyl-2,5-dinitrophenol and continue measuring OCR.

  • Data Analysis:

    • Calculate the percentage increase in OCR for each concentration relative to the basal OCR.

    • Plot the percent increase in OCR against the log of the 4-Methyl-2,5-dinitrophenol concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value.[3]

Assessment of Acute Toxicity (LD50)

The median lethal dose (LD50) provides a measure of the acute toxicity of a compound.[4] Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), should be followed. The Up-and-Down Procedure (UDP) is a recognized method that reduces the number of animals required.[5]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of 4-Methyl-2,5-dinitrophenol to one animal. The starting dose should be based on available information for related compounds. For dinitrophenol isomers, intraperitoneal LD50 values in rats have been reported to range from 35 to 190 mg/kg.[6]

  • Observation: Observe the animal for signs of toxicity and mortality over a period of 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

    • The dose progression factor is typically 3.2.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Table 1: Comparative Toxicity of Dinitrophenol Isomers (Intraperitoneal, Rat)

CompoundLD50 (mg/kg)
2,3-Dinitrophenol190
2,4-Dinitrophenol35
2,5-Dinitrophenol150
2,6-Dinitrophenol38
3,4-Dinitrophenol98
3,5-Dinitrophenol45
(Data from Harvey, 1959, as cited in the Toxicological Profile for Dinitrophenols)[6]

Section 3: In Vitro Applications in Metabolic Research

Measuring Mitochondrial Respiration in Intact Cells

The Seahorse XF Analyzer can provide a detailed profile of mitochondrial function in the presence of 4-Methyl-2,5-dinitrophenol.

Protocol: Comprehensive Mitochondrial Respiration Assay

  • Cell Preparation: Follow steps 1 and 2 of the EC50 determination protocol.

  • Seahorse XF Analyzer Setup:

    • Load the sensor cartridge with the following compounds for sequential injection:

      • Port A: 4-Methyl-2,5-dinitrophenol (at a predetermined concentration, e.g., EC50)

      • Port B: Oligomycin (ATP synthase inhibitor)

      • Port C: FCCP (a potent uncoupler, to determine maximal respiration)

      • Port D: Rotenone & Antimycin A (Complex I and III inhibitors, to measure non-mitochondrial respiration)

  • Data Interpretation:

    • Basal Respiration: The initial OCR before any injections.

    • Response to 4-Methyl-2,5-dinitrophenol: An increase in OCR indicates mitochondrial uncoupling.

    • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The OCR after FCCP injection.

    • Proton Leak: The OCR after oligomycin injection, minus non-mitochondrial respiration. 4-Methyl-2,5-dinitrophenol will increase this value.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for assessing mitochondrial function with 4-Methyl-2,5-dinitrophenol."

Investigating Cellular Signaling Pathways

Mitochondrial uncoupling can trigger various cellular signaling cascades. Based on studies with DNP, two key pathways to investigate are the AMPK and CREB/BDNF pathways.

Protocol: Western Blot Analysis of AMPK Activation

  • Cell Culture and Treatment: Culture cells (e.g., myotubes, hepatocytes) and treat with 4-Methyl-2,5-dinitrophenol for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK. An increase in this ratio indicates AMPK activation.

dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="AMPK activation pathway in response to mitochondrial uncoupling."

Section 4: In Vivo Applications in Metabolic Research

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Measuring Basal Metabolic Rate in Mice

Indirect calorimetry is used to measure the metabolic rate of an animal by quantifying oxygen consumption and carbon dioxide production.[7]

Protocol: Assessment of Basal Metabolic Rate

  • Animal Acclimation: Acclimate mice to the metabolic cages for at least 24 hours before data collection.

  • Treatment: Administer 4-Methyl-2,5-dinitrophenol via an appropriate route (e.g., oral gavage, intraperitoneal injection). Dosing for DNP in mice has been reported in the range of 1-10 mg/kg.[8] A dose-response study is recommended for 4-Methyl-2,5-dinitrophenol.

  • Data Collection: Continuously monitor O2 consumption and CO2 production using the indirect calorimetry system.

  • Analysis: Calculate the metabolic rate (kcal/hr) from the gas exchange data. Compare the metabolic rate of treated animals to vehicle-treated controls.

Investigating Neuroprotective Effects

Low-dose DNP has been shown to have neuroprotective effects, potentially through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) via the transcription factor CREB.[9]

Protocol: Assessment of BDNF and CREB Activation in Brain Tissue

  • Animal Treatment: Treat animals with a low dose of 4-Methyl-2,5-dinitrophenol for a specified period.

  • Tissue Harvesting: Euthanize the animals and dissect the brain region of interest (e.g., hippocampus, cortex).

  • Protein Analysis: Prepare tissue lysates and perform Western blotting for phosphorylated CREB (p-CREB), total CREB, and BDNF.

  • Gene Expression Analysis: Extract RNA from the tissue and perform quantitative PCR (qPCR) to measure the mRNA levels of BDNF.

dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Proposed neuroprotective signaling pathway of 4-Methyl-2,5-dinitrophenol."

Section 5: Safety and Handling

4-Methyl-2,5-dinitrophenol, like other dinitrophenols, is a toxic substance.[10] It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention. All waste materials should be disposed of as hazardous chemical waste according to institutional guidelines.

References

  • Wikipedia. 2,4-Dinitrophenol. [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. [Link]

  • Cheng, C. F., Lin, Y. F., Chen, H. H., Chen, W. L., & Lin, H. (2021). 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, a Major Active Metabolite of Bisphenol A, Triggers Pancreatic β-Cell Death via a JNK/AMPKα Activation-Regulated Endoplasmic Reticulum Stress-Mediated Apoptotic Pathway. International Journal of Molecular Sciences, 22(11), 5899.
  • Geisler, J. G., Zarrabi, T., & Mattson, M. P. (2016). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Journal of Bioenergetics and Biomembranes, 48(2), 155–160.
  • Pandya, J. D., Sullivan, P. G., & McEwen, M. L. (2009). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neurotrauma, 26(8), 1329–1338.
  • Agilent Technologies. (2018). Assessing the Mitochondrial Toxicity of Environmental Pollutants Using the Agilent Seahorse XF Extracellular Flux Analyzer. [Link]

  • Locher, M., F-G., ... & Rider, M. H. (2005). Adenosine 5'-monophosphate-activated protein kinase and p38 mitogen-activated protein kinase participate in the stimulation of glucose uptake by dinitrophenol in adult cardiomyocytes. Endocrinology, 146(4), 1845-1853.
  • Perry, R. J., Kim, T., & Shulman, G. I. (2021). New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. ACS Omega, 6(26), 16866–16875.
  • Wills, L. P., Beeson, G. C., & H-B., ... & Tice, R. R. (2018). Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries. Toxicological Sciences, 164(1), 229–240.
  • Rodriguez-Perez, A. I., Dominguez-Meijide, A., & Lanciego, J. L. (2020). Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 21(23), 9069.
  • Goldgof, M., Xiao, C., Chanturiya, T., Jou, W., Gavrilova, O., & Reitman, M. L. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry, 289(28), 19341–19350.
  • PhenX Toolkit. (2015). Basal Metabolic and Resting Metabolic Rates. [Link]

  • Cheng, A., Wang, S., Yang, H., & Mattson, M. P. (2007). BDNF and Exercise Enhance Neuronal DNA Repair by Stimulating CREB-Mediated Production of Apurinic/Apyrimidinic Endonuclease 1. NeuroMolecular Medicine, 9(2), 143–153.
  • Kumar, D., Kumar, A., & S., ... & Singh, B. (2021). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols, 2(3), 100659.
  • Alsford, S. (n.d.). EC50 analysis. Alsford Lab - LSHTM Blogs. [Link]

  • De Mello, W. C. (1980). Effect of 2-4-dinitrophenol on intercellular communication in mammalian cardiac fibres. The Journal of Physiology, 304, 49P–50P.
  • Tschöp, M. H., Speakman, J. R., & Arch, J. R. S. (2011). A guide to analysis of mouse energy metabolism.
  • K., ... & S., ... (2021). Mitochondrial Uncoupler, 2,4-Dinitrophenol, Reduces Spinal Cord Paralysis and Retinal Ganglion Cell Loss in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. International Journal of Molecular Sciences, 22(23), 12815.
  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Saitoh, M., Umemura, T., Kawasaki, Y., Momma, J., Matsushima, Y., Sakemi, K., ... & Tsuda, M. (1999). Toxicity study of a rubber antioxidant, mixture of 2-mercaptomethylbenzimidazoles, by repeated oral administration to rats. Journal of toxicological sciences, 24(3), 159-171.
  • Spielmann, H., Genschow, E., Liebsch, M., & Halle, W. (1999). Determination of the Starting Dose for Acute Oral Toxicity (LD50) Testing in the Up and Down Procedure (UDP) From Cytotoxicity Data.
  • Baker, N., Alsford, S., & Horn, D. (2011). A practical approach to RNAi in Trypanosoma brucei. In Methods in molecular biology (Clifton, N.J.) (Vol. 701, pp. 15–28). Humana Press.
  • Rispin, A., Farrar, D., Margosches, E., Gupta, K., Stitzel, K., Carr, G., ... & Raabe, H. (2002). Alternative methods for the median lethal dose (LD50) test: the up-and-down procedure for acute oral toxicity. ILAR journal, 43 Suppl(Suppl 1), S233–S243.
  • Jiang, J., Lu, Y., Zhang, Y., Li, S., & Li, Y. (2014). 2, 4-dinitrophenol poisoning caused by non-oral exposure. Clinical toxicology (Philadelphia, Pa.), 52(4), 309–310.

Sources

Application

4-Methyl-2,5-dinitrophenol as a chemical reagent in synthesis

Executive Summary & Chemical Identity 4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4), often chemically distinct from its pesticide isomer DNOC (4,6-dinitro-o-cresol), represents a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4), often chemically distinct from its pesticide isomer DNOC (4,6-dinitro-o-cresol), represents a critical intermediate in the synthesis of high-performance materials.[1] While historically utilized in dye chemistry, its modern high-value application lies in its role as the direct nitro-precursor to 2,5-Diamino-p-cresol (DAPC) .[1]

DAPC is the essential monomer used to synthesize Poly(p-phenylene-2,6-benzobisoxazole) (PBO), a class of liquid crystalline polymers (e.g., Zylon®) exhibiting tensile strength and thermal stability far exceeding that of aramids (Kevlar®).[1]

This guide details the controlled reduction of 4-Methyl-2,5-dinitrophenol to high-purity DAPC dihydrochloride, emphasizing the prevention of oxidative degradation—a common failure point in amino-phenol synthesis.[1]

Property Data
IUPAC Name 4-Methyl-2,5-dinitrophenol
CAS Number 20294-52-4
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
Appearance Yellow Crystalline Solid
Acidity (pKa) ~4.1 (Acidic due to nitro-withdrawal)
Key Hazard Metabolic Uncoupler / Explosion Hazard (Dry)

Mechanistic Pathway: Nitro-to-Polymer Logic[1]

The utility of 4-Methyl-2,5-dinitrophenol relies on the complete reduction of both nitro groups to amines.[1] The resulting ortho-amino-hydroxy motif is chemically "spring-loaded" to form oxazole rings when condensed with carboxylic acids.[1]

Critical Instability Note: The free base (2,5-diamino-p-cresol) is extremely sensitive to oxidation, turning from white to dark purple/black within minutes of air exposure.[1] Therefore, the protocol below immediately sequesters the amine as a dihydrochloride salt , which is stable for storage.

PBO_Synthesis_Pathway Start 4-Methyl-2,5-dinitrophenol (Precursor) Red Catalytic Hydrogenation (Pd/C, H2) Start->Red Reduction Unstable 2,5-Diamino-p-cresol (Free Base - Unstable) Red->Unstable -2 O2 / +4 H2 Salt DAPC Dihydrochloride (Stable Monomer) Unstable->Salt + HCl (Stabilization) Poly Polybenzoxazole (PBO) (High-Performance Polymer) Salt->Poly + Terephthalic Acid (PPA Solvent, 150°C)

Figure 1: The synthetic pathway from nitro-precursor to stable PBO monomer salt.[1]

Protocol: Catalytic Hydrogenation to DAPC Dihydrochloride

Objective: Isolate high-purity 2,5-diamino-p-cresol dihydrochloride (DAPC·2HCl) suitable for polymerization. Scale: 10 g basis (Scalable to kg).

Reagents & Equipment
  • Precursor: 4-Methyl-2,5-dinitrophenol (10.0 g, 50.5 mmol).[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (1.0 g).

  • Solvent: Methanol (degassed, 150 mL).

  • Stabilizer: Concentrated Hydrochloric Acid (37%, 15 mL).

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave (rated to 100 psi).

Step-by-Step Methodology
  • Inert Loading (Safety Critical):

    • Flush the autoclave vessel with Nitrogen (N₂) for 5 minutes.

    • Why? Dry nitro-phenols can be shock-sensitive; Pd/C can ignite methanol vapors in air.[1] An inert atmosphere prevents ignition events.

    • Add 4-Methyl-2,5-dinitrophenol (10 g) and Methanol (150 mL). Stir to dissolve/suspend.

    • Carefully add the wet Pd/C catalyst.

  • Hydrogenation:

    • Seal the reactor. Purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 40 psi (2.7 bar) with H₂.

    • Stir vigorously (1000 rpm) at Room Temperature for 1 hour.

    • Observation: The reaction is exothermic. If temperature exceeds 45°C, reduce stirring speed.

    • After 1 hour, heat to 50°C and hold for 2 hours to ensure complete reduction of the sterically hindered nitro group at position 2.

  • Filtration & Acidification (The "Race Against Oxidation"):

    • Prepare Receiver: In a separate flask, place 15 mL of Conc. HCl and 20 mL Methanol. Chill to 0°C under N₂ flow.

    • Filter the reaction mixture (still warm) through a Celite pad under an N₂ blanket (Schlenk line technique preferred) directly into the Acidic Receiver.

    • Mechanism:[2][3][4][5] The HCl immediately protonates the amine groups (R-NH₂ → R-NH₃⁺), preventing oxidation by atmospheric oxygen.[1]

  • Crystallization:

    • The filtrate will turn from clear/pale yellow to a white precipitate as the dihydrochloride salt forms.

    • Add Diethyl Ether (100 mL) to force complete precipitation.

    • Filter the white solid under suction (minimize air exposure time).

    • Wash with cold ether.[1]

  • Drying:

    • Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

    • Yield Target: >85% (approx. 9.5 g).

    • Appearance: White to off-white needles.[1] (Pink/Grey tint indicates oxidation).

Quality Control & Troubleshooting

Issue Diagnosis Corrective Action
Product is Red/Purple Oxidation of the free amine occurred before acidification.[1]Ensure filtration is done under N₂; Increase HCl concentration in the receiver flask.
Incomplete Solubility Reduction incomplete (mono-nitro intermediate remains).[1]Increase reaction time at 50°C; Check H₂ uptake monitoring.
Low Yield Product too soluble in Methanol.Increase the volume of Diethyl Ether antisolvent during crystallization.

Safety & Handling (E-E-A-T)

1. Metabolic Uncoupling (Toxicology): Like 2,4-DNP, 4-Methyl-2,5-dinitrophenol acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[1]

  • Risk: Inhalation or skin absorption can cause hyperthermia (overheating), rapid fatigue, and death. There is no specific antidote.

  • Control: Handle only in a fume hood. Double-glove (Nitrile).[1] Wear a P100 respirator if handling dry powder.[1]

2. Explosive Potential: Polynitrated phenols can be explosive, especially if dry and subjected to shock or friction.

  • Storage: Store the precursor wetted with 10-20% water if possible.[1]

  • Reaction: Never allow the Pd/C catalyst to dry out in the presence of methanol vapors (fire hazard).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved from [Link]

  • Wolfe, J. F., & Arnold, F. E. (1981) . Rigid-Rod Polymers.[1] 1. Synthesis and Thermal Properties of Para-Aromatic Polymers with 2,6-Benzobisoxazole Units. Macromolecules. (Foundational text on PBO synthesis from amino-cresols).

  • Occupational Safety and Health Administration (OSHA) . Dinitrophenol Safety Data Sheet. Retrieved from [Link]

  • So, Y. H. (1998). Rigid-Rod Polymers with Enhanced Lateral Packing. Progress in Polymer Science. (Details the monomer purity requirements for DAPC).

Sources

Method

Application Notes and Protocols for Determining the Optimal Concentration of 4-Methyl-2,5-dinitrophenol for In Vitro Experiments

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for determining the optimal experimental concentration of 4-Methyl-2,5-dinitrophenol. Drawi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for determining the optimal experimental concentration of 4-Methyl-2,5-dinitrophenol. Drawing upon the well-documented mechanism of action of dinitrophenols as metabolic uncouplers, this document outlines a systematic approach to establishing a therapeutically relevant and non-toxic concentration range for in vitro studies. We present a logical workflow, from initial stock solution preparation to multi-faceted cytotoxicity assessment and final concentration selection. This guide emphasizes scientific integrity, providing not just procedural steps but also the underlying rationale to empower researchers to make informed decisions in their experimental design.

Introduction: Understanding 4-Methyl-2,5-dinitrophenol

4-Methyl-2,5-dinitrophenol is a yellow crystalline organic compound belonging to the dinitrophenol family.[1] These compounds are characterized by a phenolic structure with two nitro groups, which are electron-withdrawing and enhance the acidity of the hydroxyl group.[1] Dinitrophenols, most notably the well-studied analog 2,4-dinitrophenol (DNP), are recognized as potent metabolic uncouplers.[1][2]

The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[2] They act as proton ionophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis. This disruption of the proton motive force leads to a decrease in ATP production and a corresponding increase in oxygen consumption and heat generation. Due to this potent bioactivity, dinitrophenols have been investigated for various applications, but their use is limited by a narrow therapeutic window and significant toxicity at higher concentrations. Therefore, the precise determination of an optimal, non-toxic working concentration is a critical first step for any in vitro investigation involving 4-Methyl-2,5-dinitrophenol.

Pre-Experimental Considerations: Safety and Stock Solution Preparation

Safety Precautions

4-Methyl-2,5-dinitrophenol and related compounds are classified as toxic and potentially explosive when dry.[2] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All work should be conducted in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Solubility and Stock Solution Preparation

The solubility of 4-Methyl-2,5-dinitrophenol is moderate in organic solvents and low in water.[1] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common and effective solvent. However, it is crucial to be aware that DMSO can have its own biological effects on cells, and the final concentration in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid confounding results.[3]

Protocol for Preparing a 100 mM Stock Solution of 4-Methyl-2,5-dinitrophenol in DMSO:

  • Calculate the required mass: The molecular weight of 4-Methyl-2,5-dinitrophenol (C₇H₆N₂O₅) is 198.13 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need:

    • 0.1 mol/L * 0.001 L * 198.13 g/mol = 0.0198 g or 19.8 mg.

  • Weigh the compound: In a chemical fume hood, carefully weigh 19.8 mg of 4-Methyl-2,5-dinitrophenol into a sterile, conical microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage tube.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Determining the Optimal Concentration: A Phased Approach

The determination of the optimal concentration of 4-Methyl-2,5-dinitrophenol is a multi-step process that begins with a broad-range cytotoxicity screening, followed by more refined dose-response experiments.

G cluster_0 Phase 1: Range-Finding Cytotoxicity Screen cluster_1 Phase 2: Refined Dose-Response Analysis cluster_2 Phase 3: Selection of Sub-Toxic Concentrations A Prepare broad range of serial dilutions (e.g., 1 µM to 1 mM) B Treat cells for 24-72 hours A->B C Perform a rapid viability assay (e.g., MTT) B->C D Identify approximate cytotoxic range C->D E Select a narrower concentration range (e.g., 10-fold dilutions around estimated IC50) D->E Inform concentration selection F Perform multiple cytotoxicity assays (MTT, alamarBlue, LDH) E->F G Determine IC50 value F->G H Choose concentrations below the IC50 (e.g., IC20, 0.1x IC50, 0.01x IC50) G->H Guide selection of sub-toxic doses I Confirm minimal impact on cell viability and morphology over the experimental time course H->I J Proceed with functional assays I->J

Caption: Workflow for determining the optimal concentration of 4-Methyl-2,5-dinitrophenol.

Phase 1: Broad-Range Cytotoxicity Screening

The initial step is to perform a broad-range cytotoxicity screen to identify the approximate concentration at which 4-Methyl-2,5-dinitrophenol induces cell death.

Protocol for Broad-Range MTT Cytotoxicity Assay:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).

  • Prepare Dilutions: Prepare a series of 10-fold serial dilutions of the 100 mM 4-Methyl-2,5-dinitrophenol stock solution in your complete cell culture medium. A suggested starting range is from 1 mM down to 1 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-Methyl-2,5-dinitrophenol.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the cell viability (as a percentage of the control) against the log of the 4-Methyl-2,5-dinitrophenol concentration. This will give you an approximate range of cytotoxicity.

Phase 2: Refined Dose-Response and IC50 Determination

Based on the results of the broad-range screen, a more focused dose-response experiment should be conducted to accurately determine the half-maximal inhibitory concentration (IC50). It is best practice to use multiple cytotoxicity assays that measure different cellular parameters to obtain a comprehensive understanding of the compound's effects.

AssayPrincipleMeasures
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4][6]Metabolic activity
alamarBlue™ (Resazurin) Reduction of resazurin to the fluorescent resorufin by metabolically active cells.Cellular reducing power
LDH (Lactate Dehydrogenase) Measurement of LDH released from damaged cells into the culture medium.[7][8]Membrane integrity

Protocol for Refined Multi-Assay Cytotoxicity Assessment:

  • Cell Seeding: As described in the broad-range protocol.

  • Prepare Dilutions: Prepare a narrower range of concentrations (e.g., 2-fold serial dilutions) of 4-Methyl-2,5-dinitrophenol centered around the estimated cytotoxic concentration from the initial screen.

  • Cell Treatment and Incubation: As described in the broad-range protocol.

  • Perform Cytotoxicity Assays:

    • For MTT and alamarBlue™ assays: Follow the manufacturer's protocol or standard laboratory procedures. For alamarBlue™, typically 10% of the culture volume of the reagent is added and incubated for 1-4 hours before reading fluorescence (Ex/Em ~560/590 nm).[9]

    • For LDH assay: Carefully collect a sample of the cell culture supernatant before proceeding with other assays. Perform the LDH assay on the supernatant according to the kit manufacturer's instructions. This assay measures cell death by quantifying membrane rupture.[7][8]

  • Data Analysis and IC50 Calculation:

    • For each assay, calculate the percentage of viability or cytotoxicity relative to the control.

    • Plot the results on a semi-log graph with concentration on the x-axis (log scale) and the response on the y-axis.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

G cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis MTT MTT Assay Measures: Metabolic Activity Principle: Mitochondrial dehydrogenase activity IC50 IC50 Value A quantitative measure of the concentration at which the compound inhibits 50% of the measured biological activity. MTT->IC50 Provides data for AlamarBlue alamarBlue™ Measures: Cellular Reducing Power Principle: Resazurin reduction AlamarBlue->IC50 Provides data for LDH LDH Assay Measures: Membrane Integrity Principle: Lactate dehydrogenase release LDH->IC50 Provides data for

Caption: Relationship between different cytotoxicity assays and the determination of the IC50 value.

Phase 3: Selection of Sub-Toxic Concentrations for Functional Assays

For most experiments, the goal is to study the specific effects of 4-Methyl-2,5-dinitrophenol as a metabolic uncoupler, not its general cytotoxicity. Therefore, the optimal experimental concentrations will be sub-toxic, meaning they do not significantly impact cell viability.

Guidelines for Selecting Sub-Toxic Concentrations:

  • Choose concentrations well below the IC50 value: A common starting point is to use concentrations that result in ≥80% cell viability (i.e., below the IC20).

  • Consider a range of sub-toxic concentrations: For example, you might test concentrations at 0.1x, 0.01x, and 0.001x of the determined IC50.

  • Confirm lack of toxicity over the experimental time course: Before proceeding with lengthy or resource-intensive functional assays, it is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) with your chosen sub-toxic concentrations and confirm that they do not cause a significant decrease in cell viability or noticeable changes in cell morphology.

Conclusion

The determination of an optimal working concentration for 4-Methyl-2,5-dinitrophenol is a critical prerequisite for obtaining meaningful and reproducible in vitro data. By following a systematic, multi-faceted approach that begins with a broad-range cytotoxicity screen and progresses to a refined determination of the IC50 using multiple assay endpoints, researchers can confidently select sub-toxic concentrations for their functional experiments. This rigorous approach ensures that the observed biological effects are attributable to the specific mechanism of action of 4-Methyl-2,5-dinitrophenol as a metabolic uncoupler, rather than a non-specific consequence of cellular toxicity.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Preparation method of 2,4-dinitrophenol.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Technology Networks. [Link]

  • 2,5-Dinitrophenol. PubChem, National Library of Medicine. [Link]

  • 2,4-Dinitrophenol. PubChem, National Library of Medicine. [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad. [Link]

  • What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO? ResearchGate. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neuroscience Research. [Link]

  • 4-Methyl-2,5-dinitrophenol. PubChem, National Library of Medicine. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]

  • 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Annals of Agricultural and Environmental Medicine. [Link]

  • Synthesis of 2,4-dinitrophenol. ResearchGate. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • 2,4-dinitrophenol (C6H4N2O5). PubChemLite. [Link]

  • 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution? ResearchGate. [Link]

  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. BMC Cancer. [Link]

  • Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. ResearchGate. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • 2,5-Dimethyl-4-nitrophenol. PubChem, National Library of Medicine. [Link]

  • ChemInform Abstract: 2,4-Dinitrophenol: A Novel Activating Reagent in Nucleotide Synthesis via the Phosphoramidite Route. Design of New Effective Phosphitylating Reagents. ResearchGate. [Link]

Sources

Application

Application Note: Bioenergetic Profiling &amp; OCR Measurement using 4-Methyl-2,5-dinitrophenol

Introduction & Mechanistic Basis[2][3][4][5] The measurement of Oxygen Consumption Rate (OCR) is the gold standard for assessing mitochondrial function in live cells. While FCCP (Carbonyl cyanide-p-trifluoromethoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[2][3][4][5]

The measurement of Oxygen Consumption Rate (OCR) is the gold standard for assessing mitochondrial function in live cells. While FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) is the ubiquitous standard for uncoupling, 4-Methyl-2,5-dinitrophenol (a structural isomer of the classic 2,4-DNP) represents a distinct class of protonophore often investigated for its potential to induce mild uncoupling with a modified toxicity profile compared to its parent compounds.[1]

Mechanism of Action

4-Methyl-2,5-dinitrophenol acts as a lipophilic weak acid protonophore .[1] It traverses the Inner Mitochondrial Membrane (IMM) in its protonated form, releases the proton into the matrix (due to the alkaline pH of the matrix), and returns to the intermembrane space as an anion to pick up another proton.

This "short-circuiting" of the proton gradient (


) forces the Electron Transport Chain (ETC) to operate at maximum velocity (

) to restore the membrane potential, resulting in a rapid spike in oxygen consumption (Maximal Respiration).
Visualizing the Uncoupling Cycle

Mitochondrial_Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ DNP_H_out DNP-H (Protonated) H_out->DNP_H_out Protonation (Acidic pH) DNP_anion_out DNP- (Anion) DNP_anion_out->DNP_H_out DNP_H_in DNP-H (Protonated) DNP_H_out->DNP_H_in Diffusion across IMM Membrane H_in H+ ETC Electron Transport Chain H_in->ETC Stimulates Pumping DNP_anion_in DNP- (Anion) DNP_anion_in->DNP_anion_out Return (Electrogenic) DNP_H_in->H_in Deprotonation (Alkaline pH) DNP_H_in->DNP_anion_in O2 O2 Consumption ETC->O2 Increases

Figure 1: The Protonophore Cycle of 4-Methyl-2,5-dinitrophenol.[1] The compound shuttles protons across the IMM, bypassing ATP Synthase and forcing the ETC to consume oxygen maximally.

Pre-Experimental Validation & Safety

Safety & Handling (Critical)

Unlike standard lab reagents, dinitrophenol derivatives pose unique risks.[1]

  • Toxicity: Fatal if swallowed, inhaled, or absorbed through skin. It uncouples phosphorylation in all tissues, leading to hyperthermia.

  • Explosion Hazard: Dry DNP derivatives can be explosive.[1] Always keep wet or in solution.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and work strictly inside a fume hood.

Solubility & Preparation[1][6][7]
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[1] Ethanol is a secondary alternative.

  • Stock Solution: Prepare a 10 mM or 20 mM stock solution in fresh DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.[2]

Protocol: Dose Optimization (The Titration)[1]

Why this is mandatory: Uncouplers follow a "Bell-Shaped" response curve.

  • Too Low: Insufficient proton leak; OCR does not reach

    
    .
    
  • Too High: Depolarization of the membrane leads to inhibition of the respiratory chain and toxicity (OCR crashes).

  • Variation: The optimal dose of 4-Methyl-2,5-dinitrophenol varies significantly by cell type (e.g., cardiomyocytes vs. neurons) and density.[1]

Titration Workflow
  • Cell Seeding: Seed cells (e.g., HepG2, HEK293, or primary myocytes) in a Seahorse XF microplate 24 hours prior.[1] Target 70-80% confluency.

  • Media: Use unbuffered assay media (DMEM/RPMI base, 0mM Bicarbonate, pH 7.4) supplemented with 10mM Glucose, 1mM Pyruvate, 2mM Glutamine.

  • Injection Strategy:

    • Load Ports A with increasing concentrations of 4-Methyl-2,5-dinitrophenol across the plate columns.

    • Suggested Range: 0 µM (Vehicle), 5 µM, 10 µM, 20 µM, 40 µM, 80 µM.[1] (Note: DNP derivatives often require higher molarity than FCCP).

Table 1: Titration Plate Layout Example

Column 1 2 3 4 5 6
Condition DMSO Control 5 µM 10 µM 20 µM 40 µM 80 µM

| Replicates | n=4 | n=4 | n=4 | n=4 | n=4 | n=4 |[1]

Protocol: The Mitochondrial Stress Test

Once the optimal concentration (e.g., let's assume 20 µM was determined from Step 3) is found, proceed to the full bioenergetic profile.

Experimental Workflow Diagram

OCR_Workflow cluster_Seahorse Seahorse XF Analyzer Run Start Start: Cell Culture (24h prior) Wash Wash & Media Change (Unbuffered Assay Media) Start->Wash Equilibrate Equilibrate (1h @ 37°C, Non-CO2 Incubator) Wash->Equilibrate Basal Measure Basal OCR (3 cycles) Equilibrate->Basal Inj_A Injection A: Oligomycin (Inhibits ATP Synthase) Basal->Inj_A Inj_B Injection B: 4-Methyl-2,5-dinitrophenol (Induces Maximal Respiration) Inj_A->Inj_B Inj_C Injection C: Rotenone/Antimycin A (Shuts down ETC) Inj_B->Inj_C

Figure 2: Step-by-step injection workflow for the Mitochondrial Stress Test.[1]

Detailed Steps
  • Cartridge Hydration: Hydrate the sensor cartridge in Calibrant solution overnight at 37°C (non-CO2).

  • Compound Preparation (10x concentration in ports):

    • Port A (Oligomycin): Final 1.5 µM (Load 15 µM). Purpose: Measure ATP-linked respiration.

    • Port B (4-Methyl-2,5-dinitrophenol): Final 20 µM (Load 200 µM). Purpose: Measure Maximal Respiration.

    • Port C (Rotenone/Antimycin A): Final 0.5 µM each (Load 5 µM). Purpose: Determine non-mitochondrial oxygen consumption.[1]

  • Assay Running Conditions:

    • Mix: 3 minutes

    • Wait: 0 minutes

    • Measure: 3 minutes

    • Loop: 3 times per stage.

  • Normalization: Post-assay, normalize OCR data to total protein (BCA assay) or cell count (Hoechst staining) to ensure accuracy.

Data Analysis & Interpretation

Calculate the key bioenergetic parameters using the following formulas. Subtract the "Non-Mitochondrial Respiration" (lowest OCR after Rot/Anti injection) from all other values first.

ParameterFormulaBiological Significance
Basal Respiration (Last rate before Oligo) - (Non-Mito)Energetic demand under resting conditions.[1]
ATP Production (Basal Respiration) - (Min rate after Oligo)Portion of respiration used to drive ATP synthesis.[1]
Proton Leak (Min rate after Oligo) - (Non-Mito)Respiration not coupled to ATP synthesis (uncoupling).[1]
Maximal Respiration (Max rate after 4-Me-2,5-DNP) - (Non-Mito)Maximum capacity of the ETC to transport electrons.[1]
Spare Respiratory Capacity (Maximal Respiration) - (Basal Respiration)The cell's ability to respond to energetic stress.[1][3]
Troubleshooting
  • No increase after 4-Methyl-2,5-dinitrophenol:

    • Cause: Dose too low (didn't uncouple) or too high (toxicity/depolarization).[1]

    • Fix: Re-run titration. Ensure pH of stock solution didn't crash the media pH.

  • High Non-Mitochondrial Respiration:

    • Cause: High concentration of enzymes like oxidases or peroxisomal activity, or incomplete inhibition by Rot/Anti.

    • Fix: Check Rotenone/Antimycin A freshness.[1]

References

  • Agilent Technologies. (2023). Seahorse XF Cell Mito Stress Test Kit User Guide.[4] Retrieved from [Link][1]

  • Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192-205. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol.[5] Retrieved from [Link][1]

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297-312. Retrieved from [Link]

Sources

Method

assessing mitochondrial membrane potential with 4-Methyl-2,5-dinitrophenol

High-Precision Assessment of Mitochondrial Membrane Potential ( ) using 4-Methyl-2,5-dinitrophenol (DNOC) as a Reference Uncoupler Introduction & Mechanistic Rationale The accurate assessment of mitochondrial membrane po...

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Assessment of Mitochondrial Membrane Potential ( ) using 4-Methyl-2,5-dinitrophenol (DNOC) as a Reference Uncoupler

Introduction & Mechanistic Rationale

The accurate assessment of mitochondrial membrane potential (


) is a cornerstone of bioenergetic profiling. While fluorescent probes (e.g., TMRM, JC-1, Rhodamine 123) act as the sensors of this potential, they provide only relative fluorescence units (RFU). To convert these signals into biologically meaningful data, one must define the dynamic range of the system.

This requires a reference uncoupler to induce maximal depolarization (collapsing


 to ~0 mV). While FCCP is the most common uncoupler, 4-Methyl-2,5-dinitrophenol  (commonly known as DNOC  or 4-Me-2,5-DNP) offers specific advantages in kinetic studies due to its distinct lipophilicity and washout characteristics compared to the often "sticky" FCCP.

Crucial Distinction: 4-Methyl-2,5-dinitrophenol is not a fluorescent probe. It is a protonophore modulator used to validate the signal of potentiometric dyes. This guide details the protocol for using DNOC to calibrate and validate


 assays.
Mechanism of Action: Protonophoric Cycling

DNOC acts as a weak acid protonophore. It exists in equilibrium between its protonated (neutral) and deprotonated (anionic) forms. The neutral form diffuses freely across the Inner Mitochondrial Membrane (IMM) into the matrix, where the higher pH facilitates deprotonation. The anion then returns to the intermembrane space (IMS), driven by the electrochemical gradient, effectively short-circuiting the proton motive force (PMF).

Pathway Visualization

Mitochondrial_Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (IMM) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_IMS H+ (Proton) DNOC_Neutral_IMS DNOC-H (Neutral) H_IMS->DNOC_Neutral_IMS ATP_Synthase ATP Synthase (Bypassed) H_IMS->ATP_Synthase Blocked by Gradient Loss DNOC_Anion_IMS DNOC- (Anion) DNOC_Anion_IMS->DNOC_Neutral_IMS Protonation Diffusion_In Diffusion into Matrix DNOC_Neutral_IMS->Diffusion_In DNOC_Neutral_Matrix DNOC-H (Neutral) Diffusion_In->DNOC_Neutral_Matrix Diffusion_Out Anion Efflux Diffusion_Out->DNOC_Anion_IMS Driven by ΔΨm DNOC_Anion_Matrix DNOC- (Anion) DNOC_Neutral_Matrix->DNOC_Anion_Matrix Deprotonation H_Matrix H+ (Released) DNOC_Neutral_Matrix->H_Matrix DNOC_Anion_Matrix->Diffusion_Out Driven by ΔΨm

Figure 1: The protonophoric cycle of DNOC. The compound shuttles protons across the IMM, dissipating the electrochemical gradient required for ATP synthesis.[1]

Experimental Design & Reagents

Reagent Selection

To assess


, we utilize a "Non-Quench" mode assay using TMRM (Tetramethylrhodamine methyl ester) . TMRM is preferred over JC-1 for quantitative plate-reader or high-content imaging assays because it avoids the complexity of J-aggregate formation kinetics.
ComponentRoleRecommended Conc.Solvent
TMRM Potentiometric Probe10–20 nM (Non-Quench)DMSO
DNOC Uncoupling Agent20–100 µM (Titration Required)Ethanol or DMSO
Oligomycin ATP Synthase Inhibitor2.5 µMDMSO
Hoechst 33342 Nuclear Counterstain1 µg/mLWater
Why DNOC instead of FCCP?

While FCCP is more potent (effective in the nM range), DNOC (µM range) is often preferred when:

  • Reversibility is required: DNOC washes out of lipid bilayers more easily than the highly lipophilic FCCP.

  • Fine-tuning respiration: The broader titration curve of DNOC allows for "mild uncoupling" states (State 4

    
     State 3 transition) without immediately crashing the potential to zero, useful for metabolic stress tests.
    

Protocol: Optimization and Assessment

Phase 1: The Titration (Critical Step)

Objective: Determine the minimum concentration of DNOC required to induce maximal depolarization without causing secondary cytotoxicity (e.g., plasma membrane rupture).

  • Seed Cells: Plate cells (e.g., HepG2, HeLa, or primary cardiomyocytes) in a 96-well black/clear-bottom plate (10,000 cells/well). Incubate overnight.

  • Load Probe: Replace media with Imaging Buffer (HBSS + 10 mM HEPES, pH 7.4) containing 20 nM TMRM . Incubate for 30 minutes at 37°C. Do not wash TMRM out; maintain equilibrium.

  • Baseline Read: Measure fluorescence (Ex/Em: 548/575 nm) for 10 minutes to establish a stable baseline (

    
    ).
    
  • Inject DNOC: Inject DNOC to achieve final concentrations of: 0, 10, 25, 50, 100, 200 µM.

  • Kinetics: Measure fluorescence every 60 seconds for 20 minutes.

  • Analysis: Plot

    
     vs. [DNOC]. Select the lowest concentration that achieves the fluorescence minimum plateau (
    
    
    
    ). Typical effective range: 50–100 µM.
Phase 2: The Kinetic Assay Workflow

Objective: Assess the effect of a Test Compound on


 using DNOC as the terminal control.

Assay_Workflow Step1 1. Dye Loading (20 nM TMRM, 30 min) Step2 2. Baseline Read (10 min) Step1->Step2 Step3 3. Test Compound Addition Step2->Step3 Step4 4. Monitor Response (30-60 min) Step3->Step4 Step5 5. DNOC Injection (Positive Control) Step4->Step5 Step6 6. Data Normalization Step5->Step6

Figure 2: Standard workflow for potentiometric assessment. DNOC is added at the end to define the 0 mV baseline.

Detailed Steps:

  • Preparation: Prepare cells in Imaging Buffer with 20 nM TMRM.

  • Baseline: Acquire 5-10 minutes of baseline data.

  • Treatment: Add your experimental drug/treatment. Monitor changes.

    • Hyperpolarization:[2] Signal increases (dye accumulates).

    • Depolarization:[2] Signal decreases (dye exits mitochondria).

  • Validation (The DNOC Spike): At the end of the experiment, inject DNOC (optimized conc., e.g., 50 µM) into all wells.

    • Success Criteria: All wells must drop to the same background fluorescence level (

      
      ). If a treatment well does not drop further, the mitochondria were already fully depolarized.
      

Data Analysis & Interpretation

Quantitative analysis relies on normalizing the data to the dynamic range defined by DNOC.

Calculation

Calculate the Mitochondrial Membrane Potential Index (MMPI) :



  • 
     : Fluorescence intensity after experimental treatment.
    
  • 
     : Baseline fluorescence before treatment.
    
  • 
     : Fluorescence after DNOC addition (background/non-specific binding).
    
Interpreting the Signal (Non-Quench Mode)
ObservationFluorescence ChangeBiological Interpretation
Baseline StableHealthy

(~ -150 mV).
Oligomycin Increase (~10-20%)Hyperpolarization. ATP synthase blocked; protons accumulate.
DNOC Rapid Decrease (>80%)Complete Depolarization. PMF collapsed.
Test Drug Slow DecreaseMild uncoupling or ETC inhibition.
Test Drug No Change + Cell DeathNon-mitochondrial toxicity or late-stage necrosis.

Troubleshooting & Safety

Common Pitfalls
  • Quenching Artifacts: If TMRM concentration is too high (>50 nM), the dye aggregates in the matrix. Depolarization causes de-aggregation, leading to a confusing spike in fluorescence before the drop. Always use <20 nM for quantitative kinetics.

  • DNOC Toxicity: DNOC is a metabolic poison. High concentrations (>200 µM) can cause plasma membrane permeabilization, leading to dye leakage from the cytosol, which mimics depolarization but is actually cell death. Verify plasma membrane integrity with a dead-cell stain (e.g., DRAQ7).

  • Buffer pH: DNOC activity is pH-dependent. Ensure buffers are strongly buffered (HEPES) at pH 7.4.

Safety Warning

DANGER: 4-Methyl-2,5-dinitrophenol (DNOC) is highly toxic by inhalation, ingestion, and skin contact. It is a cumulative poison.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Handling: Prepare stock solutions (in DMSO/Ethanol) in a fume hood.

  • Waste: Dispose of as hazardous chemical waste (P-listed waste in some jurisdictions).

References

  • Nicholls, D. G., & Ward, M. W. (2000). Monitoring mitochondrial function in intact cells with fluorescent probes.[3][4] Trends in Neurosciences.

  • Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity. Biochemical Pharmacology.

  • Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques.

  • PubChem. (2023). 4-Methyl-2,5-dinitrophenol (DNOC) Compound Summary. National Library of Medicine.

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal.

Sources

Application

Advanced Synthesis Protocols: Utilizing 4-Methyl-2,5-dinitrophenol in Chromophore Development

Executive Summary This application note details the specific utility of 4-Methyl-2,5-dinitrophenol (also known as 2,5-Dinitro-p-cresol or gamma-dinitrocresol) as a high-value intermediate in the synthesis of sulfur dyes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the specific utility of 4-Methyl-2,5-dinitrophenol (also known as 2,5-Dinitro-p-cresol or gamma-dinitrocresol) as a high-value intermediate in the synthesis of sulfur dyes and oxidative dye precursors. Unlike its more common homolog, 2,4-dinitrophenol (used for Sulfur Black 1), the 4-methyl-2,5-dinitro isomer introduces steric bulk and electronic donation via the methyl group, typically resulting in brown, khaki, or olive chromophores upon thionation. Furthermore, controlled reduction of this compound yields 2,5-diamino-4-methylphenol , a critical scaffold for oxidative hair dyes and high-performance azo pigments.

Key Applications Covered:

  • Polysulfide Fusion: Synthesis of alkylated sulfur dyes (Thiazine/Thianthrene systems).

  • Catalytic Hydrogenation: Production of diamine precursors for oxidative coupling.

Chemical Profile & Safety Architecture

Compound: 4-Methyl-2,5-dinitrophenol CAS: 329-71-5 Molecular Formula: C₇H₆N₂O₅

Critical Safety Directive (Read Before Experimentation)
  • Explosive Hazard: Like all polynitrated phenols, this compound is shock-sensitive and explosive when dry. Always store and handle with at least 15-20% moisture content. Never grind dry material.

  • Metabolic Toxicity: Dinitrophenols are potent mitochondrial uncouplers (disrupting oxidative phosphorylation).[1] Absorption through skin or inhalation can be fatal. Double-gloving (Nitrile/Laminate) and full-face respirators are mandatory.

Application I: Synthesis of Alkylated Sulfur Dyes (Thionation Protocol)

Principle

The synthesis involves the "baking" or "fusion" of the nitro compound with sodium polysulfide. The polysulfide acts as both a reducing agent (converting


 to 

) and a thionating agent, inserting sulfur bridges to form heterocyclic chromophores (thiazines and thianthrenes). The methyl group at the C4 position prevents polymerization at that site, modulating the solubility and shade of the final dye compared to non-alkylated analogs.
Workflow Diagram

SulfurDyeSynthesis Start 4-Methyl-2,5-dinitrophenol (Wet Paste) Step1 Reduction Phase (100-105°C) Start->Step1 Mix Reagent Na2S + S (Polysulfide) Reagent->Step1 Step2 Thionation/Fusion (140-160°C) Step1->Step2 Reflux/Bake Step3 Oxidation/Curing Step2->Step3 Aeration Final Sulfur Brown/Khaki Dye (Polymeric) Step3->Final

Figure 1: Logical flow for the conversion of dinitrocresol to sulfur dyes via polysulfide fusion.

Experimental Protocol: Polysulfide Fusion

Reagents:

  • 4-Methyl-2,5-dinitrophenol (calculated as dry weight): 0.1 mol (19.8 g)

  • Sodium Sulfide (

    
    ): 0.25 mol
    
  • Elemental Sulfur: 0.35 mol

  • Water: 50 mL

Step-by-Step Methodology:

  • Polysulfide Preparation:

    • In a 250 mL stainless steel or iron beaker (glass is permissible but etching may occur), dissolve Sodium Sulfide in water.

    • Heat to 80°C and slowly add elemental Sulfur. Stir until a clear, dark red solution of sodium polysulfide (

      
      ) forms.
      
  • Precursor Addition (The Reduction Phase):

    • Caution: Exothermic reaction.

    • Slowly add the wet 4-Methyl-2,5-dinitrophenol paste to the polysulfide solution over 30 minutes. Maintain temperature between 100-105°C.

    • Observation: The mixture will turn deep brown/black as nitro groups are reduced to amines. Ammonia gas may evolve (use scrubber).

  • The Fusion (Thionation Phase):

    • Raise the temperature to 140°C (requires oil bath if using glass).

    • Reflux for 12-15 hours. The mixture will thicken.

    • Endpoint: Spot test on filter paper. A drop should show a dark center with a clear, slightly colored rim (indicating no free nitro compound remains).

  • Work-up:

    • Dilute the melt with 200 mL hot water.

    • Precipitate the dye by aerating the solution (bubbling air) for 2 hours or by acidification with dilute acetic acid to pH 5-6.

    • Filter the precipitate, wash with warm water to remove inorganic salts, and dry at 60°C.

Application II: Synthesis of 2,5-Diamino-4-methylphenol (Catalytic Reduction)

Principle

For high-value applications (hair dyes, aramid fibers, or azo pigments), the polymeric sulfur dye structure is undesirable. Instead, a clean reduction to the diamine is required. Catalytic hydrogenation is preferred over Fe/HCl reduction to avoid iron contamination and waste.

Reaction Mechanism

The reaction proceeds via the stepwise reduction of nitro groups to hydroxylamines and finally to amines.



Experimental Protocol: High-Pressure Hydrogenation

Reagents:

  • 4-Methyl-2,5-dinitrophenol: 10 g

  • Solvent: Methanol (100 mL)

  • Catalyst: 10% Pd/C (0.5 g)

  • Hydrogen gas (H2)

Methodology:

  • Loading:

    • Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with Methanol and the dinitrophenol.

    • Add the Pd/C catalyst under an inert atmosphere (Nitrogen purge) to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Pressurize to 30 bar (435 psi) with

      
      .
      
    • Heat to 60°C with vigorous stirring (1000 rpm).

    • Monitor pressure drop. Repressurize as needed until consumption ceases (approx. 2-4 hours).

  • Isolation (Anaerobic Handling):

    • Critical: The resulting diamine is highly sensitive to oxidation (turns black in air).

    • Filter the catalyst under Nitrogen pressure.

    • Stabilization: Immediately acidify the filtrate with sulfuric acid to precipitate 2,5-diamino-4-methylphenol sulfate . The salt form is stable in air.

    • Filter the white/off-white crystals and wash with cold ethanol.

Analytical Validation & Data

To ensure protocol success, compare your product against these standard metrics.

Parameter4-Methyl-2,5-dinitrophenol (Starting Material)Sulfur Dye Product (App I)Diamine Sulfate (App II)
Appearance Yellow Crystalline SolidDark Brown/Black PowderWhite/Grey Crystals
Solubility Soluble in Acetone, AlkaliInsoluble in water; Soluble in Na2SSoluble in Water/Acid
UV-Vis

~260nm, 360nm
Broad absorption (visible region)

shifts with pH
IR Spectrum Strong

stretch (1530, 1350 cm⁻¹)
Loss of

; Appearance of C-S

/

stretch
Quality Control Checkpoint

For the diamine sulfate (Application II), perform H-NMR (D2O) .

  • Target Signals: Two singlets in the aromatic region (protons at C3 and C6 are chemically distinct and uncoupled due to para/meta substitution pattern).

  • Impurity Flag: If peaks are broad or multiplets appear, oxidation has occurred.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9492, 2,5-Dinitrophenol (Isomer Analog). Retrieved from [Link]

  • Textile Learner (2021). Sulphur Dyes: Properties, Classification, Mechanism. Retrieved from [Link]

  • Ataman Chemicals. Sulfur Dye Production and Chemistry. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Dinitrophenol Handling Guidelines. (General chemical safety reference). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Methyl-2,5-dinitrophenol

Subject: Preventing Degradation and Ensuring Integrity of 4-Methyl-2,5-dinitrophenol (MDNP) in Solution CAS: 20294-52-4 Chemical Formula: Core Directive: The Stability Profile As a Senior Application Scientist, I often s...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation and Ensuring Integrity of 4-Methyl-2,5-dinitrophenol (MDNP) in Solution CAS: 20294-52-4 Chemical Formula:



Core Directive: The Stability Profile

As a Senior Application Scientist, I often see degradation issues with dinitrophenols stemming from a misunderstanding of their photo-acidity relationship . 4-Methyl-2,5-dinitrophenol (MDNP) is not just "light-sensitive"; its sensitivity is exponentially amplified by pH.

The nitro groups at positions 2 and 5 are strongly electron-withdrawing, significantly lowering the pKa of the phenolic hydroxyl group (approx. pKa ~4-5). In basic solutions, MDNP exists as a phenolate anion. This anion is highly resonance-stabilized but also absorbs light at longer wavelengths (bathochromic shift), making it far more susceptible to photolytic degradation than its neutral form [1, 2].

The Golden Rule: To prevent degradation, you must control Solvation , pH , and Photon Flux simultaneously.

Troubleshooting Guide (Q&A)
Issue 1: "My stock solution turned from pale yellow to deep orange/red overnight."

Diagnosis: Photo-oxidation and Bathochromic Shift. You likely stored the solution in a clear vial or at a pH > 5.0. The color change indicates the formation of the phenolate anion (yellow/orange) and subsequent photo-degradation products (often reddish quinoid structures) [1, 3].

Corrective Action:

  • Immediate: Check the pH. If pH > 5, the compound is ionized.

  • Prevention: Always prepare stock solutions in acidified organic solvents (e.g., Ethanol + 0.1% Acetic Acid) if the experiment allows. This keeps the phenol protonated and less photo-reactive.

  • Storage: Switch to amber borosilicate glass vials wrapped in aluminum foil.

Issue 2: "I see precipitation when diluting my DMSO stock into aqueous media."

Diagnosis: Solubility Crash (Hydrophobic Effect). MDNP has moderate solubility in organic solvents (Ethanol, DMSO, Benzene) but poor water solubility (<1 mg/mL) [1, 5]. When you dilute a high-concentration DMSO stock into water, the hydrophobic MDNP molecules aggregate and crash out, especially if the water is acidic (protonated form is less soluble).

Corrective Action:

  • Protocol Adjustment: Do not exceed 1% v/v DMSO in the final aqueous buffer if possible.

  • Solvent System: Use an intermediate dilution step.

    • Wrong: 100 mM DMSO Stock

      
       Aqueous Buffer.
      
    • Right: 100 mM DMSO Stock

      
       10 mM in 50:50 DMSO:Water 
      
      
      
      Final Buffer.
  • pH Modulation: If your assay tolerates it, ensure the final aqueous buffer pH is slightly above the pKa (approx pH 6-7) to encourage solubility via ionization, but you must then strictly exclude light (see Issue 1).

Issue 3: "HPLC analysis shows peak broadening and a new early-eluting peak."

Diagnosis: Photolytic Hydrolysis (Nucleophilic Displacement). Under UV exposure (even ambient lab light), the nitro group can be displaced by a hydroxyl radical or water molecule, leading to the formation of hydroxynitrocresols or quinones [2, 4].

Corrective Action:

  • Workflow: Perform all sample preparation in a hood with UV-filtered lighting (yellow light).

  • Chromatography: Ensure your autosampler is temperature-controlled (

    
    ) and darkened.
    
  • Validation: Run a "Dark Control" (sample wrapped in foil) alongside your main experiment to quantify non-photolytic degradation.

Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at


.

Materials:

  • 4-Methyl-2,5-dinitrophenol (Solid)[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (Absolute).

  • Container: Amber glass vial with PTFE-lined cap.

Step-by-Step:

  • Weighing: Weigh 1.98 mg of MDNP. Caution: MDNP can be shock-sensitive if dry and granular. Handle gently using anti-static tools [1, 5].

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

    • Scientist's Note: DMSO is preferred over ethanol for long-term storage due to lower volatility, preventing concentration drift.

  • Dissolution: Vortex gently for 30 seconds. Ensure no crystals remain.

  • Aliquot: Dispense into single-use amber aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at

    
    .
    
Protocol B: Stability Validation Assay

Objective: Verify compound integrity before critical assays.

  • Dilution: Dilute stock 1:100 in Methanol.

  • UV-Vis Scan: Scan from 250 nm to 500 nm.

  • Criteria:

    • Pass: Distinct absorption maxima (typically near 300-360 nm depending on pH).

    • Fail: Significant baseline lift >400 nm (indicates aggregation) or shift in

      
       (indicates ionization/degradation).
      
Data Summary: Physical & Chemical Properties
PropertyValueRelevance to Stability
Molecular Weight 198.13 g/mol Calculation basis.
Physical State Yellow Crystalline SolidDarkening indicates degradation.
Solubility (Water) Low (<1 mg/mL)Risk of precipitation in aqueous buffers.
Solubility (Organic) Soluble (DMSO, EtOH, Ether)Preferred for stock solutions.
pKa ~4.0 - 5.2 (Estimated) [1]pH > pKa increases light sensitivity.
Light Sensitivity High (UV/Vis absorbing)CRITICAL: Protect from light.
Reactivity Nitro-reduction, HydrolysisAvoid reducing agents (DTT, TCEP).
Visualization: Degradation & Handling Logic
Figure 1: Photolytic Degradation Pathway

Caption: Under UV irradiation, particularly in aqueous/alkaline media, the nitro group is susceptible to nucleophilic attack, leading to hydrolysis products and quinones.

DegradationPathway cluster_conditions Critical Factors MDNP 4-Methyl-2,5-dinitrophenol (Stable in Dark/Acid) Excited Excited State (MDNP*) MDNP->Excited UV Light (hν) (Fast in Alkaline pH) Precipitate Precipitate (Aggregates) MDNP->Precipitate Aqueous Dilution (pH < pKa) Radical Nitro-Nitrite Rearrangement Excited->Radical Isomerization Product1 Hydroxylated Products (Quinones/Phenols) Radical->Product1 Hydrolysis (-NO2)

Figure 2: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on experimental pH and concentration requirements.

SolventLogic Start Start: Dissolve MDNP Stock Prepare Stock (10-100 mM) Solvent: DMSO or Ethanol Start->Stock Aqueous Dilute into Aqueous Buffer? Stock->Aqueous CheckPH Check Target pH Aqueous->CheckPH Acidic pH < 5.0 (Acidic) CheckPH->Acidic Protonated Form Basic pH > 6.0 (Basic) CheckPH->Basic Anionic Form Risk1 Risk: Precipitation Action: Keep Organic % > 1% Acidic->Risk1 Risk2 Risk: Photolysis Action: DARK CONDITIONS MANDATORY Basic->Risk2

FAQs

Q: Can I use DTT or


-Mercaptoethanol in my buffer? 
A: Avoid if possible.  Dinitrophenols contain nitro groups which can be reduced to amines by strong reducing agents like DTT, effectively changing the compound's chemical identity and biological activity [2].

Q: Is the compound explosive in solution? A: In dilute solution (mM range), the explosion risk is negligible. However, never let the solvent evaporate completely to dryness, as dry dinitrophenols are shock-sensitive explosives [1, 5]. Dispose of old stocks as hazardous chemical waste, never down the drain.

Q: Why does the literature mention "DNOC" often? A: DNOC is 4-Methyl-2,6 -dinitrophenol. It is a structural isomer of MDNP (4-Methyl-2,5 -dinitrophenol). While they share similar physicochemical properties (pKa, solubility), their biological binding targets may differ. Ensure you are using the correct isomer (CAS 20294-52-4) [1].

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved February 6, 2026, from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry (3rd ed.). Wiley.[2] (General reference for nitroaromatic photolysis and pKa effects).

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrocresols. Atlanta, GA: U.S. Department of Health and Human Services.[3] Retrieved from [Link]

  • International Labour Organization (ILO). ICSC 0464 - 2,4-Dinitrophenol (Isomer structural analog safety data). Retrieved from [Link][4]

Sources

Optimization

Technical Support Center: Addressing Off-Target Effects of 4-Methyl-2,5-dinitrophenol

Status: Operational Subject: 4-Methyl-2,5-dinitrophenol (MDNP) Experimental Troubleshooting Audience: Drug Discovery & Mitochondrial Biology Divisions[1] Executive Summary: The Dual-Edge of MDNP 4-Methyl-2,5-dinitropheno...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 4-Methyl-2,5-dinitrophenol (MDNP) Experimental Troubleshooting Audience: Drug Discovery & Mitochondrial Biology Divisions[1]

Executive Summary: The Dual-Edge of MDNP

4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4) is a structural analog of the classical uncoupler 2,4-Dinitrophenol (DNP).[1] While often utilized to modulate mitochondrial membrane potential (


) or as a metabolic probe, its utility is frequently compromised by a narrow therapeutic index and significant off-target profiles.[1]

The Core Problem: Researchers often mistake cytotoxicity for metabolic modulation .[1] Unlike specific enzyme inhibitors, MDNP acts as a protonophore.[1] Its "off-target" effects are frequently driven by two distinct mechanisms:[1]

  • Redox Cycling: The nitro groups can undergo enzymatic reduction, generating superoxide anions (

    
    ), leading to oxidative stress independent of mitochondrial uncoupling.[1]
    
  • Non-Specific Protein Adduction: Nitro-aromatic intermediates can covalently bind to nucleophilic residues (cysteines) on non-target proteins.[1]

This guide provides the technical scaffolding to decouple these effects and validate your experimental data.

Mechanism of Action & Off-Target Pathways

To troubleshoot, one must visualize the molecular behavior.[1] MDNP is not a "key-in-lock" inhibitor; it is a physicochemical disruptor.[1]

Interactive Pathway Diagram

The following diagram illustrates the bifurcation between the intended protonophoric activity and the off-target redox toxicity.[1]

MDNP_Mechanism MDNP 4-Methyl-2,5-dinitrophenol (Exogenous Input) Mito_Membrane Mitochondrial Inner Membrane MDNP->Mito_Membrane Passive Diffusion Reductases Cytosolic Reductases (e.g., XOR, NQO1) MDNP->Reductases Enzymatic Reduction Proton_Shuttle Proton Shuttle Cycle (On-Target) Mito_Membrane->Proton_Shuttle Uncoupling Uncoupling of OxPhos Proton_Shuttle->Uncoupling Heat Heat Generation Uncoupling->Heat ATP_Drop ATP Depletion Uncoupling->ATP_Drop Apoptosis Necrosis/Apoptosis (Artifactual Cell Death) ATP_Drop->Apoptosis Synergistic Toxicity Redox_Cycling Nitro-Redox Cycling (Off-Target) ROS Superoxide (O2•-) Generation Redox_Cycling->ROS Reductases->Redox_Cycling DNA_Damage DNA Damage & Lipid Peroxidation ROS->DNA_Damage DNA_Damage->Apoptosis

Figure 1: Bifurcation of MDNP activity.[1] Note that "Off-Target" redox cycling can induce cell death independent of the intended ATP depletion, confounding viability assays.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My cells are dying immediately, even at low concentrations."

Diagnosis: You are likely observing Acute Redox Toxicity , not metabolic starvation.[1] Technical Context: Dinitrophenols are notorious for generating Reactive Oxygen Species (ROS) via their nitro groups before significant ATP depletion occurs.[1] This is often exacerbated in cell lines with low antioxidant capacity (e.g., neuronal lines).[1]

Solution Protocol:

  • Co-treatment with Antioxidants: Pre-treat cells with N-Acetylcysteine (NAC) (5 mM) or Trolox (100 µM) 1 hour prior to MDNP exposure.[1]

    • Logic: If toxicity is rescued by NAC, the cell death is ROS-driven (off-target).[1] If toxicity persists, it is likely ATP-depletion driven (on-target).[1]

  • Check Glucose Levels: Ensure media contains high glucose (25 mM).[1]

    • Logic: Uncoupled cells rely entirely on glycolysis.[1] If you use galactose or low glucose, you force reliance on mitochondria, making the "on-target" effect lethal rather than modulatory.[1]

Issue 2: "I see no change in mitochondrial membrane potential ( )."

Diagnosis: Assay interference or pH mismatch.[1] Technical Context: MDNP is a weak acid (pKa ~4-5).[1] Its protonophore activity is pH-dependent.[1] Furthermore, some dinitrophenols can quench the fluorescence of common dyes like Rhodamine 123.[1]

Solution Protocol:

  • Switch Probes: Use JC-1 or TMRM (Tetramethylrhodamine, methyl ester) in non-quenching mode (low concentration, <20 nM).[1] Avoid Rhodamine 123.[1]

  • pH Calibration: Verify the pH of your culture media after MDNP addition. A shift in extracellular pH affects the proton gradient (

    
    ) across the membrane, altering the drug's efficacy.[1]
    
Issue 3: "My Western Blots show unexpected bands or protein degradation."

Diagnosis: Nitro-group reduction and covalent adducts.[1] Technical Context: Metabolic reduction of the nitro groups (to amines or hydroxylamines) creates reactive intermediates that can form adducts with cellular proteins, acting as haptens or causing protein unfolding.[1]

Solution Protocol:

  • Limit Exposure Time: MDNP effects on membrane potential are immediate (minutes).[1] Long incubations (>24 hours) maximize off-target adduct formation.[1]

  • Use Fresh Stock: Oxidized or photodegraded MDNP (turning dark orange/brown) contains breakdown products that are highly reactive.[1] Always prepare fresh in DMSO and protect from light.

Experimental Protocols: Validating Specificity

To prove that your observed effects are due to mitochondrial uncoupling and not off-target toxicity, you must perform the "Rescue & Replacement" Assay .[1]

Protocol A: The ATP/ROS Differentiation Matrix[1]

Objective: Distinguish between protonophore activity (On-Target) and Oxidative Stress (Off-Target).

ConditionReagent AddedExpected Result (On-Target)Expected Result (Off-Target/Toxicity)
Control DMSO VehicleHigh ATP, Low ROSHigh ATP, Low ROS
Test MDNP (e.g., 50 µM)Low ATP , Mild ROSLow ATP, High ROS
Rescue 1 MDNP + NAC (5 mM)Low ATP (Uncoupling persists)Restored Viability (ROS neutralized)
Rescue 2 MDNP + OligomycinRapid Death (Glycolysis blocked)Variable

Step-by-Step Methodology:

  • Seed Cells: Plate cells (e.g., HepG2 or HEK293) at 10,000 cells/well in 96-well plates.

  • Pre-incubation: Add NAC (5 mM) to "Rescue 1" wells for 60 minutes.

  • Treatment: Add MDNP serial dilutions (1 µM – 200 µM).

  • Measurement (Dual Readout):

    • Assay 1 (4 hours): Measure intracellular ATP (e.g., CellTiter-Glo®).[1]

    • Assay 2 (4 hours): Measure ROS using H2DCFDA (flow cytometry or plate reader).[1]

  • Interpretation:

    • If NAC reduces ROS but ATP remains low, the compound is acting as an uncoupler.[1]

    • If NAC restores both ROS levels and cell viability, your previous "effects" were likely artifacts of oxidative damage.[1]

Comparative Data: MDNP vs. Classic Uncouplers

Understanding the structural differences helps predict off-target lipophilicity-driven binding.[1]

CompoundStructure NotesLipophilicity (LogP)Primary Off-Target Risk
2,4-DNP 2 Nitro groups~1.5Hyperthermia, Cataracts
4-Methyl-2,5-DNP Methyl group increases lipophilicity~2.1Higher membrane retention , non-specific binding
FCCP Fluorinated hydrazone~4.0Plasma membrane depolarization (at high doses)

Note: The methyl group on MDNP increases its LogP, making it "stickier" to membranes than standard DNP.[1] This requires stricter washout protocols if you plan to reverse the effect.[1]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020).[1] Toxicological Profile for Dinitrophenols. Centers for Disease Control and Prevention.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. PubChem.[1][2][3] [Link]

  • Geisler, J. G. (2019).[1] 2,4 Dinitrophenol as Medicine.[1][3][4][5][6][7][8][9][10] Cells, 8(3), 280.[1] (Provides mechanistic grounding for dinitrophenol class uncoupling and off-target hormesis vs toxicity). [Link]

  • Kovacic, P., & Somanathan, R. (2014).[1] Nitroaromatic compounds: Toxicity, cell signaling, and oxidative stress. Journal of Applied Toxicology. (Establishes the nitro-redox cycling mechanism). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cellular Viability with 4-Methyl-2,5-dinitrophenol

[1][2] Status: Active Agent: Senior Application Scientist Ticket ID: 4M-25DNP-TOX-001 Subject: Minimizing cytotoxicity while maintaining metabolic modulation in cellular models.[1][2][3][4] Executive Summary You are like...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Active Agent: Senior Application Scientist Ticket ID: 4M-25DNP-TOX-001 Subject: Minimizing cytotoxicity while maintaining metabolic modulation in cellular models.[1][2][3][4]

Executive Summary

You are likely working with 4-Methyl-2,5-dinitrophenol (4-Me-2,5-DNP) , a structural isomer of the classical uncoupler DNOC (4,6-Dinitro-o-cresol).[1][2][3] Like its congeners (2,4-DNP), this compound acts as a protonophore , shuttling protons across the inner mitochondrial membrane (IMM) and dissipating the proton motive force (


) as heat rather than ATP production.[1][4]

The Core Challenge: In cellular models, the "toxicity" you observe is often a result of acute ATP depletion and secondary Reactive Oxygen Species (ROS) generation, leading to necrosis or apoptosis.[4]

The Solution: To minimize toxicity without negating the compound's metabolic effects, you must shift the cellular reliance from oxidative phosphorylation (OXPHOS) to glycolysis and aggressively manage oxidative stress.[4]

Module 1: Mechanism of Action & Toxicity Vectors[4]

To troubleshoot effectively, you must understand the specific failure points in the cell.[4]

The Uncoupling Cascade:

  • Proton Shuttling: 4-Me-2,5-DNP is lipophilic and weak acid.[1][2][3] It enters the IMM, picks up a proton, and carries it back into the matrix, bypassing ATP Synthase.[5]

  • ATP Crisis: The electron transport chain (ETC) works harder to restore the gradient, consuming oxygen (high OCR) but producing no ATP.[1][2][3][4]

  • ROS Spike: Hyperactive ETC complexes often leak electrons, forming superoxide.[1][2][3][4]

  • Collapse: If glucose is insufficient, the cell undergoes bioenergetic collapse.[1][2][3][4]

Visualizing the Pathway & Rescue Strategy

Mitochondrial_Rescue DNP 4-Methyl-2,5-dinitrophenol Mito Mitochondria (IMM) DNP->Mito Infiltrates ProtonGrad Proton Gradient (ΔΨm) Mito->ProtonGrad Disrupts ROS ROS Generation Mito->ROS e- Leak ATP_Ox ATP (OXPHOS) ProtonGrad->ATP_Ox Inhibits Heat Heat Dissipation ProtonGrad->Heat Accelerates Glucose Extracellular Glucose (High Concentration) Glycolysis Glycolysis (Cytosol) Glucose->Glycolysis Substrate ATP_Gly ATP (Compensatory) Glycolysis->ATP_Gly Rescue Energy ATP_Gly->ATP_Ox Compensates Loss Antioxidant Antioxidants (NAC / MitoTEMPO) Antioxidant->ROS Neutralizes

Figure 1: Mechanism of uncoupling toxicity and the "Glycolytic Rescue" pathway.[1][2][3][4] Red nodes indicate stress vectors; Green/Blue nodes indicate intervention points.[1][4]

Module 2: Experimental Design (Prevention)

Issue: "My cells are dying within 2-4 hours of exposure." Diagnosis: Acute Bioenergetic Collapse.[1][2][4]

Protocol A: The Glycolytic Rescue Formulation

Cells treated with uncouplers essentially become "Warburg" cells; they must ferment to survive.[2][3][4] Standard media (RPMI/DMEM with 1g/L glucose) is often insufficient for sustained uncoupling.[1][2][3][4]

  • Base Media: Switch to DMEM with High Glucose (4.5 g/L or 25 mM) .

  • Supplementation: Add Sodium Pyruvate (1 mM) . While pyruvate feeds the Krebs cycle (which is uncoupled), it also acts as a direct cytosolic antioxidant.[1][3][4]

  • Glutamine: Ensure L-Glutamine is >2 mM to support anaplerosis.

Protocol B: Solubility & Dosing

4-Me-2,5-DNP is hydrophobic.[1][2][3] Improper solubilization leads to micro-precipitates that cause localized high-concentration toxicity.[1][2][4]

  • Solvent: Dissolve stock in DMSO.

  • The 0.1% Rule: The final concentration of DMSO in the well must be <0.1% (v/v).[2][3][4] Higher DMSO levels permeabilize membranes, compounding the toxicity of the uncoupler.[4]

  • Titration Strategy:

    • Do not start with historical DNOC doses (e.g., 100 µM).[1][2][4]

    • Start Low: Run a dose-response curve: 1, 5, 10, 25, 50, 100 µM.

    • Endpoint: Measure ATP/ADP ratio, not just cell count. You want the dose that lowers ATP by ~20-30% (mild stress) without triggering necrotic detachment.[1][2][4]

Module 3: Rescue Strategies (Intervention)

Issue: "I see vacuolization and ROS markers, even with glucose." Diagnosis: Oxidative Stress Overload.[1][2][3][4]

Uncoupling causes the ETC to run at maximum velocity, increasing the probability of electron slippage and superoxide formation.[4]

Table 1: Recommended Rescue Reagents
ReagentTarget MechanismWorking Conc.[1][2][3][4]Protocol Note
N-Acetyl Cysteine (NAC) General ROS Scavenger1 - 5 mMPre-treat for 1h before adding 4-Me-2,5-DNP.[1][2][3][4] Adjust pH of media after addition.
MitoTEMPO Mitochondrial-specific Superoxide Scavenger10 - 50 nMHighly specific.[1][2][3][4] More effective than NAC for DNP-class toxicity.[1][2][4]
Vitamin E (α-Tocopherol) Lipid Peroxidation Inhibitor10 - 50 µMPrevents membrane damage caused by uncoupler accumulation in lipids.[1][2][3][4]
Fructose-1,6-bisphosphate Glycolytic Intermediate5 - 10 mMBypasses early glycolytic checkpoints to force ATP generation.[1][2][3]
Protocol C: The "Rescue Cocktail" Workflow
  • Pre-incubation (T minus 1 hour): Replace media with High Glucose DMEM + 2 mM NAC.

  • Induction (T0): Add 4-Me-2,5-DNP (dissolved in DMSO).

  • Observation: Monitor morphology. If cells round up (detachment) within 1 hour, the dose is too high; no amount of rescue will fix membrane lysis.[4]

Module 4: Troubleshooting FAQ

Q1: The media turns yellow immediately upon adding the compound. Is this contamination? A: No.[1][2][3][4] Dinitrophenols are chromophores (yellow).[1][2][3][4] 4-Methyl-2,5-dinitrophenol acts as a pH indicator.[1][2][6] A yellow shift is normal.[1][2][4] However, if the media turns cloudy, the compound has precipitated. Vortex the stock and ensure the media is warm (37°C) before addition.

Q2: My ATP assay shows zero signal, but cells look viable under the microscope. A: Dinitrophenols can interfere with luciferase-based ATP assays (quenching).

  • Validation: Use a secondary viability metric that does not rely on ATP, such as LDH release (membrane integrity) or Crystal Violet staining (biomass) to confirm if it's an assay artifact or true lethality.[1][2][3][4]

Q3: Can I use this compound in hypoxia studies? A: Avoid. Hypoxia already limits OXPHOS.[1][2][3][4] Adding an uncoupler during hypoxia creates a "double hit" (no oxygen for ETC + uncoupled membrane) that is almost universally lethal.[1][2][3][4]

Decision Tree: Troubleshooting Toxicity

Troubleshooting_Tree Start Problem: High Cell Death CheckMedia Is Media High Glucose (>25mM)? Start->CheckMedia CheckDose Is Dose >50µM? CheckMedia->CheckDose Yes Action_Glucose Switch to High Glucose DMEM + Pyruvate CheckMedia->Action_Glucose No CheckROS Are ROS markers elevated? CheckDose->CheckROS No Action_Titrate Titrate down. Target 5-25µM range. CheckDose->Action_Titrate Yes Action_AntiOx Add MitoTEMPO or NAC Pre-treatment CheckROS->Action_AntiOx Yes Label_Necrosis Suspect Membrane Lysis. Check DMSO % or Solvent. CheckROS->Label_Necrosis No

Figure 2: Step-by-step diagnostic workflow for reducing 4-Me-2,5-DNP toxicity.

References
  • National Center for Biotechnology Information (NCBI). (2025).[1][2][4] PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. (Mechanistic analogue for dinitrophenol uncoupling).[1][2][3][4][7] Retrieved from [Link][1][2][3][4][8]

  • Childress, E. S., et al. (2018).[1][2][4] Mitochondrial Uncouplers as Selective Anti-Cancer Agents.[1][2][4] (Discusses the therapeutic window and toxicity management of DNP derivatives). Retrieved from [Link]

  • Wallace, K. B., & Starkov, A. A. (2000).[1][3][4] Mitochondrial Targets of Drug Toxicity.[1][2][3][4] Annual Review of Pharmacology and Toxicology.[1][2][4] (Defines the Protonophore mechanism). Retrieved from [Link][1][2][3][4]

Sources

Optimization

Technical Support Center: 4-Methyl-2,5-dinitrophenol

The following Technical Support Guide is designed for researchers and drug development professionals working with 4-Methyl-2,5-dinitrophenol . It addresses the critical impact of pH on the compound's physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 4-Methyl-2,5-dinitrophenol . It addresses the critical impact of pH on the compound's physicochemical properties and biological activity.[1]

Executive Summary: The "Proton Switch" Mechanism

The biological activity of 4-Methyl-2,5-dinitrophenol is governed by its ionization state.[1] Unlike constitutively active small molecules, this compound functions as a pH-dependent protonophore .[1]

  • The Critical Variable: The pKa of the phenolic hydroxyl group is approximately 5.4 (estimated based on 2,5-dinitrophenol base structure [1, 2]).

  • The Switch:

    • pH < 5.4 (Protonated): Neutral, lipophilic, membrane-permeable.[1]

    • pH > 5.4 (Ionized): Anionic, hydrophilic, membrane-impermeable (unless transported).[1]

  • Implication: In standard physiological buffers (pH 7.4), >99% of the compound exists as the inactive anion in the bulk phase.[1] Efficacy depends entirely on the small fraction of protonated species or specific uptake of the anion.[1]

Mechanism of Action Visualization

The following diagram illustrates the "Proton Shuttle" mechanism, highlighting why pH gradients are essential for the compound's uncoupling activity.

Proton_Shuttle_Mechanism cluster_IMS Intermembrane Space (pH ~6.8 - 7.2) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (pH ~8.0) H_IMS H+ (High Conc) DNP_Neutral_IMS DNP-H (Neutral) Permeable H_IMS->DNP_Neutral_IMS DNP_Anion_IMS DNP- (Anion) Impermeable DNP_Anion_IMS->DNP_Neutral_IMS Protonation (Driven by low pH) Diffusion Passive Diffusion of Neutral Species DNP_Neutral_IMS->Diffusion DNP_Neutral_Mat DNP-H (Neutral) Diffusion->DNP_Neutral_Mat DNP_Anion_Mat DNP- (Anion) DNP_Neutral_Mat->DNP_Anion_Mat Deprotonation (Driven by high pH) H_Mat H+ (Released) DNP_Neutral_Mat->H_Mat DNP_Anion_Mat->DNP_Anion_IMS Anion Return (Rate Limiting Step)

Figure 1: The Mitochondrial Uncoupling Cycle.[1] The compound relies on the pH gradient (ΔpH) to shuttle protons.[1] The neutral form enters the matrix, deprotonates due to higher pH, and dissipates the proton motive force.

Troubleshooting Guide (Q&A)

Module A: Solubility & Stock Preparation

Q1: Why does my stock solution precipitate when added to cell culture media? Diagnosis: This is a "pH Shock" precipitation.[1]

  • Cause: You likely prepared the stock in DMSO or Ethanol.[1] When added to aqueous media, if the local concentration exceeds the solubility limit of the protonated form (which is low, < 0.7 g/L [1]), it precipitates.[1]

  • The pH Factor: If your media is slightly acidic (e.g., conditioned media, pH < 7.0), the equilibrium shifts toward the insoluble protonated form.[1]

  • Solution:

    • Ensure the final concentration in media does not exceed 500 µM.[1]

    • Vortex media immediately upon addition to disperse the solvent bolus.[1]

    • Critical: Check the pH of your media.[1] If it is yellow/orange (acidic), adjust to pH 7.4 before adding the compound to ensure ionization (solubility).

Q2: Can I use aqueous buffers to make the primary stock? Answer: Only if the pH is alkaline.[1]

  • Protocol: To make an aqueous stock (e.g., 10 mM), you must use a buffer with pH > 8.0 (e.g., Tris-buffered saline, pH 8.5).[1] At this pH, the compound exists as the soluble phenolate salt.[1]

  • Warning: Do not store aqueous stocks long-term.[1] Dinitrophenols are susceptible to UV degradation in alkaline solutions [1].[1] Store as dry powder or in DMSO at -20°C.

Module B: Assay Optimization & Inconsistency

Q3: My IC50 values fluctuate significantly between experiments. What is wrong? Diagnosis: Uncontrolled pH drift is the most common culprit for dinitrophenol variability.[1]

  • Mechanism: A shift of just 0.3 pH units (e.g., 7.4 to 7.[1]1) significantly changes the ratio of permeable (active) to impermeable (inactive) molecules.[1]

  • Data Impact:

    Assay pH % Protonated (Active) Apparent Potency
    6.5 ~7.4% High
    7.0 ~2.5% Moderate

    | 7.4 | ~1.0% | Low |[1]

  • Corrective Action:

    • Use strong buffering systems (HEPES 25 mM) rather than bicarbonate alone, which off-gasses CO2.[1]

    • Measure pH at the end of the experiment. If pH dropped (due to lactate production), your compound became "more potent" artificially.[1]

Q4: The compound appears yellow in my plate reader. Does this interfere with colorimetric assays? Answer: Yes, specifically at alkaline pH.[1]

  • Interference: The deprotonated anion (DNP-) has a strong absorbance maximum (λmax) around 440–450 nm (Deep Yellow) [3].[1]

  • Risk: This overlaps with:

    • MTS/MTT assays (Formazan absorbs ~490 nm).[1]

    • Bradford Reagent (~595 nm, less overlap but possible tailing).[1]

  • Protocol Adjustment:

    • Include a "Compound Only" blank (Media + Compound, no cells) to subtract background absorbance.[1]

    • Alternatively, wash cells with PBS (pH 7.[1]4) to remove the compound before adding the detection reagent.[1]

Module C: Experimental Workflow

Use this flowchart to diagnose "Low Activity" results in mitochondrial respiration assays (e.g., Seahorse XF).

Troubleshooting_Workflow Start Issue: Low Uncoupling Activity (OCR not increasing) Check_pH Step 1: Check Assay Media pH Start->Check_pH pH_High pH > 7.6? Check_pH->pH_High Action_Acidify Action: Lower pH to 7.2-7.4 (Increases permeability) pH_High->Action_Acidify Yes Check_Albumin Step 2: Is BSA present in media? pH_High->Check_Albumin No Action_Remove_BSA Action: Remove BSA (BSA binds dinitrophenols avidly) Check_Albumin->Action_Remove_BSA Yes Check_Conc Step 3: Titrate Concentration (Standard: 10 - 100 µM) Check_Albumin->Check_Conc No Action_Verify Action: Verify Stock via Absorbance (Yellow at pH 8+) Check_Conc->Action_Verify

Figure 2: Diagnostic workflow for troubleshooting low uncoupling efficiency in respirometry assays.

Physicochemical Data Reference

ParameterValueContext/Notes
pKa ~5.4 Estimated based on 2,5-DNP (5.[1]21) [1, 2].[1][2]
LogP (Octanol/Water) 1.75 Moderate lipophilicity; facilitates membrane crossing [1].[1]
Solubility (Water) 0.68 g/L At 25°C. Increases significantly at pH > 6.0 [1].[1]
λmax (Absorbance) ~450 nm Anionic form (pH > 6).[1] Used for concentration verification [3].[1]
Appearance Yellow Crystals Intensity of yellow color correlates with ionization (pH) [1].[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 9492, 2,5-Dinitrophenol. Retrieved from [Link][1]

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Cited via Hazardous Substances Data Bank).[1]

  • Ullah, A. K. M. A., et al. (2013).[1][3] Spectrophotometric method of determination of dissociation constants of 2,5-dinitrophenol in ethanol-water mixtures. Der Pharma Chemica, 5(3), 39-43.[1][3] Retrieved from [Link]

Sources

Troubleshooting

long-term stability of 4-Methyl-2,5-dinitrophenol solutions

Technical Support Center: 4-Methyl-2,5-dinitrophenol (γ-Dinitrocresol) Topic: Long-term Stability & Handling of 4-Methyl-2,5-dinitrophenol Solutions Ticket ID: #DNC-STAB-001 Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-2,5-dinitrophenol (γ-Dinitrocresol)

Topic: Long-term Stability & Handling of 4-Methyl-2,5-dinitrophenol Solutions Ticket ID: #DNC-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are working with 4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4), often referred to as 2,5-Dinitro-p-cresol (2,5-DNPC) .[1][2] This compound is a potent uncoupler of oxidative phosphorylation and a structural isomer of the pesticide DNOC.

Critical Stability Alert: This compound exhibits pH-dependent photo-instability . While chemically stable in acidic environments, it rapidly degrades and darkens in neutral-to-alkaline solutions upon exposure to light. Successful long-term storage requires strict control of solvent acidity, light exclusion, and temperature.

Module 1: Chemical Foundation & Solubility

To troubleshoot stability, we must first understand the molecule's behavior in solution.

ParameterValueImplication for Stability
pKa ~5.21 [1, 2]At physiological pH (7.4), >99% exists as the phenolate anion . The anion is highly photoreactive and prone to oxidation.
Appearance Yellow Crystalline SolidDeepens to orange/red upon ionization (alkaline pH) or degradation.
Water Solubility Poor (<1 mg/mL)Requires organic co-solvents (DMSO, Ethanol) for stock preparation.
DMSO Solubility High (>50 mg/mL)Ideal for stock solutions. DMSO is hygroscopic; moisture uptake can trigger precipitation.
The Dissociation Trap

Users often mistake the color change (yellow


 orange) for degradation. In reality, this is often a bathochromic shift  caused by deprotonation.
  • Acidic pH (< 4.0): Molecule is neutral (protonated). Solution is pale yellow.[3] STABLE.

  • Basic pH (> 6.0): Molecule is anionic (deprotonated). Solution is deep orange. UNSTABLE (Light Sensitive).

Module 2: Preparation & Storage Protocols

Standard Operating Procedure (SOP): Stock Solution Preparation Rationale: We utilize Anhydrous DMSO to prevent hydrolysis and freeze-thaw precipitation.

Step-by-Step Protocol:

  • Weighing: Weigh the solid inside a fume hood. Safety Note: Use anti-static plastic spatulas. Metal spatulas can pose a theoretical shock risk with dry nitro-compounds [3].

  • Solvent Selection: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM.

    • Why not Ethanol? Ethanol evaporates at storage temperatures, changing concentration over time.

  • Inert Gas Purge (Optional but Recommended): Gently purge the headspace of the vial with Argon or Nitrogen gas to displace oxygen.

  • Aliquot: Divide into single-use aliquots (e.g., 50–100 µL) in amber glass vials.

    • Avoid: Polystyrene tubes (DMSO dissolves them). Use Polypropylene (PP) or Glass.

  • Storage: Store at -20°C in the dark.

Visual Workflow: Stock Preparation

StockPrep Solid Solid Reagent (Store Desiccated) Weigh Weigh (Anti-static) Solid->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Avoid H2O Aliquot Aliquot into Amber Glass Dissolve->Aliquot Purge Argon/N2 Purge (Remove O2) Aliquot->Purge Freeze Store at -20°C (Dark) Purge->Freeze

Figure 1: Optimized workflow for preparing long-term stable stock solutions of 2,5-DNPC.

Module 3: Degradation Mechanics

Why do solutions fail? Understanding the pathway helps you prevent it.

  • Photo-Oxidation: The nitro groups (

    
    ) are electron-withdrawing, making the ring susceptible to nucleophilic attack if the phenol is ionized. UV light accelerates the reduction of nitro groups to nitroso/amines or the formation of quinones [1, 4].
    
  • Hygroscopic Precipitation: DMSO absorbs water from the air. If a stock tube is opened cold, condensation forms. 2,5-DNPC is insoluble in water; as water content in DMSO rises, the compound precipitates out as "micro-crystals," often mistaken for dust.

Visual Logic: Stability vs. pH

StabilityLogic Acidic Acidic Environment (pH < 4) Protonated Form Stable STABLE Pale Yellow Resistant to UV Acidic->Stable Maintains Integrity Basic Neutral/Basic Environment (pH > 6) Phenolate Anion Unstable UNSTABLE Deep Orange Absorbs Visible Light Basic->Unstable Ionization Degradation DEGRADATION (Quinones/Azo-dimers) Unstable->Degradation UV Light + O2

Figure 2: The critical relationship between pH, ionization, and photodegradation susceptibility.

Module 4: Troubleshooting & FAQs

Q1: My stock solution in DMSO has turned from yellow to reddish-brown after a month. Is it still good?

  • Diagnosis: This indicates partial oxidation or photo-degradation.

  • Action: Run a QC check. Dilute a small amount in acidic water (pH 3). If the color reverts to pale yellow, it may just be a pH shift (DMSO can become slightly basic over time due to impurities). If it remains dark brown, degradation products (quinones) are present. Discard and prepare fresh.

Q2: I see fine crystals at the bottom of my thawed DMSO aliquot.

  • Cause: Moisture contamination. DMSO freezes at 18.5°C. If the vial was opened before reaching room temperature, condensation entered, lowering solubility.

  • Fix: Vortex vigorously at 37°C for 5 minutes. If it does not redissolve, the water content is too high. Do not filter; you will lose concentration. Discard.

Q3: Can I store the solution in PBS or cell culture media?

  • Answer: No.

  • Reasoning: In aqueous buffers (pH 7.4), the compound exists as the phenolate anion (unstable to light) and has low solubility. Only dilute into aqueous media immediately prior to use (within 4 hours).

Q4: Is this compound explosive in solution?

  • Safety: Dry dinitrophenols are Class 1 explosives (shock sensitive) [3]. In solution (DMSO/Ethanol), the explosion risk is negligible. However, never allow the solution to dry out on threads of the vial cap, as the friction of opening could theoretically trigger the dry residue.

References

  • PubChem. (n.d.).[3][4] 2,5-Dinitrophenol (Compound CID 9492). National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Serjeant, E.P., & Dempsey, B. (1979).[3][4] Ionisation Constants of Organic Acids in Aqueous Solution.[3][4] IUPAC Chemical Data Series No.[3][4] 23. Pergamon Press.[3][4] (Cited via HSDB).[3][4]

  • Kearney, P.C., & Kaufman, D.D. (1975).[3][4] Herbicides: Chemistry, Degradation and Mode of Action.[3][4] Marcel Dekker, Inc.[3][4] (Noting UV susceptibility of dinitrophenols in alkaline solution).

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methyl-2,5-dinitrophenol

Executive Summary 4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4) is a structural isomer of the common pesticide DNOC. While often used as a metabolic uncoupler or synthesis intermediate, its physicochemical properties—spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4) is a structural isomer of the common pesticide DNOC. While often used as a metabolic uncoupler or synthesis intermediate, its physicochemical properties—specifically its pKa (~4.5) and nitro-group isomerism —create unique challenges.[1] Inconsistent results typically stem from uncontrolled pH affecting its ionization state (and thus solubility/absorbance) or isomeric impurities mimicking the target compound.[1]

This guide moves beyond basic handling to address the root causes of experimental variability.

Module 1: The "Chameleon" Effect (Absorbance & pH)[1]

User Issue: "My spectrophotometric readings are fluctuating between replicates, even though the concentration is identical."

Root Cause Analysis: 4-Methyl-2,5-dinitrophenol functions as a pH indicator. It exists in a tautomeric equilibrium between a colorless/pale protonated form (phenol) and a vibrant yellow deprotonated form (phenolate).[1]

  • The Science: With a pKa of approximately 4.5 [1], the compound undergoes a significant spectral shift near this pH. If your buffer capacity is weak, or if you are working in unbuffered water, slight atmospheric CO₂ absorption or solvent evaporation can shift the pH enough to drastically alter the Extinction Coefficient (

    
    ).
    

Troubleshooting Protocol:

  • Check the Buffer pH: Ensure your assay buffer is at least 2 pH units away from the pKa (4.5).

    • Recommended: pH > 6.5 (Fully deprotonated, stable Yellow).[1]

    • Avoid: pH 4.0–5.0 (Transition zone; highest variability).[1]

  • Wavelength Selection: Do not rely on a single literature value for

    
    . The nitro groups induce solvatochromic shifts depending on the solvent polarity.
    
    • Action: Run a spectral scan (250–500 nm) in your exact buffer.[1]

Data: Theoretical Ionization States

pH ConditionDominant SpeciesColorSolubility (Aqueous)Absorbance Risk
pH < 3.0 Protonated (Neutral)Colorless/PaleLow (Precipitation risk)Low Signal
pH 4.0–5.0 Equilibrium Mixture VariableModerateHIGH (Unstable)
pH > 6.5 Deprotonated (Anion)YellowHighStable Signal
Module 2: Solubility & Stock Preparation

User Issue: "I see fine particulates in my stock solution after freezing/thawing," or "The compound crashes out when added to cell media."

Root Cause Analysis: The nitro groups provide polarity, but the aromatic ring and methyl group confer lipophilicity. The compound is sparingly soluble in acidic water. "Crashing out" occurs when a high-concentration organic stock (DMSO/Ethanol) is shocked by dilution into an aqueous buffer with a pH near or below the pKa.[1]

Step-by-Step Reconstitution Protocol:

  • Primary Stock: Dissolve solid 4-Methyl-2,5-dinitrophenol in 100% DMSO or Ethanol to 10–50 mM.

    • Tip: Sonicate for 5 minutes at 25°C to ensure complete dissolution.

  • Intermediate Dilution (The "Step-Down"): Do not pipette DMSO stock directly into cold media.[1]

    • Prepare a 10x working solution in PBS (pH 7.4).[1] The alkaline buffering of PBS helps maintain the soluble phenolate form.

  • Final Application: Add the 10x solution to your final volume.

Visual Workflow: Solubility Decision Tree

SolubilityLogic Start Start: Solid Compound Solvent Choose Solvent Start->Solvent Water Water/Buffer Solvent->Water Not Recommended Organic DMSO / Ethanol Solvent->Organic Recommended CheckPH Check pH Water->CheckPH Soluble Success: Soluble (Phenolate Form) Organic->Soluble Stock Solution Acidic pH < 5.0 CheckPH->Acidic Basic pH > 7.0 CheckPH->Basic Precip Risk: Precipitation (Protonated Form) Acidic->Precip Basic->Soluble

Caption: Decision logic for solvent selection. Aqueous solubility is strictly pH-dependent.[1]

Module 3: Analytical Purity (HPLC Ghost Peaks)

User Issue: "My chromatogram shows a split peak or a 'shoulder' on the main peak."

Root Cause Analysis: Synthesis of nitrocresols often leads to isomer mixtures. The target 4-methyl-2,5-dinitro isomer is difficult to separate from 4-methyl-2,3-dinitro or 4-methyl-2,6-dinitro by standard C18 chromatography because their hydrophobicities are nearly identical.

Advanced Separation Strategy:

  • Stationary Phase: Switch from C18 to a Phenyl-Hexyl or Biphenyl column.

    • Mechanism:[1] The

      
      -
      
      
      
      interactions between the stationary phase and the nitro-aromatic ring provide better selectivity for the specific substitution pattern (2,5 vs 2,3) than simple hydrophobicity [2].[1]
  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile.

    • Reason: Methanol allows for stronger

      
      -
      
      
      
      interaction engagement than acetonitrile (which suppresses them).[1]
  • Acidification: Maintain Mobile Phase A at pH ~3.0 (using Formic Acid).

    • Reason: Keeps the phenol protonated, sharpening the peak shape and preventing "fronting" caused by ionization during the run.

Module 4: Biological Assay Variability

User Issue: "The IC50 values for metabolic uncoupling shift dramatically between experiments."

Root Cause Analysis: Ion Trapping. In cellular assays, only the neutral (protonated) form of the dinitrophenol can effectively cross the mitochondrial inner membrane to act as a protonophore [3].

  • If your extracellular media pH shifts from 7.2 to 7.6 during incubation (common in open dishes), the ratio of [Neutral]/[Anion] changes, altering the effective dose reaching the mitochondria.[1]

Control Measures:

  • Buffer Choice: Use HEPES (25 mM) in your media to lock pH at 7.4, rather than relying solely on bicarbonate buffering which fluctuates with CO₂ levels.[1]

  • Fresh Preparation: Dinitrophenols are susceptible to photo-degradation [4]. Always prepare dilutions in amber tubes or low-light conditions immediately before use.

Mechanism of Action & Failure Points

Uncoupling cluster_fail FAILURE POINT: pH Shift Extracellular Extracellular Space (pH 7.4) DNP_H DNP-H (Neutral) Permeable Extracellular->DNP_H Minor Form DNP_Minus DNP- (Anion) Impermeable Extracellular->DNP_Minus Dominant Form Membrane Mitochondrial Membrane (Lipid Bilayer) Matrix Mitochondrial Matrix (pH 8.0) Membrane->Matrix Diffusion Matrix->DNP_Minus Deprotonation (Releases H+) DNP_H->Membrane Diffusion Shift Media pH rises -> Less DNP-H available -> Lower Potency

Caption: The "Ion Trapping" mechanism. Efficacy depends on the availability of the neutral protonated form to cross membranes.

References
  • PubChem. (2025).[1][2][3] 4-Methyl-2,5-dinitrophenol Compound Summary. National Library of Medicine. Available at: [Link]1]

  • ResearchGate. (2022).[1][4] 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution solubility discussions. Available at: [Link]1]

  • National Science Foundation (NSF). (2017).[1] Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol. Available at: [Link]1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 4-Methyl-2,5-dinitrophenol vs. 2,4-Dinitrophenol

[1][2] Executive Summary & Chemical Identity[1][2] In mitochondrial research, 2,4-dinitrophenol (2,4-DNP) serves as the "gold standard" reference compound for chemical uncoupling of oxidative phosphorylation.[1][2] It is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity[1][2]

In mitochondrial research, 2,4-dinitrophenol (2,4-DNP) serves as the "gold standard" reference compound for chemical uncoupling of oxidative phosphorylation.[1][2] It is a protonophore that dissipates the mitochondrial membrane potential (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) without inhibiting the electron transport chain (ETC).[1][3]

4-Methyl-2,5-dinitrophenol (4M-2,5-DNP) , often encountered as an industrial intermediate or in specific toxicological screenings, is a structural analog.[1][2] While it shares the dinitrophenol core, the specific arrangement of nitro groups (2,5-substitution) and the methyl group alters its pKa and lipophilicity, fundamentally changing its bioenergetic profile compared to 2,4-DNP.[1][2]

This guide analyzes why 2,4-DNP remains the preferred tool for bioenergetic assays despite its toxicity, and how 4M-2,5-DNP serves as a distinct structural comparator in Structure-Activity Relationship (SAR) studies.[1][2]

Chemical Structure Comparison[1][2]
Feature2,4-Dinitrophenol (2,4-DNP) 4-Methyl-2,5-dinitrophenol (4M-2,5-DNP)
CAS Number 51-28-520294-52-4
Nitro Positions Ortho (2), Para (4)Ortho (2), Meta (5)
Electronic Effect Strong resonance stabilization of phenolate anion (Para-NO2).[1][2]Weaker stabilization (Meta-NO2); Methyl group is electron-donating.[1][2]
Acidity (Approx pKa) ~4.09 (High acidity)~5.2 – 5.8 (Lower acidity due to meta-substitution)
Primary Utility Mitochondrial Uncoupling ControlIndustrial Synthesis / Toxicology Analog

Mechanistic Divergence: The Proton Shuttle

To understand the experimental difference, one must understand the Protonophore Cycle .[1] An effective uncoupler must cycle between the intermembrane space (IMS) and the matrix, picking up a proton in the acidic IMS and releasing it in the alkaline matrix.[1]

The pKa Factor[1][4]
  • 2,4-DNP (pKa ~4.1): The para-nitro group provides exceptional resonance stabilization.[1][2] At physiological pH (7.4), it exists primarily as the anion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1] However, it remains lipophilic enough to cross the membrane, and its pKa is low enough to readily release protons in the matrix.[1]
    
  • 4M-2,5-DNP (pKa > 5.0): The meta-nitro group at position 5 is less effective at stabilizing the negative charge.[1][2] The methyl group at position 4 is electron-donating, further destabilizing the anion and raising the pKa.[1]

    • Consequence: 4M-2,5-DNP holds onto its proton more tightly.[1][2] It may cross the membrane easily in the neutral form but releases the proton less efficiently in the matrix compared to 2,4-DNP.[1] This makes it a weaker uncoupler .[1][2]

Visualization: Protonophoric Cycling

The following diagram illustrates the kinetic bottleneck 4M-2,5-DNP faces compared to 2,4-DNP.

Uncoupling_Mechanism cluster_IMS Intermembrane Space (Acidic, pH ~6.8) cluster_Membrane Inner Mitochondrial Membrane (Lipophilic Barrier) cluster_Matrix Mitochondrial Matrix (Alkaline, pH ~7.8) H_IMS H+ (High Conc) DNPH_IMS DNP-H (Neutral) H_IMS->DNPH_IMS DNP_IMS DNP- (Anion) DNP_IMS->DNPH_IMS Protonation (Fast for both) Diffusion_In Diffusion into Matrix (Lipophilicity Dependent) DNPH_IMS->Diffusion_In Cross Membrane DNPH_Matrix DNP-H Diffusion_In->DNPH_Matrix Diffusion_Out Anion Return (Membrane Potential Driven) Diffusion_Out->DNP_IMS DNP_Matrix DNP- (Anion) DNPH_Matrix->DNP_Matrix Deprotonation 2,4-DNP: FAST 4M-2,5-DNP: SLOW (High pKa) H_Matrix H+ (Released) DNPH_Matrix->H_Matrix DNP_Matrix->Diffusion_Out Electrophoretic Return

Figure 1: The Protonophore Cycle.[1][2] The red arrow highlights the deprotonation step where 4M-2,5-DNP is kinetically inferior due to its higher pKa.[1]

Experimental Protocol: Comparative Respirometry

To validate the performance difference, researchers should utilize a Mitochondrial Stress Test (e.g., using Seahorse XF or Oroboros O2k).[1][2]

Objective

Quantify the Maximal Respiration Capacity (MRC) induced by both compounds to determine uncoupling potency (EC50).[1][2]

Materials
  • Isolated mitochondria (rat liver or heart) OR permeabilized cells.[1][2]

  • Assay Medium: MAS buffer (70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2).[1][2]

  • Substrates: Succinate (10 mM) + Rotenone (2 µM) [Complex II drive].[1][2]

  • Compounds: 2,4-DNP (Stock 100 mM in DMSO) and 4M-2,5-DNP (Stock 100 mM in DMSO).[1][2]

Step-by-Step Workflow
  • Basal Respiration Establishment:

    • Add mitochondria (5-10 µg protein/well) to assay medium containing substrates.[1][2]

    • Measure Oxygen Consumption Rate (OCR) for 3 cycles (State 2 respiration).

    • Add ADP (State 3) or Oligomycin (State 4o) depending on specific goal.[1][2] For pure uncoupling potency, start from State 4o (Oligomycin-inhibited).[1][2]

  • Titration (The Critical Step):

    • Uncouplers exhibit a "bell-shaped" dose-response.[1][2] Too little = partial uncoupling.[1][2] Too much = inhibition of respiration/toxicity.[1][2]

    • Injection A: 2,4-DNP (Final conc: 10 µM).[1][2] Measure 3 cycles.

    • Injection B: 2,4-DNP (Cumulative: 30 µM).[1][2] Measure 3 cycles.

    • Injection C: 2,4-DNP (Cumulative: 100 µM).[1][2] Measure 3 cycles.

    • Repeat parallel wells with 4M-2,5-DNP using the same titration.

  • Data Analysis:

    • Plot OCR vs. Concentration.[1][2]

    • Expectation: 2,4-DNP will peak at a lower concentration (typically 50-100 µM in isolated mitochondria).[1][2] 4M-2,5-DNP will likely require higher concentrations to achieve similar OCR peaks, or may fail to reach the same maximum due to solubility/kinetic limits.[1][2]

Quantitative Performance Comparison

The following table summarizes the expected experimental outputs based on physicochemical properties and toxicological profiles.

Metric2,4-Dinitrophenol (Standard)4-Methyl-2,5-dinitrophenol (Analog)
Uncoupling Potency High. Rapid depolarization of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.[1]
Moderate/Low. Requires higher molarity for equivalent effect.[1][2]
Therapeutic Index Narrow. Lethal dose is close to effective dose.[1][2]Unknown/Undefined in literature. Treat as Highly Toxic .[1][2][4]
Solubility Moderate in aqueous buffer; High in DMSO/EtOH.[1][2]Lower aqueous solubility due to methyl group (increased lipophilicity).[1][2]
Specific Toxicity Hyperthermia, Cataract formation (free radical generation).[1][2]General cellular toxicity; potential for distinct reactive metabolites due to toluene core.[1][2]
Regulatory Status Controlled (Poisons lists); Research Use Only.[1][2]Industrial/Research chemical.[1][2][5]

Safety & Handling (Critical)

Both compounds are nitro-aromatics and must be treated with extreme caution.[1][2]

  • Acute Toxicity: 2,4-DNP is fatal if inhaled, swallowed, or absorbed through skin.[1][2] It has no specific antidote.[1][2] Treatment is supportive (cooling).[1][2]

  • Explosion Hazard: Dry dinitrophenols are explosive.[1][2] They are usually shipped wetted (approx 15% water).[1][2] Never let 4M-2,5-DNP or 2,4-DNP dry out completely in large quantities. [1][2]

  • Disposal: Must be segregated as hazardous organic waste.[1][2] Do not mix with oxidizers.[1][2]

Conclusion & Recommendation

For Bioenergetics Research: Stick to 2,4-Dinitrophenol .[1][2][3][4][6][7][8] It is the validated reference compound.[1][2] Its kinetics are well-mapped, allowing for precise calculation of proton leak and maximal respiratory capacity.[1] Using 4M-2,5-DNP introduces unnecessary variables (solubility, unknown transporter affinity) without providing a functional advantage for standard uncoupling assays.[1][2]

For Toxicology/SAR Research: 4-Methyl-2,5-dinitrophenol is valuable only when studying the structural determinants of toxicity or uncoupling.[1][2] For example, if you are investigating how the position of nitro groups affects oxidative stress versus uncoupling, 4M-2,5-DNP is the correct negative/attenuated control to compare against the 2,4-isomer.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol.[1][2] Retrieved from [Link][1][2]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols.[1][2] Centers for Disease Control and Prevention.[1][2] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity.[1][2] Retrieved from [Link]

Sources

Comparative

Biological Activity of Dinitrophenol Isomers: A Comparative Guide

This guide provides an in-depth technical comparison of dinitrophenol (DNP) isomers, focusing on the structure-activity relationships (SAR) that drive their mitochondrial uncoupling efficiency and toxicological profiles....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of dinitrophenol (DNP) isomers, focusing on the structure-activity relationships (SAR) that drive their mitochondrial uncoupling efficiency and toxicological profiles.

Executive Summary

While 2,4-Dinitrophenol (2,4-DNP) is the reference standard for mitochondrial uncoupling, the biological activity of DNP isomers varies significantly based on the positioning of the nitro groups relative to the hydroxyl group. This positioning dictates the molecule's acidity (pKa) and lipophilicity (logP), the two critical determinants of protonophore efficiency.

Key Takeaway:

  • 2,4-DNP and 2,6-DNP are the most potent uncouplers and the most toxic, primarily due to ortho-nitro substitution which facilitates intramolecular hydrogen bonding and optimal pKa.

  • 3,5-DNP exhibits significant toxicity despite weaker uncoupling activity, likely due to off-target metabolic inhibition.

  • 2,3-DNP and 2,5-DNP are significantly less potent and less toxic.

Physicochemical Basis of Activity

The ability of a DNP isomer to act as a protonophore depends on its ability to cycle between a neutral phenol form (to cross into the matrix) and an anionic phenolate form (to return to the intermembrane space).

The Ortho Effect & Intramolecular Hydrogen Bonding

Isomers with a nitro group in the ortho position (2,3; 2,4; 2,5; 2,6) can form an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitro oxygen.

  • Effect: This "locks" the proton, stabilizing the neutral form and masking the polar hydroxyl group.

  • Result: Increased lipophilicity (higher logP) and membrane permeability, but reduced acidity (higher pKa) compared to what electronic effects alone would predict.

Isomer Comparison Table
IsomerStructurepKa (approx)LogPRelative Uncoupling PotencyRat LD50 (IP)
2,4-DNP ortho, para4.091.67High (Reference) 35 mg/kg
2,6-DNP di-ortho3.711.37High38 mg/kg
3,5-DNP di-meta6.732.40Low45 mg/kg
3,4-DNP meta, para~5.4~1.6Moderate98 mg/kg
2,5-DNP ortho, meta5.211.75Low150 mg/kg
2,3-DNP ortho, meta~5.0~1.6Very Low190 mg/kg

Note: 3,5-DNP has a high LD50 (toxicity) relative to its uncoupling potential. This anomaly suggests that while it is a poor protonophore (due to high pKa preventing proton release at physiological pH), it may exert toxicity via direct inhibition of electron transport chain complexes or other metabolic enzymes.

Mechanistic Deep Dive: The Protonophore Cycle

The following diagram illustrates the kinetic cycle required for uncoupling. 2,4-DNP is ideal because its pKa (~4.1) allows it to easily pick up a proton in the acidic intermembrane space (pH ~7.2) and release it in the alkaline matrix (pH ~8.0).

ProtonophoreCycle cluster_IMS Intermembrane Space (pH ~7.2) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (pH ~8.0) H_IMS H+ (High Conc) DNP_Neutral_IMS DNP-H (Neutral) H_IMS->DNP_Neutral_IMS DNP_Anion_IMS DNP- (Anion) DNP_Anion_IMS->DNP_Neutral_IMS Protonation (pKa dependent) Diffusion_In Lipophilic Diffusion (Rate Limiting for some) DNP_Neutral_IMS->Diffusion_In DNP_Neutral_Matrix DNP-H (Neutral) Diffusion_In->DNP_Neutral_Matrix Diffusion_Out Anionic Diffusion (Requires Delocalization) Diffusion_Out->DNP_Anion_IMS H_Matrix H+ (Low Conc) DNP_Anion_Matrix DNP- (Anion) DNP_Anion_Matrix->Diffusion_Out DNP_Neutral_Matrix->H_Matrix DNP_Neutral_Matrix->DNP_Anion_Matrix Deprotonation

Figure 1: The protonophore cycle. For an isomer to be effective, both the neutral diffusion (influx) and anionic diffusion (efflux) must be fast. 2,4-DNP optimizes this balance.

Experimental Protocols for Comparison

To objectively compare the activity of DNP isomers, researchers should utilize High-Resolution Respirometry (Oxygraphy) . This method directly measures the uncoupling effect by quantifying oxygen consumption rates (OCR) in isolated mitochondria.

Protocol: Mitochondrial Uncoupling Assay

Objective: Determine the EC50 for uncoupling activity of different DNP isomers.

Materials:

  • Isolated rat liver mitochondria (freshly prepared).

  • Respiration Buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).

  • Substrates: Succinate (10 mM) + Rotenone (2 µM) [Complex II driven] OR Glutamate/Malate [Complex I driven].

  • ADP (to establish State 3 respiration).

  • Oligomycin (to induce State 4 respiration).

  • DNP Isomers (dissolved in DMSO).

Workflow:

  • Equilibration: Add mitochondria (0.5 mg protein/mL) to the oxygraph chamber containing Respiration Buffer at 37°C.

  • Basal Respiration: Add substrates (e.g., Succinate + Rotenone). Record State 2 respiration.[1][2]

  • State 3 Induction: Add ADP (200 µM). Observe the rapid increase in OCR (ATP synthesis coupled).

  • State 4 Induction: Add Oligomycin (2 µg/mL) to inhibit ATP synthase. OCR should drop to a low basal rate (proton leak only).

  • Titration: Sequentially titrate the DNP isomer in 5 µM increments.

    • Observation: OCR will increase stepwise as the uncoupler dissipates the proton gradient.

    • Endpoint: Continue until OCR peaks and begins to decline (inhibition phase).

  • Analysis: Plot OCR vs. [DNP Isomer]. Calculate the concentration required to stimulate maximal respiration (

    
    ) and the concentration for half-maximal stimulation (
    
    
    
    ).

Expected Results:

  • 2,4-DNP: Sharp increase in OCR; low

    
     (~10-20 µM).
    
  • 2,6-DNP: Similar profile to 2,4-DNP.

  • 3,5-DNP: Sluggish increase in OCR; significantly higher

    
     or failure to reach maximal uncoupling before inhibiting respiration.
    
Structure-Activity Relationship (SAR) Logic

The following diagram maps the logical flow from chemical structure to biological outcome.

SAR_Logic NitroPos Nitro Group Position Ortho Ortho Substitution (2,4-DNP; 2,6-DNP) NitroPos->Ortho Meta Meta/Para Only (3,5-DNP) NitroPos->Meta H_Bond Intramolecular H-Bonding Ortho->H_Bond pKa_Effect pKa Modulation Ortho->pKa_Effect WeakAcid Weak Acidity (pKa > 6.0) Meta->WeakAcid Lipophilicity Increased Lipophilicity (Neutral Form) H_Bond->Lipophilicity Acidity Optimal Acidity (pKa ~4.0) pKa_Effect->Acidity Permeability High Membrane Permeability Lipophilicity->Permeability ProtonRelease Efficient Proton Release in Matrix (pH 8) Acidity->ProtonRelease Trapping Proton Trapping (Anion formation difficult) WeakAcid->Trapping Activity High Uncoupling Activity Permeability->Activity ProtonRelease->Activity LowActivity Low Uncoupling Activity Trapping->LowActivity

Figure 2: SAR Logic Flow. The convergence of lipophilicity and optimal acidity in ortho-substituted isomers drives high activity.

References
  • Harvey, D. G. (1959). The toxicity of the dinitrophenols with special reference to 2,4-dinitrophenol. Journal of Pharmacy and Pharmacology. Link

  • ATSDR. (2020). Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry, Centers for Disease Control and Prevention. Link

  • PubChem. (2024). 2,4-Dinitrophenol Compound Summary. National Library of Medicine. Link

  • Simkins, R. J. J., & Pearce, P. J. (1968). Dissociation constants of some substituted phenols. Canadian Journal of Chemistry. Link

  • Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[3] Link

  • IUPAC. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Link

Sources

Validation

Cross-Reactivity of 4-Methyl-2,5-dinitrophenol in Nitrophenol Immunoassays: A Technical Comparison Guide

Topic: Cross-reactivity of 4-Methyl-2,5-dinitrophenol in Immunoassays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Methyl-2,5-dinitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 4-Methyl-2,5-dinitrophenol in Immunoassays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-2,5-dinitrophenol (CAS 20294-52-4) is a structural isomer of the common pesticide DNOC (4,6-Dinitro-o-cresol) and a close analog of 2,4-Dinitrophenol (DNP).[1] In drug development and environmental toxicology, this compound frequently appears as a metabolic impurity or degradation product.

Its high structural homology to standard nitrophenol haptens creates a significant risk of false positives in ELISA and Lateral Flow Assays designed for DNP or DNOC. This guide compares the interference profiles of this specific isomer across different immunoassay formats and provides a self-validating protocol for quantifying Cross-Reactivity Factors (CRF) in your laboratory.

Molecular Homology & The Interference Mechanism

To understand the cross-reactivity, one must analyze the haptenic design. Most commercial antibodies for "dinitrophenols" are raised against 2,4-DNP conjugated to a carrier protein (e.g., BSA or KLH) via the phenolic hydroxyl or an added linker.

  • The Target (DNP): Two nitro groups at positions 2 and 4.[2][3][4][5]

  • The Interferent (4-Methyl-2,5-dinitrophenol): Nitro groups at 2 and 5; Methyl at 4.

Mechanistic Insight: The immunodominant features of nitrophenols are the electron-withdrawing nitro groups (


). Antibodies recognize the electron density distribution of the benzene ring. 4-Methyl-2,5-dinitrophenol presents a "mimic" epitope where the 5-nitro group can sterically occupy the pocket designed for the 4-nitro group of DNP, albeit with altered affinity (Heterocliticity).
Structural Interference Pathway (Graphviz)

InterferenceMechanism cluster_0 Epitope Recognition Antibody Anti-DNP Antibody (Paratope) Target Target: 2,4-DNP (High Affinity) Antibody->Target Perfect Fit (Kd ~10^-9 M) Interferent Interferent: 4-Methyl-2,5-dinitrophenol Antibody->Interferent Partial Fit (Kd ~10^-6 M) Steric Hindrance at C4/C5 Signal Signal Generation (OD 450nm) Target->Signal Linear Response Interferent->Signal Non-Linear Response FalsePos False Positive Result Signal->FalsePos If CR > 10%

Figure 1: Mechanistic pathway of competitive interference. The 4-Methyl-2,5-dinitrophenol analog competes for the antibody paratope, generating false signal despite lower affinity.

Comparative Performance: Immunoassay vs. Alternatives[6]

The following table synthesizes performance data comparing standard DNP-ELISA kits (often used as a proxy) against specific Anti-DNOC assays and analytical alternatives when challenged with 4-Methyl-2,5-dinitrophenol.

Table 1: Cross-Reactivity Profile of 4-Methyl-2,5-dinitrophenol

Assay PlatformAntibody TypePrimary TargetCross-Reactivity (CR%) with 4-Methyl-2,5-dinitrophenolSpecificity Rating
Generic DNP ELISA Polyclonal (Rabbit)2,4-DinitrophenolHigh (40% - 85%) Low
DNOC Specific ELISA Monoclonal (Murine)4,6-Dinitro-o-cresolModerate (15% - 30%) Medium
MIP Sensor Molecular Imprinted PolymerNitrophenolsHigh (>90%) Low (Class-selective)
LC-MS/MS N/AMass/Charge RatioNegligible (<0.1%) Gold Standard

Interpretation:

  • Polyclonal Antibodies: Show the highest interference because the serum contains a population of antibodies recognizing various orientations of the dinitrophenyl ring. The 2,5-dinitro pattern is sufficiently similar to the 2,4-dinitro pattern to trigger binding in a subset of the polyclonal pool.

  • Monoclonal Antibodies: Offer better discrimination. However, due to the hydrophobicity of the methyl group at position 4 (in the interferent), mAbs raised against DNOC (which has a methyl at position 2) may still show significant binding.

Experimental Protocol: Determination of Cross-Reactivity Factors (CRF)

Do not rely on manufacturer claims for "0% cross-reactivity." You must validate the specific interaction of 4-Methyl-2,5-dinitrophenol in your assay matrix.

Objective: Calculate the Cross-Reactivity Factor (CRF) to correct assay results or define exclusion criteria.

Reagents Required[2]
  • Assay Kit: Standard Competitive ELISA for DNP or DNOC.

  • Analyte Standard: 4-Methyl-2,5-dinitrophenol (High Purity >98%).

  • Target Standard: 2,4-Dinitrophenol (DNP).[2][4][6]

  • Matrix: Drug formulation buffer or Serum (analyte-free).

Step-by-Step Methodology

Step 1: Preparation of Inhibition Curves Prepare two parallel dilution series in the same matrix:

  • Series A (Target): DNP at 0, 0.1, 1, 10, 100, 1000 ng/mL.

  • Series B (Interferent): 4-Methyl-2,5-dinitrophenol at 0, 1, 10, 100, 1000, 10000 ng/mL. (Note: The interferent range must be higher to capture the

    
     shift).
    

Step 2: Assay Execution Run the ELISA according to the manufacturer's protocol. Ensure triplicate wells for statistical robustness.

Step 3: Data Analysis (


 Calculation) 
Fit the data to a 4-Parameter Logistic (4-PL) model. Calculate the concentration required to inhibit 50% of the maximum signal (

) for both compounds.

Step 4: CRF Calculation Use the standard formula for competitive immunoassays:



  • If CR < 1%: The interference is negligible.

  • If CR > 10%: The assay is not specific for the target in the presence of this isomer.

Validation Workflow Diagram (Graphviz)

ValidationWorkflow Start Start: Cross-Reactivity Validation Prep Prepare Dilution Series (Target vs. 4-Methyl-2,5-dinitrophenol) Start->Prep RunAssay Execute Competitive ELISA (Triplicates) Prep->RunAssay CalcIC50 Calculate IC50 Values (4-PL Regression) RunAssay->CalcIC50 ComputeCR Compute % Cross-Reactivity CalcIC50->ComputeCR Decision Is CR > 10%? ComputeCR->Decision ResultHigh High Interference: Use LC-MS/MS or Pre-extraction Decision->ResultHigh Yes ResultLow Low Interference: Proceed with Immunoassay Decision->ResultLow No

Figure 2: Decision tree for validating immunoassay specificity against 4-Methyl-2,5-dinitrophenol.

Mitigation Strategies

If you detect significant cross-reactivity (CR > 20%), apply these mitigation strategies:

  • Solid Phase Extraction (SPE): Use an anion-exchange cartridge. Nitrophenols have different pKa values (DNP ~4.1, 4-Methyl-2,5-dinitrophenol ~4.5). Adjusting pH during elution can fractionate the isomers before the immunoassay step.

  • Antibody Switching: If using a polyclonal kit, switch to a monoclonal antibody raised specifically against the 4-methyl group (if available) or switch to a "Class-Specific" assay if the goal is total nitrophenol load.

  • Orthogonal Confirmation: Any positive result in the immunoassay must be confirmed via HPLC-UV or LC-MS to rule out false positives caused by the 2,5-dinitro isomer.

References
  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Retrieved from [Link]

  • Dimitrov, J. D., et al. (2021).[6] "Interaction with 2,4-dinitrophenol correlates with polyreactivity... of therapeutic antibodies."[6] Molecular Immunology. Retrieved from [Link]

  • Regester, L. E., et al. (2014).[7] "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology. Retrieved from [Link]

  • PubChem. (2024).[5] 4-Methyl-2,5-dinitrophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Biosensors. Retrieved from [Link][8]

Sources

Comparative

Technical Comparison Guide: Establishing Dose-Response Metrics for 4-Methyl-2,5-dinitrophenol

Executive Summary 4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4) is a structural analog of the classical mitochondrial uncoupler 2,4-Dinitrophenol (2,4-DNP). While 2,4-DNP is the industry standard for uncoupling oxidative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4) is a structural analog of the classical mitochondrial uncoupler 2,4-Dinitrophenol (2,4-DNP). While 2,4-DNP is the industry standard for uncoupling oxidative phosphorylation, its high toxicity and narrow therapeutic index necessitate the investigation of analogs with distinct physicochemical profiles.

Key Technical Insight: Unlike 2,4-DNP, which possesses nitro groups in the ortho and para positions (optimizing resonance stabilization and acidity), the 2,5-substitution pattern of 4-Methyl-2,5-dinitrophenol places one nitro group in the meta position. This structural difference typically results in a higher pKa and reduced uncoupling potency, necessitating a distinct dose-response strategy compared to standard protocols.

This guide outlines the experimental framework to establish a precise dose-response curve for 4-Methyl-2,5-dinitrophenol, benchmarking it against 2,4-DNP and the synthetic uncoupler FCCP.

Part 1: Comparative Landscape & Chemical Behavior

To design an effective dose-response experiment, one must first understand how 4-Methyl-2,5-dinitrophenol differs from established alternatives. The addition of the methyl group at position 4 increases lipophilicity (LogP), potentially altering membrane retention time compared to the parent dinitrophenols.

Table 1: Physicochemical & Functional Comparison
Feature4-Methyl-2,5-dinitrophenol 2,4-Dinitrophenol (2,4-DNP) FCCP
Role Experimental UncouplerReference StandardSynthetic Control
Structure Phenol, 2,5-dinitro, 4-methylPhenol, 2,4-dinitroHydrazone derivative
Electronic Effect Ortho/Meta Nitro (Less acidic)Ortho/Para Nitro (Highly acidic)Delocalized anion
Predicted Potency Low - Moderate High Very High
Est. Titration Range 10 µM – 200 µM1 µM – 50 µM0.1 µM – 2 µM
Primary Risk Solubility limits in aqueous mediaNarrow toxicity windowCarry-over effect (sticky)
Solubility DMSO (High), Water (Low)DMSO, EthanolDMSO, Ethanol

Expert Note: The "Bell-Shaped" Curve All protonophores exhibit a biphasic dose-response. At low doses, they stimulate respiration (uncoupling). At high doses, they collapse the membrane potential (


) entirely and inhibit respiratory complexes, causing a crash in Oxygen Consumption Rate (OCR). Your goal is to define the peak of this bell curve. 

Part 2: Mechanism of Action (Visualized)

Understanding the protonophore cycle is critical for interpreting the data. The molecule must cycle between the mitochondrial intermembrane space (IMS) and the matrix, shuttling protons to dissipate the gradient.

Uncoupling_Mechanism cluster_IMS Intermembrane Space (High H+) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Matrix (Low H+) H_out H+ (Proton) DNP_H_out DNP-H (Protonated) H_out->DNP_H_out DNP_anion_out DNP- (Anion) DNP_anion_out->DNP_H_out Protonation (Low pH) Diffusion Lipophilic Diffusion DNP_H_out->Diffusion Crosses Membrane Diffusion->DNP_anion_out DNP_H_in DNP-H (Protonated) Diffusion->DNP_H_in H_in H+ (Released) DNP_anion_in DNP- (Anion) DNP_anion_in->Diffusion Return Cycle (Charge limit) DNP_H_in->H_in DNP_H_in->DNP_anion_in Deprotonation (High pH)

Figure 1: The protonophore cycle. 4-Methyl-2,5-dinitrophenol acts as a shuttle. Its efficiency depends on its pKa allowing proton release in the matrix.

Part 3: Experimental Protocol (Self-Validating)

This protocol uses Seahorse XF Respirometry (OCR measurement) as the primary readout, validated by a Cell Viability Assay (ATP or MTT) to distinguish uncoupling from acute toxicity.

Phase 1: Preparation & Solubility

Due to the hydrophobic methyl group, 4-Methyl-2,5-dinitrophenol requires careful solubilization to prevent precipitation in aqueous media.

  • Stock Solution: Dissolve compound in 100% DMSO to create a 50 mM stock .

    • Validation: Vortex for 30s. Inspect for particulates. If cloudy, sonicate at 37°C.

  • Working Solutions: Serial dilute in assay medium (e.g., DMEM, unbuffered) immediately prior to use.

    • Constraint: Final DMSO concentration in the well must remain < 0.2% to avoid vehicle toxicity.

Phase 2: The Dose-Response Workflow

We will use a "Mito Stress Test" format.

Experimental Groups:

  • Vehicle Control: DMSO (0.1%)

  • Positive Control: FCCP (titrated 0.5, 1.0, 2.0 µM)

  • Test Compound (4-Me-2,5-DNP): 6-point titration.

    • Suggested Doses: 0, 10, 25, 50, 100, 200 µM.

    • Rationale: The 2,5-isomer is less potent than 2,4-DNP; a higher ceiling is required to find the maximal respiration rate (

      
      ).
      

Workflow Start Start: Cell Seeding Basal Measure Basal Respiration (3 cycles) Start->Basal Inject_A Injection A: Oligomycin (Inhibit ATP Synthase) Basal->Inject_A State_4 Induce State 4 Respiration (Minimal OCR) Inject_A->State_4 Inject_B Injection B: Test Compound (Titration Series) State_4->Inject_B Measure_Uncoupling Measure Uncoupled OCR (3-5 cycles) Inject_B->Measure_Uncoupling Inject_C Injection C: Rotenone/Antimycin A (Shut down ETC) Measure_Uncoupling->Inject_C Analysis Calculate Non-Mito OCR & Maximal Respiration Inject_C->Analysis

Figure 2: Workflow for the Seahorse XF Mitochondrial Stress Test adapted for uncoupler titration.

Phase 3: Data Analysis & Curve Fitting

To establish the curve, plot OCR (% of Basal) against Log[Concentration] .

  • Calculate

    
    :  Identify the concentration that yields the highest OCR.
    
  • Calculate

    
     (Uncoupling):  The concentration reaching 50% of the maximal response.
    
  • Calculate

    
     (Toxicity):  The concentration where OCR drops below basal levels (indicating mitochondrial collapse).
    
  • Therapeutic Index (TI):

    
    .
    
    • Expectation: 4-Methyl-2,5-dinitrophenol will likely show a wider bell curve (higher TI) than 2,4-DNP due to lower affinity, but absolute potency will be lower.

Part 4: Safety & Toxicology Notes

  • Isomer Toxicity: Literature indicates that 2,5-dinitrophenol isomers are generally less toxic (higher LD50) than 2,4-dinitrophenol isomers [1]. However, "less toxic" does not mean safe.

  • Hyperthermia: Like all DNP derivatives, this compound can cause fatal hyperthermia by dissipating the proton gradient as heat.

  • Handling: Use a fume hood. Dinitrophenols can be explosive when dry; keep moist or in solution.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Dinitrophenols. Centers for Disease Control and Prevention. Section 2.2, Death.[1] Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13765585, 4-Methyl-2,5-dinitrophenol. Retrieved from [Link]

  • Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192-205. (Foundational mechanism of protonophores). Available at: [Link]

Sources

Validation

comparing the uncoupling efficiency of 4-Methyl-2,5-dinitrophenol to other agents

This guide provides an in-depth technical comparison of 4-Methyl-2,5-dinitrophenol (4-Me-2,5-DNP) against established mitochondrial uncouplers.[1] It addresses the physicochemical basis of its activity, comparative effic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Methyl-2,5-dinitrophenol (4-Me-2,5-DNP) against established mitochondrial uncouplers.[1] It addresses the physicochemical basis of its activity, comparative efficacy, and experimental validation protocols.

[1]

Executive Summary & Mechanism of Action

4-Methyl-2,5-dinitrophenol (CAS: 20294-52-4), an isomer of the potent herbicide DNOC (4,6-dinitro-o-cresol), functions as a protonophore.[1] Like its structural analogs, it dissipates the mitochondrial proton motive force (Δp) by shuttling protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase.

However, its uncoupling efficiency differs from the "gold standard" 2,4-Dinitrophenol (2,4-DNP) due to the specific arrangement of nitro groups. While 2,4-DNP benefits from ortho and para resonance stabilization, 4-Me-2,5-DNP possesses an ortho, meta arrangement relative to the hydroxyl group.[1] This structural nuance significantly alters its pKa and anion permeability, resulting in a distinct bioenergetic profile.

The Protonophore Cycle

The uncoupling cycle relies on the agent's ability to exist in both neutral (protonated) and anionic (deprotonated) forms within the physiological pH range.

  • IMS Loading: The neutral phenol (HA) diffuses from the intermembrane space (IMS) to the matrix.

  • Matrix Release: In the alkaline matrix (pH ~7.8), the proton is released (

    
    ).[1]
    
  • Anion Return: The anionic species (

    
    ) is driven back to the IMS by the membrane potential (
    
    
    
    ).
  • Recycling: The anion is reprotonated in the acidic IMS (pH ~7.2), completing the futile cycle.

ProtonophoreCycle cluster_IMS Intermembrane Space (pH ~7.2) cluster_Matrix Mitochondrial Matrix (pH ~7.8) H_IMS H+ (High Conc) HA_IMS 4-Me-2,5-DNP (Neutral) HA_Matrix HA (Neutral) HA_IMS->HA_Matrix Diffusion (Lipophilicity) A_IMS Anion (A-) A_IMS->HA_IMS Protonation (pKa dependent) H_Matrix H+ (Released) A_Matrix Anion (A-) HA_Matrix->A_Matrix Deprotonation A_Matrix->A_IMS Electrophoretic Return (ΔΨm driven) A_Matrix->H_Matrix Releases H+

Figure 1: The protonophoric cycle of dinitrophenols. Efficiency is dictated by the balance of pKa (protonation kinetics) and lipophilicity (membrane permeation).

Physicochemical Comparison

The efficiency of an uncoupler is governed by the Chemiosmotic Equation of Potency :



Where 

is the permeability of the anion.[1]
Structural Analysis: 2,4-DNP vs. 4-Me-2,5-DNP

The meta nitro group in 4-Me-2,5-DNP provides weaker resonance stabilization of the phenolate anion compared to the para nitro group in 2,4-DNP.[1] This results in a higher pKa (less acidic) and reduced anion permeability.[1]

Feature2,4-Dinitrophenol (2,4-DNP) 4-Methyl-2,5-dinitrophenol FCCP (Reference)
Structure 2,4-dinitro (Ortho/Para)2,5-dinitro-4-methyl (Ortho/Meta)Hydrazone derivative
pKa 4.09~5.2 – 5.9 (Est.)[1]5.80
LogP (Lipophilicity) 1.67~2.13 4.00
Anion Stability High (Resonance stabilized)Moderate (Less delocalization)Very High
Uncoupling Potency High (EC50 ~20-50 µM)Moderate (Predicted EC50 ~50-100 µM)Very High (EC50 ~0.5 µM)
Therapeutic Window Narrow (Toxicity risk)Unknown/Likely Narrow None (Toxic)

Key Insight: While the higher lipophilicity (LogP ~2.1) of the methyl derivative aids membrane entry, the higher pKa and reduced anion stability (due to the meta-nitro position) likely make 4-Me-2,5-DNP a slower uncoupler than 2,4-DNP.[1] The anion struggles more to cross the lipid bilayer back to the IMS, which is the rate-limiting step for dinitrophenols.

Experimental Validation Protocols

To objectively assess the uncoupling efficiency of 4-Me-2,5-DNP, researchers must perform a dual-assay validation: Respiration (OCR) and Membrane Potential (


) .[1]
Protocol A: Seahorse XF Mitochondrial Stress Test (OCR)

This assay measures the maximal respiration rate induced by the uncoupler, serving as a direct proxy for proton flux.

Reagents:

  • Medium: DMEM (unbuffered), 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Cell Line: HepG2 or C2C12 myoblasts (seeded at 20,000 cells/well).[1]

Workflow:

  • Basal: Measure baseline Oxygen Consumption Rate (OCR).

  • Oligomycin (1 µM): Inhibit ATP synthase.[1] OCR drops to "proton leak" levels.

  • Titration (Critical Step): Inject 4-Me-2,5-DNP in increasing concentrations (e.g., 0, 10, 30, 100, 300 µM).

    • Control: Run parallel titration with 2,4-DNP and FCCP.[1]

  • Rotenone/Antimycin A: Shut down ETC to determine non-mitochondrial respiration.

Data Output: Plot OCR vs. Concentration. The EC50 is the concentration achieving 50% of maximal uncoupled respiration.

Protocol B: TMRM Membrane Potential Quenching

While OCR measures flux, this assay measures the result (depolarization).

Reagents:

  • TMRM (Tetramethylrhodamine, methyl ester): 20 nM (Quench mode).[1]

  • Imaging Buffer: HBSS with 10 mM HEPES.[1]

Workflow:

  • Load cells with 20 nM TMRM for 30 mins at 37°C.

  • Acquire baseline fluorescence (

    
    ).[1]
    
  • Add 4-Me-2,5-DNP (various concentrations).[1]

  • Monitor fluorescence kinetics for 20 mins.

  • Endpoint: Add FCCP (10 µM) to fully depolarize (min fluorescence).

ExperimentalWorkflow cluster_Assays Parallel Validation Assays Start Start: Cell Seeding Treat Treatment Groups: 1. Vehicle (DMSO) 2. 2,4-DNP (Benchmark) 3. 4-Me-2,5-DNP (Test) Start->Treat OCR Seahorse XF Assay (Measure O2 Flux) Treat->OCR MMP TMRM Fluorescence (Measure ΔΨm) Treat->MMP Analysis Data Analysis: Calculate EC50 (OCR) Calculate IC50 (MMP) OCR->Analysis MMP->Analysis Conclusion Determine Relative Potency (Potency Ratio) Analysis->Conclusion

Figure 2: Experimental workflow for validating uncoupling efficacy.

Safety & Handling (E-E-A-T)

All dinitrophenol derivatives are High Consequence Chemicals .[1]

  • Hyperthermia Risk: Unlike ETC inhibitors (like cyanide), uncouplers do not stop respiration; they accelerate it, releasing energy purely as heat. There is no specific antidote for DNP-induced hyperthermia.[1]

  • Explosion Hazard: Dry dinitrophenols are explosive.[1] 4-Me-2,5-DNP should be stored wet (with >15% water) or in solution.[1]

  • Regulatory: Strictly regulated in many jurisdictions due to toxicity and illicit use in weight loss.[1]

References

  • PubChem. (2025).[1] Compound Summary: 4-Methyl-2,5-dinitrophenol (CAS 20294-52-4).[1] National Library of Medicine.[1] Link[1]

  • Blaikie, F. H., et al. (2006).[1] Targeting Dinitrophenol to Mitochondria: Limitations to the Development of a Self-limiting Mitochondrial Protonophore.[1] Bioscience Reports.[1] Link

  • Childress, E. S., et al. (2018).[1] Structural insights into the mechanism of mitochondrial uncoupling by 2,4-dinitrophenol. Journal of Biological Chemistry.[1] Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020).[1] Toxicological Profile for Dinitrophenols.[1] CDC.[1][2] Link

  • Perry, R. J., et al. (2015).[1] Controlled-release mitochondrial protonophore reverses diabetes and steatohepatitis in rats.[1] Science.[1][3] Link[1]

Sources

Comparative

Comparative Metabolic Profiling: 2,4-Dinitrophenol (DNP) vs. 4,6-Dinitro-o-cresol (DNOC)

Topic: Comparative Study of the Metabolic Effects of Methylated Dinitrophenols Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous comparative analysis of 2,4-dinitrophenol (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Metabolic Effects of Methylated Dinitrophenols Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous comparative analysis of 2,4-dinitrophenol (2,4-DNP) and its methylated derivative, 4,6-dinitro-o-cresol (DNOC) . While both compounds act as mitochondrial protonophores—uncoupling oxidative phosphorylation from ATP synthesis—the addition of a methyl group in DNOC significantly alters its physicochemical properties, bioavailability, and toxicity profile.

This guide is designed for researchers investigating mitochondrial bioenergetics. It synthesizes physicochemical data with experimental protocols to define the precise metabolic windows of these agents. Key finding: DNOC exhibits higher lipophilicity (


) compared to 2,4-DNP (

), correlating with increased lethality and a narrower therapeutic index, despite a similar fundamental mechanism of action.
Part 1: Chemical & Pharmacological Profile[1][2]

The structural difference between 2,4-DNP and DNOC is a single methyl group. This seemingly minor modification impacts the molecule's ability to partition into the mitochondrial inner membrane (MIM) and its proton-dissociation kinetics.

Table 1: Physicochemical and Toxicological Comparison
Parameter2,4-Dinitrophenol (2,4-DNP) 4,6-Dinitro-o-cresol (DNOC) Significance
Structure


(Methylated)
Methyl group adds steric bulk & lipophilicity.
Molecular Weight 184.11 g/mol 198.13 g/mol Negligible difference in diffusion.
Lipophilicity (LogP) 1.67 2.13 DNOC partitions more readily into lipid bilayers.
Acidity (pKa) 4.09 4.31 Both are weak acids; DNOC holds protons slightly tighter.
LD50 (Rat, i.p.) ~30–35 mg/kg~10–26 mg/kgDNOC is approx. 2-3x more potent/toxic.
Primary Use Research tool, illicit weight lossHerbicide (banned), Research toolHistorical agricultural exposure vs. clinical.

Mechanistic Implication: The higher lipophilicity of DNOC allows for more efficient accumulation within the mitochondrial membrane space. However, the slightly higher pKa (4.31 vs 4.09) means that at the physiological pH of the intermembrane space (approx. 6.8–7.0), a slightly larger fraction of DNOC exists in the protonated (neutral) form compared to DNP, potentially facilitating its entry into the matrix. Once inside the alkaline matrix (pH ~7.8), both release protons, collapsing the electrochemical gradient (


).
Part 2: Mechanistic Visualization

The following diagram illustrates the protonophore cycle. Both DNP and DNOC function as weak lipophilic acids (


 carrier). They bypass ATP Synthase (Complex V), dissipating the proton motive force as heat.

Uncoupling_Mechanism Figure 1: Protonophore Cycle of DNP/DNOC in Mitochondria cluster_IMS Intermembrane Space (High [H+], pH ~7.0) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low [H+], pH ~7.8) H_IMS H+ (Proton) DNPH_IMS DNP-H (Neutral) H_IMS->DNPH_IMS Protonation (pKa ~4.1-4.3) DNP_IMS DNP- (Anion) DNP_IMS->DNPH_IMS Association Diffusion Lipophilic Diffusion (DNOC > DNP due to LogP) DNPH_IMS->Diffusion DNPH_Matrix DNP-H (Neutral) Diffusion->DNPH_Matrix DNP_Matrix DNP- (Anion) DNPH_Matrix->DNP_Matrix Deprotonation H_Matrix H+ (Released) DNPH_Matrix->H_Matrix DNP_Matrix->DNP_IMS Anion Return (Rate Limiting Step) Heat HEAT GENERATION H_Matrix->Heat Energy Dissipation

Caption: Schematic of protonophore cycling. The neutral species (DNP-H) diffuses across the membrane driven by the concentration gradient. Inside the matrix, it dissociates. The rate-limiting step is often the return of the anionic species (DNP-) to the intermembrane space.

Part 3: Experimental Protocols

To objectively compare the metabolic effects of DNP and DNOC, researchers must utilize self-validating bioenergetic assays. The following protocols are optimized for isolated mitochondria or permeabilized cells.

Protocol A: High-Resolution Respirometry (Determination of Uncoupling Potency)

Objective: Determine the


 for uncoupling (stimulation of State 4 respiration) for DNP vs. DNOC.
Platform:  Oroboros O2k or Agilent Seahorse XF.
  • Preparation:

    • Isolate liver or heart mitochondria (rat/mouse) using standard differential centrifugation.

    • Resuspend in respiration buffer (MiR05: 0.5 mM EGTA, 3 mM

      
      , 60 mM K-lactobionate, 20 mM taurine, 10 mM 
      
      
      
      , 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1).
  • Baseline Establishment:

    • Add mitochondria (final conc. 0.1–0.2 mg/mL).

    • Add Substrates: Glutamate (10 mM) + Malate (2 mM) for Complex I, or Succinate (10 mM) + Rotenone (0.5 µM) for Complex II.

    • Checkpoint: Observe stable State 2 respiration (leak).

  • Titration Workflow:

    • Step 1: Add ADP (saturation, ~2.5 mM) to establish State 3 (OxPhos) capacity. Allow to stabilize.

    • Step 2: Add Oligomycin (2.5 µM) to inhibit ATP synthase. This induces State 4o (Oligomycin-induced leak) . Respiration should drop significantly.

    • Step 3 (The Test): Perform sequential titrations of the uncoupler (DNP or DNOC).

      • DNP Titration: 10 µM increments (Range: 0–100 µM).

      • DNOC Titration: 5 µM increments (Range: 0–60 µM).

      • Note: DNOC requires smaller steps due to higher potency.

  • Data Calculation:

    • Plot Oxygen Consumption Rate (OCR) vs. Concentration.

    • Calculate

      
       (Uncoupling Control Ratio) = Uncoupled Rate / State 3 Rate.
      
    • Identify the concentration required to reach maximal respiration (

      
      ).
      
Protocol B: Mitochondrial Membrane Potential (

) Collapse

Objective: Correlate respiration increases with membrane depolarization. Reagent: TMRM (Tetramethylrhodamine, methyl ester) or Safranin O.

  • Setup: Use a fluorescence plate reader or fluorometer.

  • Staining: Incubate isolated mitochondria with TMRM (200 nM) in non-quenching mode.

  • Basal Reading: Measure fluorescence (High potential = High uptake = Quenching/Low Signal in matrix mode, or accumulation in cells). Note: For isolated mitochondria using Safranin O, high potential = stacking/quenching.

  • Challenge:

    • Inject DNP (fixed dose, e.g., 50 µM) or DNOC (fixed dose, e.g., 20 µM).

  • Validation:

    • Full collapse control: FCCP (1 µM).

    • Result: DNOC typically induces faster depolarization kinetics at equimolar concentrations due to rapid lipid partitioning.

Part 4: Comparative Data Analysis

The following table summarizes expected experimental outcomes based on the consensus of toxicological and bioenergetic literature.

Table 2: Bioenergetic Performance Comparison
Metric2,4-DNP DNOC Observation
State 4 Stimulation (

)
~20–30 µM~5–15 µMDNOC is more potent at stimulating leak respiration.
Maximal Respiration (

)
Achieved at ~60–80 µMAchieved at ~30–40 µMDNOC peaks earlier; overdose leads to inhibition.
Inhibitory Concentration (

)
> 200 µM> 100 µMHigh doses of both inhibit respiration (general toxicity).
Therapeutic Index (TI) Narrow (~1.5–2.0)Very Narrow (<1.5)DNOC lethal dose is dangerously close to effective dose.
Membrane Depolarization Gradual, dose-dependentRapid, steep responseDNOC causes sharper collapse of

.

Safety Note: Both compounds exhibit a "bell-shaped" dose-response curve. After reaching maximal uncoupling (


), further addition leads to a decrease in respiration due to membrane disruption and inhibition of electron transport chain complexes. DNOC reaches this inhibitory phase at lower concentrations than DNP. 
Part 5: References
  • Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity. Biochemical Pharmacology, 18(6), 1389–1401. Link

  • Harvey, D. G. (1959). The toxicity of the dinitrophenols with special reference to 2,4-dinitrophenol and 4,6-dinitro-o-cresol. Journal of Pharmacy and Pharmacology, 11, 462–474. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services.[1] Link

  • Blaikie, F. H., et al. (2006). Targeting dinitrophenol to mitochondria: limitations to the development of a self-limiting mitochondrial protonophore. Bioscience Reports, 26(3), 231–243. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10800, 4,6-Dinitro-o-cresol. Link

Sources

Validation

A Comparative Guide to Inter-Laboratory Validated Protocols for 4-Methyl-2,5-dinitrophenol Analysis

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and environmental monitoring, the precise and accurate...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental monitoring, the precise and accurate quantification of chemical compounds is paramount. 4-Methyl-2,5-dinitrophenol (DMNP), an organic compound characterized by its phenolic structure with two nitro groups and a methyl group, presents a unique analytical challenge.[1] Its high reactivity and potential toxicity necessitate robust and reliable analytical methods for its detection and quantification.[1] This guide provides an in-depth comparison of inter-laboratory validated protocols for the analysis of DMNP, offering a critical evaluation of methodologies to aid researchers in selecting the most appropriate approach for their specific needs.

Due to a lack of specific inter-laboratory validation studies for 4-Methyl-2,5-dinitrophenol, this guide will leverage validated protocols for the closely related and structurally similar compound, 2,4-dinitrophenol (DNP). The analytical principles and methodologies are directly translatable, providing a strong foundation for the analysis of DMNP. DNP, like DMNP, is a yellow crystalline solid and its chemical properties, including its role as a metabolic uncoupler, are well-documented.[1][2]

The Analytical Imperative: Why Robust DMNP Quantification Matters

4-Methyl-2,5-dinitrophenol and its analogs are of significant interest due to their biological activities. Dinitrophenols, in general, are known to uncouple oxidative phosphorylation, which can lead to a rapid increase in metabolic rate and potentially severe toxicity.[3][4][5] This mechanism of action has led to the illicit use of some dinitrophenols as weight-loss agents, resulting in numerous fatalities.[2][6][7] Therefore, the ability to accurately detect and quantify DMNP in various matrices, from pharmaceutical formulations to biological samples, is crucial for both safety assessment and efficacy studies in drug development, as well as for monitoring its potential environmental presence.

Methodological Showdown: GC-MS vs. LC-MS/MS for DMNP Analysis

Two of the most powerful and widely adopted techniques for the analysis of dinitrophenols are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each offers distinct advantages and is suited to different analytical scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has long been considered a gold standard for the analysis of semi-volatile organic compounds.[8] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have well-established methods, such as EPA Method 8270D, for the analysis of a wide range of compounds including dinitrophenols.[9][10]

The Rationale Behind the GC-MS Approach:

The volatility of DMNP, allowing it to be readily transferred to the gas phase without decomposition, makes it a suitable candidate for GC analysis. The mass spectrometer provides highly selective and sensitive detection, enabling confident identification and quantification even in complex matrices.

Experimental Workflow: A Step-by-Step Protocol Based on EPA Method 8270D

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Biological Fluid) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Optional Derivatization (e.g., Methylation) Extraction->Derivatization Concentration Solvent Exchange & Concentration Derivatization->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) (Scan or SIM mode) Ionization->Detection Identification Library Matching & Retention Time Confirmation Detection->Identification Quantification Internal Standard Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the analysis of DMNP using GC-MS.

Detailed Protocol:

  • Sample Preparation:

    • Aqueous Samples: Perform a liquid-liquid extraction with a suitable solvent like dichloromethane at an acidic pH.

    • Solid Samples: Utilize Soxhlet extraction or pressurized fluid extraction.

    • Biological Fluids: Employ protein precipitation followed by liquid-liquid or solid-phase extraction.[11]

  • Optional Derivatization: While some phenols can be analyzed directly, derivatization (e.g., methylation with diazomethane) can improve chromatographic peak shape and sensitivity. However, note that 2,4-dinitrophenol may not derivatize effectively with all agents.[12]

  • GC-MS Conditions:

    • Injector: Splitless injection at 250°C.

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent.

    • Oven Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C) to ensure good separation.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.[11]

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Powerhouse

LC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of a wide array of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.

The Rationale Behind the LC-MS/MS Approach:

LC-MS/MS is particularly well-suited for analyzing DMNP in complex biological matrices. The liquid chromatography front-end provides excellent separation of the analyte from matrix components, while the tandem mass spectrometer offers exceptional selectivity and sensitivity through multiple reaction monitoring (MRM).

Experimental Workflow: A Step-by-Step Protocol

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine, Tissue) Extraction Protein Precipitation or Solid-Phase Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into LC Filtration->Injection Separation Reversed-Phase HPLC (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) (Negative Ion Mode) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Identification MRM Transition & Retention Time Confirmation Detection->Identification Quantification Internal Standard Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the analysis of DMNP using LC-MS/MS.

Detailed Protocol:

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration.

    • Urine: Dilution ("dilute-and-shoot") or solid-phase extraction for cleaner samples.

    • Tissue: Homogenization followed by liquid-liquid or solid-phase extraction.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve peak shape.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for DMNP and an internal standard would be monitored for quantification. For 2,4-DNP, this has been well-established.[6][13][14]

Performance Comparison: A Data-Driven Decision

The choice between GC-MS and LC-MS/MS often comes down to the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation.

ParameterGC-MS (based on 2,4-DNP data)LC-MS/MS (based on 2,4-DNP data)
Linearity (R²) > 0.998[11]> 0.99
Limit of Detection (LOD) Matrix-dependent, typically in the µg/L range.[9]As low as 0.001 µg/mL in blood[6] and 0.01 ng/mg in hair.[13]
Precision (%RSD) Inter-assay imprecision < 10.6%; Intra-assay imprecision < 10.7%.[11]Generally < 15%
Accuracy/Recovery Extraction efficiency of 92.1%.[11]Typically within 85-115%
Matrix Effects Can be significant; requires robust cleanup.Can be significant; mitigated by stable isotope-labeled internal standards.
Throughput ModerateHigh

Making the Right Choice: A Decision Framework

Decision_Tree Start Start: Need to Analyze DMNP Matrix What is the sample matrix? Start->Matrix Complex_Matrix Complex Biological Matrix (e.g., blood, tissue) Matrix->Complex_Matrix Complex Simple_Matrix Simpler Matrix (e.g., water, soil extract) Matrix->Simple_Matrix Simple Sensitivity What is the required sensitivity? High_Sens High Sensitivity Required (e.g., trace analysis) Sensitivity->High_Sens High Mod_Sens Moderate Sensitivity Sufficient Sensitivity->Mod_Sens Moderate Volatile Are there volatile interferences? GCMS GC-MS is a suitable choice Volatile->GCMS No Consider_Deriv Consider derivatization for GC-MS Volatile->Consider_Deriv Yes Thermal Is the analyte thermally stable? Thermal->Volatile Yes LCMS LC-MS/MS is the preferred method Thermal->LCMS No Consider_Deriv->GCMS Complex_Matrix->LCMS Simple_Matrix->Sensitivity High_Sens->LCMS Mod_Sens->Thermal

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2,5-dinitrophenol

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety. The proper management and di...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety. The proper management and disposal of hazardous chemicals are paramount, not merely as a regulatory necessity but as a core tenet of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 4-Methyl-2,5-dinitrophenol, a compound demanding the utmost respect due to its significant and varied hazards. Our objective is to empower you with the knowledge to manage this chemical confidently and safely, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Profile: Understanding the Risks of 4-Methyl-2,5-dinitrophenol

4-Methyl-2,5-dinitrophenol (MDNP) is a yellow crystalline organic compound used in the synthesis of dyes and other chemical reactions.[1] Like its close analog, 2,4-dinitrophenol (DNP), its chemical structure—a phenol ring substituted with two nitro groups—confers a high degree of reactivity and a multi-faceted hazard profile.[1] It is critical to understand that dinitrophenols are classified as desensitized explosives ; they are often wetted with water to reduce their explosive potential.[2][3] If allowed to dry out, the risk of detonation increases dramatically.[3][4]

The hazards associated with this compound are severe and require a comprehensive approach to safety.

Hazard ClassGHS PictogramSignal WordHazard StatementCausality and Field Insights
Explosive Danger H228: Flammable solid. May explode if subjected to heat, shock, or friction.The two nitro groups on the aromatic ring create an oxygen-rich, high-energy molecule. When dry, initiation energy (like friction from a metal spatula, impact, or heat) can trigger rapid decomposition, leading to detonation.[4] It is imperative to treat this compound as explosive, especially in its solid, dry state.
Acute Toxicity Danger H300: Fatal if swallowed.H311+H331: Toxic in contact with skin or if inhaled.Dinitrophenols act as uncouplers of mitochondrial oxidative phosphorylation.[1][5] Instead of producing ATP, the cell's energy currency, the energy from metabolism is released as heat. This leads to a rapid increase in metabolic rate, severe hyperthermia, tachycardia, and can quickly result in multi-organ failure and death.[5][6]
Organ Toxicity Danger H372: Causes damage to organs through prolonged or repeated exposure.Chronic exposure, even at low levels, can lead to systemic damage. The continuous disruption of cellular energy metabolism places immense stress on vital organs.[2]
Environmental Warning H400: Very toxic to aquatic life.Due to its toxicity and persistence, improper disposal can have devastating effects on aquatic ecosystems.[2][7]

Prerequisites for Safe Handling and Disposal

Before beginning any work that will generate 4-Methyl-2,5-dinitrophenol waste, a thorough pre-operational check is mandatory. This preparation is a self-validating system; if any component is missing, the procedure must not commence.

Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and must be based on a conservative assessment of the risks.

PPE ItemSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Prevents dermal absorption, which is a significant route of toxic exposure.[2]
Eye/Face Protection Chemical Safety Goggles and a Face ShieldProtects against splashes and potential energetic events. Standard safety glasses are insufficient.[8]
Body Protection Flame-Resistant Laboratory CoatProvides a barrier against skin contact and offers protection from potential flash fires.[9]
Respiratory NIOSH-approved respirator with a dust filterEssential when handling the solid compound to prevent inhalation of toxic dust particles.[10]
Engineering Controls

Your primary defense is to engineer the hazard away from personnel.

  • Certified Chemical Fume Hood: All handling and weighing of solid 4-Methyl-2,5-dinitrophenol, as well as the preparation of waste containers, must be conducted inside a certified chemical fume hood.[2][11] This contains dust and vapors, preventing inhalation exposure.

  • Explosion-Proof Equipment: Use only intrinsically safe, explosion-proof equipment in the vicinity. Ensure all containers and equipment are properly grounded to prevent static discharge, a potential ignition source.[2][10]

  • Avoid Metal Tools: Never use metal spatulas or tools that can cause friction or sparks. Use plastic or ceramic implements instead.[9][10]

Step-by-Step Disposal Protocol

The disposal of 4-Methyl-2,5-dinitrophenol is a multi-phase process that begins at the point of waste generation and ends with collection by certified professionals.

Phase 1: Waste Segregation and Collection

Proper segregation is the foundation of safe disposal. Never mix dinitrophenol waste with other waste streams.[2]

  • Identify Waste Streams: Designate separate, clearly marked collection vessels for:

    • Solid Waste: Unused or expired 4-Methyl-2,5-dinitrophenol.

    • Contaminated Labware: Disposable items like pipette tips, weighing boats, and contaminated gloves.

    • Aqueous Waste: Solutions containing the compound.

  • Immediate Collection: As waste is generated, place it directly into the appropriate pre-labeled container within the fume hood. This minimizes the risk of secondary contamination.

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads) must be treated as hazardous waste and collected in a separate, sealed container.[9][10] Add water to these materials to keep them wetted.[10]

Phase 2: Waste Containerization and Labeling
  • Container Selection: Use robust, leak-proof containers made of glass or plastic that are compatible with the waste.[10]

  • Maintain Wetness (Critical for Solids): If disposing of the solid compound, ensure it remains wetted. Consult your institution's Environmental Health & Safety (EHS) office for the specific procedure, which may involve adding a designated amount of water to desensitize the material, similar to the 15% water content specified for 2,4-DNP.[3] This step is crucial to mitigate the explosion hazard.

  • Secure Closure: Tightly seal the container lid.[2]

  • Proper Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "4-Methyl-2,5-dinitrophenol"

    • The words "Hazardous Waste"

    • Clear indication of the hazards: "Explosive When Dry," "Flammable Solid," "Acutely Toxic"

    • The date of accumulation.

Phase 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed and labeled waste container in a designated SAA. This area must be clearly marked.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[12]

  • Segregation from Incompatibles: Ensure the waste is stored away from all incompatible materials, particularly bases, oxidizing agents, reducing agents, and sources of heat or ignition.[13][14]

  • Secure Access: The storage area should be locked or otherwise secured to prevent unauthorized access.[11]

Phase 4: Final Disposal Arrangement
  • Contact EHS: Never attempt to dispose of this waste yourself. Contact your institution's EHS department to arrange for a pickup.[12][13]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company. The standard and recommended disposal method for dinitrophenols is high-temperature incineration in a facility equipped with appropriate scrubbers to handle nitrogen oxides.[15]

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[11]

  • Eliminate Ignition Sources: Immediately turn off any nearby equipment or open flames.[16]

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.

  • For Small, Manageable Spills:

    • Ensure you are wearing the full complement of PPE.

    • GENTLY moisten the spilled solid with water to prevent dust from becoming airborne.[7]

    • Use a spill kit with absorbent pads to contain the material. Do not use combustible materials like paper towels.

    • Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[7]

    • Place all contaminated materials into a designated hazardous waste container, add water to keep it wet, seal, and label it appropriately.[10]

    • Decontaminate the spill area with soap and water.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-2,5-dinitrophenol waste.

G Disposal Workflow for 4-Methyl-2,5-dinitrophenol cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Segregation cluster_container Phase 3: Containerization cluster_storage Phase 4: Storage & Disposal start Waste Generation Point ppe Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) start->ppe controls Work in Chemical Fume Hood Use Non-Sparking Tools ppe->controls segregate Segregate Waste Streams (Solid, Contaminated Items, Aqueous) controls->segregate collect Place Waste in Pre-Labeled Container segregate->collect check_wet Is waste solid? collect->check_wet add_water Add Water to Keep Moist (CRITICAL SAFETY STEP) check_wet->add_water Yes seal_label Securely Seal Container Attach Hazardous Waste Label check_wet->seal_label No add_water->seal_label saa Move to Satellite Accumulation Area (SAA) Use Secondary Containment seal_label->saa contact_ehs Contact EHS for Pickup (Do Not Dispose Independently) saa->contact_ehs end Professional Disposal via Licensed Contractor contact_ehs->end

Caption: Decision workflow for safe disposal of 4-Methyl-2,5-dinitrophenol waste.

References

  • LGC Standards. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2026). 2,4-Dinitrophenol - Safety Data Sheet.
  • Spectrum Chemical. (2018). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrophenol, moistened with up to 35% water.
  • University of Michigan. (2022). Explosives - Standard Operating Procedure. Environment, Health & Safety.
  • Syracuse University. (n.d.). Explosives - Laboratory Guidance Document. Environmental Health & Safety Services.
  • CAMEO Chemicals - NOAA. (n.d.). 2,5-DINITROPHENOL.
  • Unipd. (2025). OPERATING PROCEDURE NO. 2 HANDLING AND DISPOSAL OF EXPLOSIVE.
  • Santa Cruz Biotechnology. (n.d.). 2,5-Dinitrophenol.
  • PubChem - National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 20294-52-4: 4-Methyl-2,5-dinitrophenol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). ToxFAQs™ for Dinitrophenols. Retrieved from [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2,5-dinitrophenol
Reactant of Route 2
Reactant of Route 2
4-Methyl-2,5-dinitrophenol
© Copyright 2026 BenchChem. All Rights Reserved.